molecular formula C21H25Cl2N3O2 B565318 Desethylene Aripiprazole CAS No. 1216394-63-6

Desethylene Aripiprazole

Cat. No.: B565318
CAS No.: 1216394-63-6
M. Wt: 422.35
InChI Key: JYRMMVXVCMXLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desethylene Aripiprazole, with the molecular formula C21H25Cl2N3O2 and a molecular weight of 422.35 g/mol, is recognized as a identified impurity in the synthesis and metabolism of Aripiprazole . Aripiprazole is an atypical antipsychotic drug that functions through a novel mechanism as a dopamine system stabilizer, primarily via its partial agonist activity at dopamine D2 receptors . This unique action allows it to modulate dopaminergic activity, acting as a functional antagonist in settings of high dopamine tone and a functional agonist when dopamine levels are low . Beyond its core use, Aripiprazole's complex pharmacology, which also includes partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, makes it a compound of significant research interest for understanding neuropsychiatric conditions and drug mechanisms . Consequently, high-purity chemical reference standards like this compound are critical for analytical research and development. They are essential for ensuring the quality, safety, and consistency of pharmaceutical compounds by enabling precise identification and quantification of impurities during method development and validation. This product is intended for Research Use Only and is not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N3O2/c22-17-4-3-5-18(21(17)23)25-12-11-24-10-1-2-13-28-16-8-6-15-7-9-20(27)26-19(15)14-16/h3-6,8,14,24-25H,1-2,7,9-13H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRMMVXVCMXLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCNCCNC3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717926
Record name 7-(4-{[2-(2,3-Dichloroanilino)ethyl]amino}butoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216394-63-6
Record name Desethylene aripiprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216394636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-{[2-(2,3-Dichloroanilino)ethyl]amino}butoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESETHYLENE ARIPIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/002239IPE1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Desethylene Aripiprazole: A Technical Overview of a Key Synthesis Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of Desethylene Aripiprazole, a known process-related impurity encountered during the synthesis of the atypical antipsychotic drug, Aripiprazole. This document outlines its chemical structure, and available physicochemical properties, and situates it within the manufacturing context of the parent active pharmaceutical ingredient (API). While extensive pharmacological data is available for Aripiprazole, this guide notes the current lack of publicly accessible, detailed pharmacological studies and specific synthesis protocols for this compound itself, a common characteristic for process-related impurities.

Chemical Structure and Identification

This compound is a molecule structurally related to Aripiprazole. Its core chemical identity is defined by the following standard identifiers:

  • IUPAC Name: 7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one

  • CAS Number: 1216394-63-6

  • Molecular Formula: C₂₁H₂₅Cl₂N₃O₂

  • SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCCNCCNC3=C(C(=CC=C3)Cl)Cl

  • InChI Key: JYRMMVXVCMXLIK-UHFFFAOYSA-N

The structure features a 3,4-dihydro-1H-quinolin-2-one moiety linked via a butoxy chain to an ethylamino group, which is in turn substituted with a 2,3-dichloroaniline group.

Data Summary

The following tables summarize the available physicochemical properties of this compound and the well-documented receptor binding affinities of the parent compound, Aripiprazole, for contextual reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 422.3 g/mol PubChem
Molecular Formula C₂₁H₂₅Cl₂N₃O₂PubChem
CAS Number 1216394-63-6LGC Standards
InChI Key JYRMMVXVCMXLIK-UHFFFAOYSA-NPubChem

Table 2: Receptor Binding Affinities (Ki, nM) of Aripiprazole

ReceptorKi (nM)ReceptorKi (nM)
Dopamine D₂0.34Serotonin 5-HT₂ₐ3.4
Dopamine D₃0.8Serotonin 5-HT₂ₑ0.36
Serotonin 5-HT₁ₐ1.7Adrenergic α₁ₐ25.7
Serotonin 5-HT₇15Histamine H₁25.1

This data pertains to the parent drug, Aripiprazole, and is provided for context regarding the pharmacological environment from which this compound arises.[][2][3][4][5]

Formation in Aripiprazole Synthesis

This compound is recognized as a process-related impurity that can form during the synthesis of Aripiprazole. The most common synthetic route to Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a 7-(4-halobutoxy)-3,4-dihydroquinolin-2-one intermediate.[6] Impurities can arise from side reactions, unreacted starting materials, or intermediates. While a specific protocol for the targeted synthesis of this compound is not publicly documented, the following section details a representative experimental protocol for the synthesis of Aripiprazole, the process in which this impurity is generated.

Experimental Protocol: Synthesis of Aripiprazole

This protocol is a representative example of Aripiprazole synthesis, which serves as the context for the formation of impurities such as this compound.

Objective: To synthesize 7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydro-2(1H)-quinolinone (Aripiprazole).

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one

  • 1-(2,3-dichlorophenyl)piperazine hydrochloride

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Ethanol

Procedure:

  • A suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (0.1 M) is prepared in technical ethanol (300 mL).

  • Powdered anhydrous sodium carbonate (0.2 M) is added to the suspension.

  • The reaction mixture is heated to reflux and maintained for approximately 12 hours.

  • Following the reflux period, the resulting solid inorganic salts are removed by filtration.

  • The filtrate is then concentrated and allowed to cool to room temperature (e.g., for 12 hours) to facilitate the crystallization of the crude product.

  • The crystalline Aripiprazole is collected by filtration and dried.

Purification: The crude product may be further purified by recrystallization from a suitable solvent, such as ethanol, to achieve high purity (e.g., >99%).

Impurity Control: The formation of this compound and other related substances is monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). Process parameters are optimized to minimize the formation of such impurities to meet stringent pharmaceutical quality standards.

Visualized Synthesis Pathway

The following diagram illustrates a common synthetic pathway for Aripiprazole, providing a logical workflow to understand its formation and the potential for impurity generation.

Aripiprazole_Synthesis General Synthesis Pathway of Aripiprazole cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product & Impurity A 7-Hydroxy-3,4- dihydroquinolin-2-one D 7-(4-Halobutoxy)-3,4- dihydroquinolin-2-one A->D Alkylation B 1,4-Dihalobutane (e.g., 1,4-dibromobutane) B->D C 1-(2,3-Dichlorophenyl) piperazine E Aripiprazole (Final API) C->E N-Alkylation (Main Reaction) D->E F This compound (Potential Impurity) D->F Side Reaction

Aripiprazole Synthesis Workflow

This diagram outlines the key steps in a common synthesis route for Aripiprazole. This compound is noted as a potential impurity that may arise from side reactions during the process.

References

The Synthesis of Desethylene Aripiprazole: A Technical Guide for Pharmaceutical Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Desethylene Aripiprazole, a potential impurity in the manufacturing of the atypical antipsychotic drug Aripiprazole. Understanding the formation pathways and synthetic routes of such impurities is critical for the development of robust analytical methods, for ensuring drug purity and patient safety, and for meeting stringent regulatory requirements.

Introduction

Aripiprazole, marketed under trade names such as Abilify, is a widely prescribed medication for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. As with any pharmaceutical compound, the manufacturing process can lead to the formation of related substances and impurities. This compound, chemically known as 7-[4-[2-(2,3-Dichlorophenyl)amino-ethylamino]butoxy]-3,4-dihydro-2(1H)-quinolinone, has been identified as a potential process-related impurity.[1][2] Its structure suggests a variation in the piperazine moiety of the Aripiprazole molecule. This guide outlines a plausible synthetic pathway for this compound, provides detailed hypothetical experimental protocols, and presents analytical data in a structured format to aid in its identification and control.

Proposed Synthetic Pathway

The synthesis of this compound can be logically postulated to occur through the reaction of two key intermediates: 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (I) and N-(2,3-dichlorophenyl)ethane-1,2-diamine (II) . Intermediate (I) is a common precursor in the synthesis of Aripiprazole itself.[3][4][5] The formation of this compound could occur if the diamine (II) is present as a starting material or is formed in situ as a byproduct during the synthesis of the piperazine moiety used for Aripiprazole.

The proposed reaction is a nucleophilic substitution where the primary amine of the diamine (II) displaces the bromide from the butoxy chain of intermediate (I).

This compound Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product I 7-(4-bromobutoxy)-3,4-dihydro- 2(1H)-quinolinone (I) Reaction Nucleophilic Substitution I->Reaction II N-(2,3-dichlorophenyl)ethane- 1,2-diamine (II) II->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of the necessary intermediates and the final product, this compound. These protocols are based on established organic chemistry principles and analogous reactions found in the literature for Aripiprazole synthesis.

Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (I)

This procedure is adapted from known literature methods for the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[3][5]

Materials:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 1,4-Dibromobutane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a stirred solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,4-dibromobutane (5.0 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain a crude solid.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield pure 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.

Synthesis of N-(2,3-dichlorophenyl)ethane-1,2-diamine (II)

The synthesis of this diamine can be achieved through several potential routes. One plausible method involves the reaction of 2,3-dichloroaniline with a protected aminoethyl halide followed by deprotection. For the purpose of this guide, we will consider it a commercially available or custom-synthesized starting material.[2]

Synthesis of this compound

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (I)

  • N-(2,3-dichlorophenyl)ethane-1,2-diamine (II)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (I) (1.0 eq) and N-(2,3-dichlorophenyl)ethane-1,2-diamine (II) (1.2 eq) in acetonitrile.

  • Add potassium carbonate (2.5 eq) as a base.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to get the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

Analytical Characterization

The identification and quantification of this compound as a pharmaceutical impurity require robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is the preferred technique.

Hypothetical HPLC Method
ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Analytical Data

The following table summarizes hypothetical analytical data for synthesized this compound.

AnalysisExpected Result
Appearance Off-white to pale yellow solid
Purity (HPLC) > 98.0%
Mass Spectrometry (m/z) [M+H]⁺ = 422.14 (Calculated for C₂₁H₂₅Cl₂N₃O₂)
¹H NMR Consistent with the proposed structure
Melting Point 135-140 °C

Logical Workflow for Impurity Identification and Control

The following diagram illustrates a typical workflow for the identification, synthesis, and control of a pharmaceutical impurity like this compound.

Impurity Workflow cluster_discovery Discovery & Identification cluster_synthesis Synthesis & Confirmation cluster_control Method Development & Control A Unknown peak detected in Aripiprazole HPLC B LC-MS analysis for molecular weight A->B C Structure elucidation (NMR, MS/MS) B->C D Propose synthetic pathway C->D E Synthesize reference standard D->E F Confirm structure of synthesized standard E->F G Develop and validate analytical method F->G H Spike studies to confirm retention time G->H I Set specification limits for the impurity H->I J Implement routine monitoring in QC I->J

Caption: Workflow for pharmaceutical impurity management.

Conclusion

The synthesis of this compound as a potential impurity in Aripiprazole manufacturing is a critical area of study for pharmaceutical scientists. The proposed synthetic route via nucleophilic substitution of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone with N-(2,3-dichlorophenyl)ethane-1,2-diamine provides a logical pathway for its formation. The detailed hypothetical protocols and analytical data presented in this guide serve as a valuable resource for researchers involved in the synthesis, identification, and control of this and other related impurities. A thorough understanding of impurity formation is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

An In-depth Technical Guide to the Identification and Characterization of Desethylene Aripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desethylene Aripiprazole, a known impurity and related compound of the atypical antipsychotic drug Aripiprazole. The document details its chemical identity, physicochemical properties, and the analytical methodologies crucial for its identification and characterization. Standard experimental protocols for chromatographic and spectroscopic analysis, as well as forced degradation studies, are presented to support impurity profiling, method development, and quality control in pharmaceutical settings. This guide is intended to serve as a key resource for professionals engaged in the research and development of Aripiprazole.

Introduction

Aripiprazole is a widely prescribed atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1][2][3] Its unique pharmacological profile is characterized by partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at 5-HT2A receptors.[4][5][6] The manufacturing and stability of an Active Pharmaceutical Ingredient (API) like Aripiprazole are critical for ensuring its safety and efficacy. Regulatory bodies worldwide mandate the identification, characterization, and control of any impurities present in the final drug product.[7]

This compound is recognized as a significant related compound or impurity of Aripiprazole.[7][8] As such, its thorough characterization is essential for quality control, stability testing, and regulatory submissions like Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF).[7][8][9] This guide consolidates the available technical data on this compound and outlines the standard procedures for its analysis.

cluster_0 Logical Relationship of this compound API Aripiprazole (API) Impurity This compound API->Impurity contains Context Process-Related Impurity Degradation Product Impurity->Context classified as QC Quality Control & Safety Impurity->QC necessitates

Figure 1: Logical relationship of this compound to its parent API.

Identification and Physicochemical Properties

The unique identity of this compound is established through a combination of nomenclature and specific identifiers. Its physical and chemical properties are summarized below, providing a foundational dataset for analytical method development.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

IdentifierValueReference(s)
CAS Number 1216394-63-6[8][9][10][11]
IUPAC Name 7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one[8][10][12]
Molecular Formula C21H25Cl2N3O2[10][11][12]
SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCNCCNC3=C(C(=CC=C3)Cl)Cl[10][12]
InChIKey JYRMMVXVCMXLIK-UHFFFAOYSA-N[10]
Physicochemical Data

Key physicochemical properties of this compound are presented in the table below.

PropertyValueReference(s)
Molecular Weight 422.35 g/mol [11][12]
Monoisotopic Mass 421.1323824 Da[10]
XLogP3 4.3[10]
Topological Polar Surface Area 62.4 Ų[10]

Analytical Characterization

The characterization of this compound relies on a suite of modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is fundamental for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.

Chromatographic Methods

Reverse-phase HPLC (RP-HPLC) is the predominant method for the separation and quantification of Aripiprazole and its impurities, including this compound.[13][14][15] Stability-indicating methods are specifically designed to separate the API from any degradation products that may form under stress conditions.[13][16][17]

Table 3.1: Summary of Reported RP-HPLC Method Conditions for Aripiprazole Impurity Analysis

ParameterCondition 1Condition 2Condition 3Reference(s)
Column Inertsil PhenylZorbax SB-C18 (150 mm x 4.6 mm, 5 µm)Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[13][15][18]
Mobile Phase 0.2% Trifluoroacetic acid and Acetonitrile (55:45, v/v)Methanol : Water : Orthophosphoric acidAcetonitrile and 20 mM Sodium Acetate buffer (pH 4.5 with 0.4% triethylamine) (55:45 v/v)[13][15][18]
Flow Rate Not specified1.5 mL/min1.0 mL/min[15][18]
Detection UVDAD; 254 nm (Aripiprazole), 224 nm (Impurities)UV at 254 nm[13][15][18]
Column Temp. Not specified40°CAmbient[15][18]
Mass Spectrometry (MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for both the identification and quantification of Aripiprazole and its related substances at low concentrations in various matrices, including plasma.[19][20] Electrospray ionization (ESI) in positive mode is typically used, monitoring specific precursor-to-product ion transitions for enhanced selectivity.

Table 3.2: Example LC-MS/MS Parameters for Aripiprazole Analysis

ParameterValueReference(s)
Ionization Mode Positive Ion Electrospray (ESI+)[19][20]
Aripiprazole Transition m/z 448.2 → m/z 285.2[20][21]
Dehydroaripiprazole Transition m/z 446.0 → m/z 285.0[21]
Quantification Range (Plasma) Aripiprazole: 0.1 to 600 ng/mL[19]
Internal Standard Papaverine or Haloperidol-d4[19][20]

While specific transitions for this compound are not detailed in the initial search results, its protonated molecule [M+H]+ would be expected at approximately m/z 422.1. Fragmentation would likely involve the cleavage of the butoxy and ethylamino linkages, which could be predicted and then confirmed experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for the structural elucidation of organic molecules. For a reference standard like this compound, full characterization using ¹H NMR, ¹³C NMR, and other 2D NMR experiments (like COSY and HSQC) is required to unambiguously confirm its chemical structure.[22] While specific spectral data for this compound is not provided in the search results, the general approach involves dissolving the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquiring spectra on a high-field NMR spectrometer.[22][23]

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products like this compound and for developing stability-indicating analytical methods.[13][16][18] The protocol involves subjecting the Aripiprazole drug substance to various stress conditions as per ICH guidelines.

cluster_0 Workflow: Forced Degradation Study (ICH Guidelines) cluster_stress Stress Conditions start Aripiprazole API Sample acid Acid Hydrolysis (e.g., 1M HCl) start->acid base Base Hydrolysis (e.g., 1M NaOH) start->base ox Oxidation (e.g., 3% H₂O₂) start->ox therm Thermal Stress (e.g., 80°C) start->therm photo Photolytic Stress (1.2 million lux hours) start->photo analyze Analyze Stressed Samples & Control via Stability-Indicating HPLC/LC-MS acid->analyze base->analyze ox->analyze therm->analyze photo->analyze identify Identify & Characterize Degradants (e.g., this compound) analyze->identify

Figure 2: General experimental workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare stock solutions of Aripiprazole in a suitable solvent.

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 1 M HCl) at ambient or elevated temperature.[18]

  • Base Hydrolysis: Treat the drug solution with a base (e.g., 1 M NaOH) at ambient temperature.[18] Significant degradation of Aripiprazole has been observed under basic stress.[17]

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).[18] Aripiprazole is known to degrade under oxidative conditions to form N-oxide products.[16][17]

  • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 80°C).[18]

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[18]

  • Analysis: Following exposure for a defined period, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze using a validated stability-indicating HPLC method alongside an unstressed control sample.

  • Peak Identification: Use LC-MS/MS to obtain mass data for any new peaks observed in the stressed samples to aid in structural identification.

Protocol: Impurity Identification by HPLC and LC-MS

This protocol outlines a general workflow for separating and identifying an unknown impurity in an Aripiprazole bulk sample.

cluster_1 Workflow: Impurity Identification & Characterization start Aripiprazole Bulk Sample (with unknown impurity) hplc 1. RP-HPLC Analysis (Method Development & Separation) start->hplc detect Detect API and Impurity Peaks (e.g., RRT, Area %) hplc->detect lcms 2. LC-MS/MS Analysis (Determine Molecular Weight & Fragments) detect->lcms isolate 3. Preparative HPLC (Isolate Impurity) lcms->isolate nmr 4. NMR Spectroscopy (¹H, ¹³C, 2D NMR for Structure Elucidation) isolate->nmr end Confirmed Structure of Impurity (e.g., this compound) nmr->end

Figure 3: A systematic workflow for the identification of unknown impurities.

Methodology:

  • HPLC Method Development: Develop an RP-HPLC method capable of separating the main Aripiprazole peak from all related substances. Use a C18 or Phenyl column with a mobile phase consisting of an appropriate buffer and organic solvent (e.g., acetonitrile or methanol).[13][15][18]

  • Initial Analysis: Inject the Aripiprazole sample and identify the retention times (RT) of the main peak and all impurity peaks.

  • LC-MS Analysis: Perform LC-MS analysis on the sample using the developed HPLC method. Obtain the mass-to-charge ratio (m/z) for the impurity peak to determine its molecular weight. Perform fragmentation (MS/MS) to gain structural insights.

  • Isolation (If Necessary): If a reference standard is not available, use preparative HPLC to isolate a sufficient quantity of the impurity for full structural elucidation.

  • Structural Elucidation: Subject the isolated impurity to NMR analysis (¹H, ¹³C, etc.) to confirm the final structure.[22]

Metabolic and Pharmacological Context

Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[4][5][24] The main biotransformation pathways are N-dealkylation, hydroxylation, and dehydrogenation.[5][24] The major active metabolite is Dehydro-aripiprazole, which has a pharmacological profile similar to the parent drug.[4][5][24]

While this compound is primarily classified as a process-related impurity or a potential degradation product, understanding the metabolic fate of the parent drug provides a complete picture for the drug development professional. The presence of any impurity must be evaluated for its potential pharmacological activity and toxicity.

Figure 4: Simplified diagram of Aripiprazole's main metabolic pathways.

Conclusion

This compound is a critical reference point in the quality control and regulatory compliance of Aripiprazole manufacturing. Its proper identification and characterization are non-negotiable aspects of drug development. This guide has provided the core chemical and physical data for this compound, along with standardized workflows and protocols for its analysis using modern chromatographic and spectroscopic techniques. By employing these robust analytical strategies, researchers and quality control scientists can ensure the purity, safety, and stability of the final Aripiprazole drug product.

References

Desethylene Aripiprazole CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desethylene Aripiprazole, a known impurity of the atypical antipsychotic drug Aripiprazole. This document details its chemical identity, including its CAS number and molecular formula. While extensive research on the pharmacological activity and specific signaling pathways of this compound is not publicly available, this guide summarizes the known information and provides a framework for its study based on the well-characterized parent compound, Aripiprazole. Detailed analytical methodologies for the detection and quantification of Aripiprazole impurities, including this compound, are presented. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Aripiprazole.

Introduction

Aripiprazole is a widely prescribed atypical antipsychotic medication with a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at the 5-HT2A receptor. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This compound has been identified as a process-related impurity of Aripiprazole. Understanding the chemical properties, potential formation pathways, and analytical control strategies for this impurity is essential for regulatory compliance and product quality.

Chemical Identity and Properties

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

PropertyValueReference
CAS Number 1216394-63-6[1][2][3]
Molecular Formula C21H25Cl2N3O2[2][3]
Molecular Weight 422.35 g/mol [2]
IUPAC Name 7-[4-[2-(2,3-Dichlorophenyl)aminoethylamino]butoxy]-3,4-dihydro-2(1H)-quinolinone[1]
Synonyms Aripiprazole BP Impurity 2[1]

Synthesis and Formation

This compound is recognized as an impurity in the synthesis of Aripiprazole. While specific, detailed synthetic protocols for its preparation as a reference standard are proprietary to commercial suppliers, its formation can be inferred from the known synthesis of Aripiprazole. The most common synthetic route to Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-halobutoxy)-3,4-dihydroquinolinone. The formation of impurities can occur through side reactions or the presence of impurities in starting materials.

Hypothesized Formation Pathway:

The structure of this compound suggests a potential side reaction where the piperazine ring of Aripiprazole is replaced by an ethylenediamine moiety. This could potentially arise from impurities in the starting materials or a degradation pathway.

Pharmacology and Mechanism of Action (Inferred from Aripiprazole)

There is a lack of publicly available data on the specific pharmacological activity and mechanism of action of this compound. However, as a structural analog of Aripiprazole, its potential interaction with dopamine and serotonin receptors can be inferred. The pharmacological profile of the parent drug, Aripiprazole, is well-documented.

Aripiprazole Pharmacological Profile:

ReceptorActivity
Dopamine D2Partial Agonist
Serotonin 5-HT1APartial Agonist
Serotonin 5-HT2AAntagonist
Adrenergic alpha1Antagonist

The clinical effects of Aripiprazole are believed to be mediated through this combination of activities, which helps to stabilize dopamine and serotonin neurotransmission in the brain. It is plausible that this compound may exhibit some affinity for these receptors, but its potency and functional activity would require experimental determination.

Signaling Pathways of Aripiprazole

The following diagram illustrates the established signaling pathways modulated by Aripiprazole. Due to the absence of specific data, this serves as a foundational model for potential investigations into the biological effects of this compound.

Aripiprazole_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor Dopamine Dopamine D2_auto->Dopamine Inhibits Release D2_post D2 Receptor Intracellular Signaling Intracellular Signaling D2_post->Intracellular Signaling Modulates HT1A 5-HT1A Receptor HT1A->Intracellular Signaling Modulates HT2A 5-HT2A Receptor HT2A->Intracellular Signaling Blocks Aripiprazole Aripiprazole Aripiprazole->D2_auto Partial Agonist Aripiprazole->D2_post Partial Agonist Aripiprazole->HT1A Partial Agonist Aripiprazole->HT2A Antagonist Dopamine->D2_auto Agonist Dopamine->D2_post Agonist Serotonin Serotonin Serotonin->HT1A Agonist Serotonin->HT2A Agonist

Aripiprazole's mechanism of action at key receptors.

Analytical Methodologies

The control of this compound as an impurity in Aripiprazole drug substance and product is achieved through validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Method for Aripiprazole and Its Impurities

This section outlines a typical reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of Aripiprazole and its related substances.

Chromatographic Conditions:

ParameterCondition
Column Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Isocratic mixture of methanol, water, and orthophosphoric acid
Flow Rate 1.5 mL/min
Column Temperature 40°C
Injection Volume 20 µL
Detection Wavelength 254 nm for Aripiprazole, 224 nm for impurities

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Aripiprazole and a separate stock solution containing known concentrations of impurities, including this compound, in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the Aripiprazole drug substance or a powdered tablet sample in the mobile phase to achieve a known concentration. Sonicate to ensure complete dissolution.

  • Filtration: Filter all solutions through a 0.45 µm nylon filter before injection.

System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include resolution between Aripiprazole and its impurities, theoretical plates, and tailing factor.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method. Aripiprazole has been shown to be susceptible to degradation under thermal and oxidative conditions.[4][5][6][7]

Typical Stress Conditions:

  • Acidic: 1 M HCl at room temperature.

  • Alkaline: 1 M NaOH at room temperature.

  • Oxidative: 3% H2O2 at room temperature.

  • Thermal: Dry heat (e.g., 80°C).

  • Photolytic: Exposure to UV and visible light.

Logical Workflow for Impurity Identification and Control

The following diagram illustrates a typical workflow for the identification, characterization, and control of an impurity like this compound during drug development.

Impurity_Workflow cluster_discovery Discovery & Identification cluster_characterization Characterization & Synthesis cluster_control Analytical Control & Monitoring A Forced Degradation / Process Development B Detection of Unknown Peak (e.g., by HPLC) A->B C Isolation & Structure Elucidation (LC-MS, NMR) B->C D Identification as This compound C->D E Synthesis of Reference Standard D->E F Development & Validation of Stability-Indicating Analytical Method E->F G Routine Quality Control of API and Drug Product F->G H Setting Specification Limits G->H H->G

Workflow for impurity management in drug development.

Conclusion

This compound is a recognized impurity of Aripiprazole, and its control is essential for ensuring the quality and safety of the final drug product. This technical guide has provided the available chemical information for this compound and outlined the analytical methodologies used for its detection and quantification. While specific pharmacological data for this compound is limited, the extensive knowledge of the parent drug, Aripiprazole, provides a valuable framework for any future investigations into its biological activity. The presented workflow for impurity management highlights the systematic approach required in pharmaceutical development to characterize and control such substances. This guide serves as a foundational resource for professionals working with Aripiprazole and its related compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Desethylene Aripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylene aripiprazole is a metabolite of the atypical antipsychotic drug aripiprazole. A thorough understanding of its physical and chemical properties is crucial for its identification, characterization, and the assessment of its potential pharmacological and toxicological impact. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of its relationship to the parent drug, aripiprazole. While extensive experimental data for this compound is not publicly available, this guide compiles the existing information and provides methodologies for its empirical determination.

Chemical Identity and Physical Properties

This compound is structurally similar to aripiprazole, lacking an ethylene bridge in the piperazine ring. Its chemical identity and known physical properties are summarized below.

PropertyValueSource
IUPAC Name 7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one[1]
Chemical Formula C21H25Cl2N3O2[1]
Molecular Weight 422.35 g/mol [2]
Appearance Off-White to Pale Beige Solid[2]
Melting Point Not experimentally determined. For comparison, the melting point of Aripiprazole is 139-139.5 °C.[3][4]
Boiling Point Not experimentally determined. The predicted boiling point of Aripiprazole is 646.2±55.0 °C.[4]
Solubility Soluble in Chloroform (Very Slightly), DMSO (Slightly), Methanol (Slightly).[2] Aqueous solubility data is not available. Aripiprazole has poor aqueous solubility.[5]
pKa Not experimentally determined. The estimated pKa of aripiprazole is 7.46.[6]
logP (Octanol-Water Partition Coefficient) 4.3 (Calculated)[1]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the structural similarity to aripiprazole allows for prediction of its spectral characteristics. Spectroscopic analysis is essential for the unequivocal identification and structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are critical for determining the chemical structure. For aripiprazole, detailed NMR data is available and can serve as a reference for the analysis of this compound.[7][8] The absence of the ethylene bridge in this compound would result in distinct changes in the chemical shifts and coupling constants of the protons and carbons in the piperazine moiety and the adjoining side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups, including N-H stretching of the secondary amine and the amide, C=O stretching of the quinolinone, and C-Cl stretching of the dichlorophenyl group. The IR spectrum for aripiprazole shows characteristic peaks at 3196 cm⁻¹ (N-H), and 1675 cm⁻¹ (C=O).[7]

Mass Spectrometry (MS)

Mass spectrometry is a sensitive technique for determining the molecular weight and fragmentation pattern of this compound. The exact mass can be used to confirm the elemental composition. Fragmentation analysis would reveal structural information about the molecule.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Workflow for Solubility Determination

G Workflow for Aqueous Solubility Determination A Add excess solid this compound to aqueous buffer (pH 7.4) B Equilibrate at a constant temperature (e.g., 37°C) with agitation for 24-48 hours A->B C Separate solid and liquid phases (centrifugation/filtration) B->C E Confirm equilibrium by analyzing samples at different time points B->E D Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV) C->D G Workflow for pKa Determination by Potentiometric Titration A Dissolve a known amount of this compound in a suitable solvent (e.g., water/methanol mixture) B Titrate the solution with a standardized strong acid (e.g., HCl) or base (e.g., NaOH) A->B C Monitor the pH of the solution continuously using a calibrated pH meter B->C D Plot the pH versus the volume of titrant added to generate a titration curve C->D E Determine the pKa from the half-equivalence point of the titration curve D->E G Workflow for logP Determination (Shake-Flask Method) A Prepare mutually saturated octanol and water (or buffer at a specific pH for logD) B Dissolve this compound in one phase and add the other immiscible phase A->B C Agitate the mixture to allow for partitioning between the two phases until equilibrium is reached B->C D Separate the two phases by centrifugation C->D E Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV) D->E F Calculate logP as log([concentration in octanol]/[concentration in aqueous phase]) E->F G Simplified Metabolic Pathway of Aripiprazole A Aripiprazole B Dehydrogenation (CYP3A4/2D6) A->B C Hydroxylation (CYP3A4/2D6) A->C D N-dealkylation (CYP3A4) A->D E Dehydro-aripiprazole (Active) B->E F Hydroxylated Metabolites C->F G This compound D->G G Key Receptor Interactions of Aripiprazole A Aripiprazole D2 Dopamine D2 Receptor A->D2 Partial Agonist HT1A Serotonin 5-HT1A Receptor A->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor A->HT2A Antagonist

References

Formation of Desethylene Aripiprazole During Aripiprazole Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aripiprazole, a widely prescribed atypical antipsychotic, undergoes a complex synthesis process where the formation of impurities is a critical concern for drug safety and efficacy. Among these, Desethylene Aripiprazole has been identified as a process-related impurity. This technical guide provides an in-depth analysis of the formation of this compound during the synthesis of Aripiprazole. It covers the plausible formation mechanisms, key experimental protocols for detection and quantification, and strategies for controlling its presence in the final active pharmaceutical ingredient (API). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the synthesis and quality control of Aripiprazole.

Introduction to this compound

This compound is a known impurity in the synthesis of Aripiprazole, identified as Aripiprazole BP Impurity 2 in the British Pharmacopoeia.[1] Its formation represents a structural modification of the Aripiprazole molecule involving the piperazine ring system.

Chemical Structure:

  • IUPAC Name: 7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one[2][3]

  • CAS Number: 1216394-63-6[1][2][3]

  • Molecular Formula: C₂₁H₂₅Cl₂N₃O₂[2][3]

  • Molecular Weight: 422.3 g/mol [2]

The structure of this compound indicates a cleavage of the ethylene bridge within the piperazine ring of Aripiprazole, followed by the formation of an ethylamino linkage.

Plausible Formation Pathways during Synthesis

The formation of this compound is not a planned step in the synthesis of Aripiprazole but rather a result of side reactions. While direct synthetic pathways for this impurity are not extensively published, its formation can be inferred from forced degradation studies and an understanding of the chemistry of piperazine derivatives. N-dealkylation is a known metabolic pathway for aripiprazole and can also occur under certain chemical conditions.[4]

The primary route for Aripiprazole synthesis involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. The formation of this compound is likely to occur under stressful conditions during this or subsequent steps.

Proposed Mechanism of Formation

The formation of this compound can be postulated to occur via a dealkylation-rearrangement mechanism, potentially triggered by acidic or thermal stress.

G Aripiprazole Aripiprazole Intermediate Protonated or Thermally Activated Intermediate Aripiprazole->Intermediate Acidic Conditions or Heat Cleavage Piperazine Ring Cleavage Intermediate->Cleavage N-C bond scission Desethylene This compound Cleavage->Desethylene Rearrangement and Proton Loss

Figure 1: Plausible mechanism for this compound formation.

Under acidic conditions, protonation of the piperazine nitrogen could weaken the C-N bonds, making the ring susceptible to cleavage. Similarly, high temperatures can provide the energy required for bond scission.

Experimental Protocols

The detection and quantification of this compound require sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for impurity profiling of Aripiprazole.

HPLC Method for Impurity Profiling

This protocol is adapted from validated methods for the analysis of Aripiprazole and its related substances.

  • Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: Zorbax C18 (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.2% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.2% Trifluoroacetic acid in Methanol.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40-80% B

    • 20-25 min: 80% B

    • 25-30 min: 80-40% B

    • 30-35 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the Aripiprazole sample in the mobile phase to a concentration of approximately 1 mg/mL.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Aripiprazole API Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Impurities Chromatogram->Quantify

Figure 2: Experimental workflow for HPLC analysis of Aripiprazole impurities.
LC-MS/MS for Structural Confirmation

For unequivocal identification of this compound, LC-MS/MS is employed. This technique provides molecular weight and fragmentation data, allowing for structural elucidation.

  • LC System: As described for the HPLC method.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Analysis: The precursor ion corresponding to the molecular weight of this compound (m/z 422.1) is isolated and fragmented to obtain a characteristic product ion spectrum.

Quantitative Data from Forced Degradation Studies

Forced degradation studies provide valuable data on the potential for impurity formation under various stress conditions. While not directly reflecting synthetic conditions, they indicate the lability of the Aripiprazole molecule and the types of impurities that may arise.

Stress ConditionAripiprazole Degradation (%)Formation of N-dealkylated and other impuritiesReference
Acid Hydrolysis (0.1N HCl, 80°C, 24h) SignificantObserved[5]
Base Hydrolysis (0.1N NaOH, 80°C, 24h) StableNot significant[5]
Oxidative (3% H₂O₂, RT, 24h) SignificantN-oxide formation observed[6]
Thermal (80°C, 72h) MinorDegradation products observed[7]
Photolytic (UV light, 7 days) StableNot significant[6]

Table 1: Summary of Aripiprazole stability under various stress conditions.

These studies highlight that acidic and thermal stress are the most likely conditions during synthesis and work-up to promote the formation of impurities like this compound.

Control Strategies

Minimizing the formation of this compound requires careful control of the reaction parameters during Aripiprazole synthesis.

  • Temperature Control: The N-alkylation reaction should be conducted at the lowest effective temperature to minimize thermal degradation.

  • pH Control: Maintaining a neutral or slightly basic pH during the reaction and work-up can prevent acid-catalyzed degradation of the piperazine ring.

  • Reaction Time: Optimizing the reaction time can help to reduce the exposure of the product to harsh conditions, thereby limiting impurity formation.

  • Purification: Efficient purification of the crude Aripiprazole, for example by recrystallization, is essential to remove any formed impurities.

Conclusion

The formation of this compound is a potential risk during the synthesis of Aripiprazole, likely arising from N-dealkylation side reactions under acidic or high-temperature conditions. A thorough understanding of the reaction mechanism and the implementation of robust process controls are crucial for minimizing the level of this impurity in the final API. The use of validated analytical methods, such as HPLC and LC-MS, is imperative for the accurate detection and quantification of this compound, ensuring the quality and safety of the drug product. This guide provides a foundational understanding for professionals in the pharmaceutical industry to address the challenges associated with this critical impurity.

References

Desethylene Aripiprazole: A Comprehensive Technical Guide for Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylene Aripiprazole is a key impurity and metabolite of Aripiprazole, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] As a critical reference standard, its accurate analysis is paramount for ensuring the quality, safety, and efficacy of Aripiprazole drug products. This technical guide provides an in-depth overview of this compound, including its chemical properties, analytical methodologies for its quantification, and its place within the metabolic pathway of Aripiprazole. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the analysis and quality control of Aripiprazole.

Chemical and Physical Properties

This compound is chemically known as 7-[4-[2-(2,3-Dichlorophenyl)amino-ethylamino]butoxy]-3,4-dihydro-2(1H)-quinolinone.[3] Its chemical structure is closely related to Aripiprazole, differing by the absence of an ethylene bridge in the piperazine ring. The physicochemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name 7-[4-[2-(2,3-Dichlorophenyl)amino-ethylamino]butoxy]-3,4-dihydro-2(1H)-quinolinone
Synonyms Aripiprazole Desethylene Impurity, Aripiprazole BP Impurity 2[4]
CAS Number 1216394-63-6[3]
Molecular Formula C21H25Cl2N3O2[3]
Molecular Weight 422.35 g/mol [5]
Appearance Off-White to Pale Beige Solid
Solubility Soluble in Methanol, DMSO[6]
Storage 2-8 °C in a well-closed container[3]

Role as a Reference Standard

In pharmaceutical analysis, reference standards are highly purified compounds used as a benchmark for the identification, purity, and assay of drug substances and their impurities.[7] this compound, as a known impurity of Aripiprazole, serves as a critical reference material in quality control laboratories. Its use is essential for the validation of analytical methods and for the routine monitoring of impurity levels in both the active pharmaceutical ingredient (API) and finished drug products, ensuring they meet the stringent requirements set by regulatory bodies such as the ICH.[8][9]

The general workflow for the use of a chemical reference standard in a pharmaceutical quality control setting is depicted below.

Reference Standard Workflow cluster_procurement Procurement & Initial Assessment cluster_qualification Qualification & Characterization cluster_implementation Implementation in QC cluster_maintenance Maintenance & Requalification procure Procure/Synthesize Reference Standard cert Obtain Certificate of Analysis (CoA) procure->cert visual Visual Inspection cert->visual identity Identity Confirmation (e.g., NMR, MS) visual->identity purity Purity Assessment (e.g., HPLC, DSC) identity->purity assay Assay (Potency Determination) purity->assay prep Prepare Working Standard Solutions assay->prep calib Calibrate Analytical Instruments prep->calib analysis Analyze Samples (API, Drug Product) calib->analysis storage Controlled Storage analysis->storage requal Periodic Requalification storage->requal requal->prep If requalified

General Workflow for Reference Standard Usage

Analytical Methodologies

The quantification of this compound as an impurity in Aripiprazole is typically performed using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is crucial for the accurate quantification of this compound. The following table summarizes a typical set of parameters for an HPLC method capable of separating Aripiprazole from its impurities, including this compound.

ParameterCondition
Column Zorbax C18 (150 x 4.6 mm, 5 µm)[10]
Mobile Phase A 0.2% Trifluoroacetic acid in Water[10]
Mobile Phase B 0.2% Trifluoroacetic acid in Methanol[10]
Gradient A gradient elution is typically used to separate multiple impurities.[10]
Flow Rate 1.0 mL/min[11]
Column Temperature 25 °C[10]
Detection Wavelength 254 nm[11]
Injection Volume 20 µL[10]
Retention Time The retention time for this compound would be determined during method development and validation, and would be distinct from Aripiprazole and other impurities. One study reported retention times for various impurities, with a similar compound eluting at approximately 13.456 min under their gradient conditions.[12]

Experimental Protocol: HPLC Method Validation

A comprehensive validation of the HPLC method should be performed according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[8][9] The validation should include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated through forced degradation studies and by showing no interference from the matrix or other impurities at the retention time of this compound.[10][13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are recommended to establish linearity.[14]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies at different concentration levels.[14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurities, the LOQ should be at or below the reporting threshold.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical studies or when very low levels of this compound need to be quantified, LC-MS/MS is the method of choice due to its high sensitivity and specificity. The analysis is typically performed in the multiple reaction monitoring (MRM) mode.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[14]
Precursor Ion (m/z) 422.3 (for [M+H]+)
Product Ions (m/z) Specific product ions would be determined by direct infusion of the this compound reference standard. Based on the fragmentation of Aripiprazole (m/z 448 -> 285), a major fragment for this compound would also likely be m/z 285.
MRM Transition e.g., 422.3 -> 285.x (to be optimized)
Internal Standard A stable isotope-labeled analog of this compound or a structurally similar compound.

Experimental Protocol: Sample Preparation for LC-MS/MS Analysis (from Plasma)

  • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 100 µL of 0.1 M NaOH to basify the sample.

  • Vortex for 30 seconds.

  • Add 1.5 mL of methyl tert-butyl ether.

  • Vortex for 10 minutes to extract the analytes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 300 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for injection into the LC-MS/MS system.

Metabolic Pathway of Aripiprazole

Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6. The main metabolic pathways are dehydrogenation, hydroxylation, and N-dealkylation. The major active metabolite is dehydroaripiprazole.[1] this compound is considered a minor metabolite or an impurity formed during synthesis. The exact enzymatic pathway leading to the formation of this compound in vivo is not as well-elucidated as that of the major metabolites.

The diagram below illustrates the primary metabolic pathways of Aripiprazole.

Aripiprazole Metabolism Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole (Active Metabolite) Aripiprazole->Dehydroaripiprazole CYP3A4, CYP2D6 (Dehydrogenation) Hydroxylated_Metabolites Hydroxylated Metabolites Aripiprazole->Hydroxylated_Metabolites CYP3A4, CYP2D6 (Hydroxylation) N_dealkylated_Metabolites N-dealkylated Metabolites Aripiprazole->N_dealkylated_Metabolites CYP3A4 (N-dealkylation) Desethylene_Aripiprazole This compound (Minor Metabolite/Impurity) Aripiprazole->Desethylene_Aripiprazole Metabolic Pathway (Minor)

Primary Metabolic Pathways of Aripiprazole

Conclusion

This compound is a critical reference standard for the analytical testing of Aripiprazole. Its proper characterization and use in validated analytical methods are essential for ensuring the quality and safety of this important antipsychotic medication. This guide has provided a comprehensive overview of the chemical properties of this compound, detailed experimental approaches for its analysis using HPLC and LC-MS/MS, and its context within the metabolism of Aripiprazole. By adhering to the principles of analytical method validation and proper reference standard management, researchers and quality control professionals can ensure the reliability and accuracy of their analytical data.

References

Primary literature on the discovery of Desethylene Aripiprazole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole, a widely prescribed atypical antipsychotic, undergoes degradation under certain stress conditions, leading to the formation of various related substances. One such compound, identified as Desethylene Aripiprazole, has been characterized as a degradation product formed under thermal stress. This technical guide provides a comprehensive overview of the primary literature concerning the discovery, synthesis, and potential pharmacological relevance of this compound, a molecule of interest in the study of aripiprazole's stability and impurity profile.

Discovery and Identification

This compound, systematically named 7-[4-[[2-[(2,3-dichlorophenyl)amino]ethyl]amino]butoxy]-3,4-dihydro-2(1H)-quinolinone, was first identified as a degradation product (DP-2) of aripiprazole subjected to thermal stress. A study published in the Journal of Liquid Chromatography & Related Technologies detailed the forced degradation of aripiprazole under various conditions. When heated for five days at 85°C, aripiprazole degraded by 1.5%, leading to the generation of two primary degradants, one of which was identified as this compound[1].

The identification was accomplished through liquid chromatography-mass spectrometry (LC-MS). The mass spectrum of this degradation product exhibited a molecular ion peak at an m/z of 422, corresponding to the loss of an ethylene group from the piperazine moiety of the parent aripiprazole molecule[1]. This process is mechanistically described as a cleavage of the ethylene group from the piperazine ring (N-dealkylation) followed by the subsequent loss of this group[1].

Synthesis and Characterization

While initially discovered as a degradation product, this compound is also recognized as a process-related impurity in the synthesis of aripiprazole. Its presence and control are critical for ensuring the purity and safety of the final drug product. Several suppliers of pharmaceutical reference standards offer purified this compound, also referred to as Aripiprazole Desethylene Impurity or Aripiprazole BP Impurity 2, for analytical and research purposes.

General Synthetic Approach

The synthesis of aripiprazole and, by extension, its impurities often involves the reaction of key intermediates. A common method for aripiprazole synthesis is the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-halobutoxy)-3,4-dihydroquinolin-2-one. The formation of this compound as an impurity can occur under specific reaction conditions or through side reactions involving starting materials or intermediates.

A detailed, publicly available, step-by-step protocol for the specific, high-yield synthesis of pure this compound is not extensively described in the primary scientific literature, as the focus has primarily been on its detection and control as an impurity. However, its structure suggests a potential synthetic route involving the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with N-(2,3-dichlorophenyl)ethane-1,2-diamine.

Experimental Protocols

Forced Degradation Study for the Generation of this compound

The following protocol is based on the methodology described in the primary literature for the generation of this compound from aripiprazole[1].

Objective: To induce the degradation of aripiprazole to form this compound for identification and characterization.

Materials:

  • Aripiprazole drug substance

  • High-purity water

  • Methanol

  • Oven capable of maintaining 85°C

Procedure:

  • Prepare a solution of aripiprazole in a suitable solvent (e.g., methanol or water).

  • Transfer the solution to a sealed container.

  • Place the container in an oven pre-heated to 85°C.

  • Maintain the temperature for a period of 5 days.

  • After the incubation period, remove the sample and allow it to cool to room temperature.

  • Analyze the sample using a validated stability-indicating LC-MS method to identify and quantify the degradation products.

Expected Outcome: The chromatogram should show a peak corresponding to this compound (DP-2) with a mass-to-charge ratio (m/z) of 422[1].

Pharmacological Profile

Currently, there is a significant lack of publicly available primary literature detailing the specific pharmacological activity of this compound. While extensive data exists for the parent drug, aripiprazole, including its receptor binding affinities and functional activities, similar comprehensive studies on this particular impurity have not been published.

Given its structural similarity to aripiprazole, it is conceivable that this compound may possess some affinity for dopamine and serotonin receptors, which are the primary targets of aripiprazole. However, the modification of the piperazine ring, a critical pharmacophore, would likely alter its binding profile and intrinsic activity significantly. Further research is required to elucidate the pharmacological properties of this compound.

Data Presentation

As no quantitative pharmacological data for this compound is available in the primary literature, a comparative table cannot be constructed at this time. The table below presents the well-established receptor binding profile of the parent compound, aripiprazole, for reference.

Table 1: Receptor Binding Affinity (Ki, nM) of Aripiprazole

ReceptorKi (nM)
Dopamine D₂0.34
Dopamine D₃0.8
Serotonin 5-HT₁ₐ1.7
Serotonin 5-HT₂ₐ3.4
Serotonin 5-HT₂ₑ15
Serotonin 5-HT₇39
Adrenergic α₁ₐ57
Histamine H₁61

Data sourced from various publications on aripiprazole's pharmacology.

Visualizations

Logical Relationship in the Discovery of this compound

Discovery_Logical_Flow A Aripiprazole Drug Substance B Forced Degradation Study (Thermal Stress: 85°C for 5 days) A->B Subjected to C Formation of Degradation Products B->C Leads to D LC-MS Analysis C->D Analyzed by E Identification of this compound (DP-2) (m/z = 422) D->E Results in

Caption: Logical workflow for the discovery of this compound.

Experimental Workflow for Forced Degradation Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis prep1 Weigh Aripiprazole prep2 Dissolve in Solvent prep1->prep2 prep3 Transfer to Sealed Vial prep2->prep3 stress Incubate at 85°C for 5 days prep3->stress analysis1 Cool Sample stress->analysis1 analysis2 Inject into LC-MS analysis1->analysis2 analysis3 Data Acquisition analysis2->analysis3 analysis4 Identify Degradation Products analysis3->analysis4

Caption: Experimental workflow for forced degradation analysis.

Conclusion

This compound has been identified and characterized as a thermal degradation product and a process-related impurity of aripiprazole. While its discovery and the analytical methods for its detection are documented, a significant gap exists in the primary literature regarding its specific synthesis as a pure compound and its pharmacological profile. For researchers and professionals in drug development, understanding the formation of such impurities is crucial for ensuring the stability, purity, and safety of aripiprazole formulations. Further investigation into the pharmacological activity of this compound is warranted to fully assess its potential biological impact.

References

Unveiling the Pharmacological Profile of Aripiprazole's Primary Active Metabolite, Dehydro-aripiprazole (OPC-14857)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Initial Inquiry Note: An extensive search for the pharmacological relevance of "Desethylene Aripiprazole" has been conducted. This compound is identified in chemical databases as an impurity of aripiprazole (CAS 1216394-63-6). However, there is a notable absence of publicly available pharmacological data, including receptor binding affinities, pharmacokinetic profiles, or in vivo studies for this specific molecule. Consequently, a comprehensive technical guide on this compound cannot be provided at this time.

As a relevant and valuable alternative for researchers in the field, this guide presents an in-depth analysis of dehydro-aripiprazole (OPC-14857) , the principal and pharmacologically active metabolite of aripiprazole. Dehydro-aripiprazole is a significant contributor to the overall clinical effect of its parent drug and has been the subject of considerable scientific investigation.

Executive Summary

Dehydro-aripiprazole (OPC-14857) is the primary active metabolite of the atypical antipsychotic aripiprazole. Formed through dehydrogenation primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, it circulates in significant concentrations in plasma and shares a pharmacological profile remarkably similar to its parent compound.[1][2] This guide provides a detailed overview of the receptor binding affinity, pharmacokinetic properties, and preclinical evidence supporting the pharmacological relevance of dehydro-aripiprazole, offering a critical resource for its further investigation and understanding its role in the therapeutic actions of aripiprazole.

Receptor Binding Affinity

Dehydro-aripiprazole exhibits a high affinity for a range of dopamine and serotonin receptors, contributing significantly to the therapeutic effects of aripiprazole.[3][4] Its binding profile is characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[3][5] This "dopamine-serotonin system stabilizer" activity is central to its mechanism of action.

Table 1: Receptor Binding Affinities (Ki) of Dehydro-aripiprazole

Receptor SubtypeKi (nM)
Dopamine D2Similar to Aripiprazole
Dopamine D3High Affinity
Serotonin 5-HT1A4.2
Serotonin 5-HT2AHigh Affinity
Serotonin 5-HT2BHigh Affinity

Note: Specific Ki values for all receptors for dehydro-aripiprazole are not as extensively reported as for aripiprazole. "Similar to Aripiprazole" and "High Affinity" are used where precise numerical values are not consistently available in the reviewed literature, but the evidence strongly supports these characterizations.[3][4][6]

Pharmacokinetics

The pharmacokinetic profile of dehydro-aripiprazole is a critical determinant of its sustained pharmacological activity. Following the administration of aripiprazole, dehydro-aripiprazole is formed and accumulates in the plasma, reaching steady-state concentrations that are approximately 40% of the parent drug's exposure.[6]

Table 2: Pharmacokinetic Parameters of Dehydro-aripiprazole in Humans

ParameterValue
Half-life (t½)~94 hours
Time to Steady State~14 days
Protein Binding>99% (primarily to albumin)
MetabolismPrimarily hepatic (CYP3A4, CYP2D6)

These parameters highlight the long-lasting presence of dehydro-aripiprazole in the systemic circulation, contributing to the prolonged therapeutic window of aripiprazole.[7]

Signaling Pathways and Mechanism of Action

Dehydro-aripiprazole's function as a partial agonist at the dopamine D2 receptor is a cornerstone of its mechanism of action. In conditions of excessive dopaminergic activity (hyperdopaminergic states), it acts as a functional antagonist, reducing receptor signaling. Conversely, in low dopamine environments (hypodopaminergic states), it exhibits functional agonist activity, increasing signaling. This modulatory effect is believed to stabilize the dopamine system.

D2_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DA_release Dopamine Release Dopamine->DA_release Action Potential D2_auto D2 Autoreceptor DA_release->D2_auto Negative Feedback DA_synapse Dopamine D2_post D2 Receptor AC Adenylyl Cyclase D2_post->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA DARPP32 ↓ p-DARPP-32 PKA->DARPP32 Cellular_Response Cellular Response DARPP32->Cellular_Response Dehydroaripiprazole Dehydro-aripiprazole Dehydroaripiprazole->D2_post Partial Agonist DA_synapse->D2_post Binds HT1A_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT Reuptake Serotonin_synapse Serotonin HT1A_post 5-HT1A Receptor AC Adenylyl Cyclase HT1A_post->AC Inhibits Neuron_Hyperpol Neuron Hyperpolarization HT1A_post->Neuron_Hyperpol Activates K+ Channels cAMP ↓ cAMP AC->cAMP Dehydroaripiprazole Dehydro-aripiprazole Dehydroaripiprazole->HT1A_post Partial Agonist Serotonin_synapse->HT1A_post Binds Radioligand_Binding_Workflow A Tissue/Cell Homogenization B Membrane Isolation (Centrifugation) A->B C Incubation with Radioligand & Dehydro-aripiprazole B->C D Filtration C->D E Scintillation Counting D->E F Data Analysis (IC50 & Ki Calculation) E->F

References

Profiling the Desethylene Aripiprazole Impurity in Aripiprazole Drug Substance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the impurity profiling of Desethylene Aripiprazole in the Aripiprazole drug substance. This document outlines the significance of impurity analysis, potential formation pathways of this compound, detailed analytical methodologies for its detection and quantification, and a summary of regulatory considerations.

Introduction: The Importance of Impurity Profiling

Aripiprazole is an atypical antipsychotic medication widely used in the treatment of various psychiatric disorders. The purity of the active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Impurity profiling is the process of identifying and quantifying all potential impurities in the drug substance. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in pharmaceuticals[1].

This compound is a known impurity of Aripiprazole. Its chemical name is 7-[4-[2-(2,3-Dichlorophenyl)amino-ethylamino]butoxy]-3,4-dihydro-2(1H)-quinolinone[2][3][4]. It is also recognized as Aripiprazole BP Impurity 2 in various pharmacopeias[2]. Understanding the formation, detection, and control of this impurity is essential for ensuring the quality of Aripiprazole drug substance.

Formation Pathways of this compound

The precise formation pathway of this compound is not extensively detailed in publicly available literature. However, based on its chemical structure, it is likely formed as a process-related impurity during the synthesis of Aripiprazole or as a degradation product.

Process-Related Formation: The synthesis of Aripiprazole often involves the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine[5][6]. The formation of this compound could potentially arise from a side reaction involving a starting material or an intermediate that lacks the ethylene bridge of the piperazine ring.

Degradation Pathway: Forced degradation studies are crucial in identifying potential degradation products of a drug substance under various stress conditions such as acid, base, oxidation, heat, and light[7][8][9][10]. While specific studies definitively identifying this compound as a degradation product are not abundant in the reviewed literature, it is plausible that certain conditions could lead to the cleavage of the piperazine ring in the Aripiprazole molecule, resulting in the formation of this impurity.

cluster_synthesis Aripiprazole Synthesis cluster_degradation Aripiprazole Degradation Starting_Materials Starting Materials (e.g., 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, 1-(2,3-dichlorophenyl)piperazine) Aripiprazole_API Aripiprazole API Starting_Materials->Aripiprazole_API Main Reaction Side_Reaction Side Reaction with Impure Starting Material/Intermediate Starting_Materials->Side_Reaction Desethylene_Aripiprazole_Process This compound (Process-Related Impurity) Side_Reaction->Desethylene_Aripiprazole_Process Aripiprazole_API_Deg Aripiprazole API Desethylene_Aripiprazole_Deg This compound (Degradation Product) Aripiprazole_API_Deg->Desethylene_Aripiprazole_Deg Degradation Stress_Conditions Stress Conditions (e.g., pH, temperature, oxidation) Stress_Conditions->Desethylene_Aripiprazole_Deg

Potential Formation Pathways of this compound.

Analytical Methodologies

The accurate detection and quantification of this compound require robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the analysis of Aripiprazole and its impurities[11][12][13][14]. A typical stability-indicating HPLC method would involve a reversed-phase column and a gradient elution to achieve separation of the main component from its impurities.

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol is a composite representation based on published methods and USP guidelines.

Sample_Prep Sample Preparation (Dissolve Aripiprazole drug substance in a suitable diluent) HPLC_System HPLC System (Pump, Injector, Column Oven, Detector) Sample_Prep->HPLC_System Chromatographic_Separation Chromatographic Separation (Reversed-phase C18 or C8 column, Gradient elution) HPLC_System->Chromatographic_Separation Detection Detection (UV Detector at a specified wavelength, e.g., 254 nm) Chromatographic_Separation->Detection Data_Analysis Data Analysis (Integration of peaks, Calculation of impurity levels using relative response factors) Detection->Data_Analysis Sample_Prep Sample Preparation (Dilution of Aripiprazole drug substance) LC_Separation LC Separation (UPLC/HPLC with a suitable column) Sample_Prep->LC_Separation Ionization Ionization (Electrospray Ionization - ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (Tandem Mass Spectrometer - MS/MS) Ionization->Mass_Analysis Data_Acquisition_Analysis Data Acquisition & Analysis (MRM for quantification, Full scan for identification) Mass_Analysis->Data_Acquisition_Analysis Impurity_Detection Impurity Detected Impurity_Level Impurity Level > Reporting Threshold? Impurity_Detection->Impurity_Level Report_Impurity Report Impurity Impurity_Level->Report_Impurity Yes No_Action No Action Required Impurity_Level->No_Action No Identification_Threshold Impurity Level > Identification Threshold? Report_Impurity->Identification_Threshold Identify_Impurity Identify Structure Identification_Threshold->Identify_Impurity Yes Set_Specification Set Acceptance Criteria in Specification Identification_Threshold->Set_Specification No Qualification_Threshold Impurity Level > Qualification Threshold? Identify_Impurity->Qualification_Threshold Qualify_Impurity Establish Safety (Toxicological Studies) Qualification_Threshold->Qualify_Impurity Yes Qualification_Threshold->Set_Specification No Qualify_Impurity->Set_Specification

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Dehydroaripiprazole (Active Metabolite of Aripiprazole)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Desethylene Aripiprazole" is not the commonly accepted scientific name for the major active metabolite of aripiprazole. The scientifically recognized name for this metabolite is Dehydroaripiprazole (also known by its investigational drug code, OPC-14857). This document will proceed with the validated methods for the detection of dehydroaripiprazole.

Introduction

Aripiprazole is an atypical antipsychotic medication widely used in the treatment of various psychiatric disorders. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, to its main active metabolite, dehydroaripiprazole.[1][2][3] Dehydroaripiprazole exhibits pharmacological activity similar to the parent drug and contributes significantly to the overall therapeutic effect.[4] Therefore, the accurate quantification of both aripiprazole and dehydroaripiprazole in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and dose optimization.

These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of dehydroaripiprazole in biological samples, primarily plasma and urine. The protocols are intended for researchers, scientists, and drug development professionals.

Metabolic Pathway of Aripiprazole

Aripiprazole undergoes extensive hepatic metabolism through three primary biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation. The dehydrogenation of aripiprazole, mediated by CYP3A4 and CYP2D6, leads to the formation of its principal active metabolite, dehydroaripiprazole.[5][1][3]

Aripiprazole Metabolism Metabolic Pathway of Aripiprazole Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole (Active Metabolite) Aripiprazole->Dehydroaripiprazole Dehydrogenation (CYP3A4, CYP2D6) Other_Metabolites Other Metabolites (Hydroxylated, N-dealkylated) Aripiprazole->Other_Metabolites Hydroxylation, N-dealkylation (CYP3A4, CYP2D6) Excretion Excretion (Urine and Feces) Dehydroaripiprazole->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of Aripiprazole to Dehydroaripiprazole.

Analytical Method Development Workflow

The development of a robust and reliable analytical method follows a systematic workflow to ensure accuracy, precision, and reproducibility.

Analytical Method Development Workflow General Workflow for Analytical Method Development cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Chromatographic Method cluster_3 Detection cluster_4 Method Validation (ICH Guidelines) Analyte_Characterization Analyte Characterization Method_Selection Method Selection (e.g., LC-MS/MS) Analyte_Characterization->Method_Selection Initial_Parameter_Optimization Initial Parameter Optimization Method_Selection->Initial_Parameter_Optimization Extraction_Method Extraction Method Development (SPE, LLE, PP) Initial_Parameter_Optimization->Extraction_Method Column_Selection Column Selection (e.g., C18) Initial_Parameter_Optimization->Column_Selection MS_Parameter_Tuning MS Parameter Tuning Initial_Parameter_Optimization->MS_Parameter_Tuning Matrix_Effect_Evaluation Matrix Effect Evaluation Extraction_Method->Matrix_Effect_Evaluation Specificity Specificity & Selectivity Matrix_Effect_Evaluation->Specificity Mobile_Phase_Optimization Mobile Phase Optimization Column_Selection->Mobile_Phase_Optimization Gradient_Elution Gradient/Isocratic Elution Mobile_Phase_Optimization->Gradient_Elution Gradient_Elution->Specificity MRM_Transition_Selection MRM Transition Selection MS_Parameter_Tuning->MRM_Transition_Selection MRM_Transition_Selection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Stability Stability LOD_LOQ->Stability

Caption: A typical workflow for analytical method development.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for the determination of dehydroaripiprazole.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 1Method 2Method 3
Matrix Human PlasmaHuman PlasmaRat Plasma
Linearity Range (ng/mL) 0.01 - 600.1 - 1000.029 - 20.8
Lower Limit of Quantification (LLOQ) (ng/mL) 0.010.10.029
Intra-day Precision (%RSD) < 15%Within regulatory limits< 2%
Inter-day Precision (%RSD) < 15%Within regulatory limits< 2%
Accuracy (%) Within ±15%Within regulatory limitsNot Reported
Recovery (%) > 85%Not ReportedNot Reported
Internal Standard PapaverineNot SpecifiedNot Specified
Reference [6][4][7]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

ParameterMethod 4
Matrix Human Serum
Linearity Range (ng/mL) 8 - 250
Lower Limit of Quantification (LOQ) (ng/mL) 6.9
Intra-assay Precision (%RSD) Within acceptable ranges
Inter-assay Precision (%RSD) Within acceptable ranges
Accuracy (%) Within acceptable ranges
Recovery (%) 102.3%
Internal Standard Not Specified
Reference [5]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of Dehydroaripiprazole in Human Plasma

This protocol is based on a validated method for the simultaneous determination of aripiprazole and dehydroaripiprazole in human plasma.[6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a centrifuge tube, add 20 µL of internal standard solution (Papaverine).

  • Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.

  • Add 1 mL of ethyl acetate and vortex for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 10 mM ammonium acetate in water (pH 3.5 with formic acid) in a gradient elution.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

3. Mass Spectrometry Conditions

  • Ionization: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Dehydroaripiprazole: m/z 446.0 → 285.0

    • Aripiprazole: m/z 448.1 → 285.1

    • Papaverine (IS): m/z 340.1 → 202.1

4. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Protocol 2: GC-MS Method for Quantification of Dehydroaripiprazole in Human Serum

This protocol is based on a validated GC-MS method for the detection of aripiprazole and dehydroaripiprazole.[5]

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • To 0.5 mL of serum, add the internal standard.

  • Perform solid-phase extraction (SPE) using a suitable SPE cartridge.

  • Elute the analytes and evaporate the eluent to dryness.

  • Derivatize the residue with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).

  • Inject the derivatized sample into the GC-MS system.

2. Gas Chromatography Conditions

  • Column: A suitable capillary column for drug analysis.

  • Carrier Gas: Helium

  • Temperature Program: An optimized temperature gradient to separate the analytes.

3. Mass Spectrometry Conditions

  • Ionization: Electron Impact (EI)

  • Detection Mode: Selected Ion Monitoring (SIM)

  • Characteristic Ions (m/z):

    • Dehydroaripiprazole: 304, 290, 218

    • Aripiprazole: 306, 292, 218

4. Data Analysis

  • Quantification is performed using the peak area of the characteristic ions.

  • A calibration curve is generated using a series of calibration standards.

Experimental Workflow Diagram

Experimental Workflow Experimental Workflow for Dehydroaripiprazole Analysis Start Start: Biological Sample Collection (Plasma/Serum) IS_Addition Internal Standard Spiking Start->IS_Addition Sample_Preparation Sample Preparation (e.g., LLE, SPE, or Protein Precipitation) Extraction Analyte Extraction Sample_Preparation->Extraction IS_Addition->Sample_Preparation Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis GC_MS_Analysis GC-MS Analysis (with Derivatization) Evaporation->GC_MS_Analysis Data_Acquisition Data Acquisition (MRM/SIM) LC_MS_Analysis->Data_Acquisition GC_MS_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Report Report Generation Data_Processing->Report

Caption: General experimental workflow for analysis.

References

High-Performance Liquid Chromatography for the Separation of Aripiprazole and Its Key Impurity, Desethylene Aripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and protocol for the separation and quantification of the atypical antipsychotic drug Aripiprazole and its process-related impurity, Desethylene Aripiprazole, using High-Performance Liquid Chromatography (HPLC). This method is crucial for quality control in pharmaceutical manufacturing and for stability testing of the drug product.

Aripiprazole is a widely used medication for the treatment of schizophrenia and bipolar disorder.[1][2] During its synthesis and storage, various impurities can arise, which must be monitored to ensure the safety and efficacy of the final product. This compound is a known impurity that requires effective separation and quantification. The following HPLC method is designed to be robust, specific, and suitable for routine analysis in a laboratory setting.

Application Note and Protocol

This protocol outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of Aripiprazole and this compound. The method is adapted from several validated procedures and is designed to provide good resolution and sensitivity.[3][4]

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below. These parameters have been selected to achieve optimal separation between Aripiprazole and this compound.

ParameterCondition
Column Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.2% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.2% Trifluoroacetic acid (TFA) in Methanol
Gradient Elution See Gradient Program Table below
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Detection Wavelength 224 nm for impurities, 254 nm for Aripiprazole
Diluent Acetonitrile and Water (1:1 v/v)
Gradient Program

A gradient elution is employed to ensure the effective separation of both the parent drug and its impurities within a reasonable runtime.

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
106040
403070
501090
601090
616040
706040
Preparation of Solutions

a) Mobile Phase Preparation:

  • Mobile Phase A: Add 2.0 mL of Trifluoroacetic acid to 1000 mL of HPLC-grade water, mix well, filter through a 0.45 µm membrane filter, and degas.

  • Mobile Phase B: Add 2.0 mL of Trifluoroacetic acid to 1000 mL of HPLC-grade methanol, mix well, filter through a 0.45 µm membrane filter, and degas.

b) Standard Solution Preparation:

  • Aripiprazole Stock Solution (1.25 mg/mL): Accurately weigh about 125 mg of Aripiprazole working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

  • Impurity Stock Solution: Accurately weigh an appropriate amount of this compound standard and dissolve in acetonitrile to obtain a known concentration.[1]

  • Working Standard Solution: Prepare the working standard solution by diluting the stock solutions with the diluent to achieve a final concentration of approximately 0.1 mg/mL of Aripiprazole and a suitable concentration for this compound (e.g., 1 µg/mL).

c) Sample Solution Preparation (for Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer an amount of the powder equivalent to 100 mg of Aripiprazole into a 100 mL volumetric flask.[5]

  • Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to dissolve the active ingredient.[1][5]

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

  • The resolution between the Aripiprazole and this compound peaks should be greater than 2.0.

  • The tailing factor for the Aripiprazole peak should not be more than 2.0.

  • The relative standard deviation (RSD) for replicate injections of the standard solution should not be more than 2.0%.

Summary of Reported HPLC Methods

The following table summarizes various reported HPLC methods for the analysis of Aripiprazole and its related substances, providing a comparative overview of different analytical approaches.

ReferenceColumnMobile PhaseElutionFlow Rate (mL/min)Detection Wavelength (nm)
Pai, N. R., & Dubhashi, D. S.Zorbax C18 (150 x 4.6 mm, 5 µm)A: 0.2% TFA in WaterB: 0.2% TFA in MethanolGradientNot SpecifiedNot Specified
David, V., et al.[1]Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm)Methanol:Water:Orthophosphoric acidIsocratic1.5254 (Aripiprazole)224 (Impurities)
Gherman, C., et al.[6]Symmetry C18 (150 x 4.6 mm, 5 µm)Acetonitrile:Water (30:70, v/v), pH 3.0IsocraticNot Specified220
Kumar, A., et al.[7]C8 (250 x 4.0 mm, 5 µm)Acetonitrile:20 mM Ammonium Acetate (90:10, v/v)Isocratic1.0240
Stolarczyk, M., et al.[2]Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)A: Phosphate buffer pH 3.0 with Sodium PentanesulfonateB: AcetonitrileGradient1.0215

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of Aripiprazole and this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_standard Prepare Standard Solutions (Aripiprazole & this compound) system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution (e.g., from Tablets) inject_sample Inject Sample Solution prep_sample->inject_sample prep_mobile_phase Prepare Mobile Phase chromatography Chromatographic Separation prep_mobile_phase->chromatography inject_standard Inject Standard Solution system_suitability->inject_standard If passes inject_standard->chromatography inject_sample->chromatography data_acquisition Data Acquisition chromatography->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification of Analytes peak_integration->quantification reporting Generate Report quantification->reporting

Caption: HPLC analysis workflow for Aripiprazole and its impurities.

References

Application Note: Sensitive Quantification of Desethylene Aripiprazole by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. It is metabolized in the body to several compounds, including the active metabolite dehydroaripiprazole. Desethylene Aripiprazole is a related substance and potential impurity or minor metabolite whose quantification is important for comprehensive pharmacokinetic studies, impurity profiling, and quality control of the drug substance and product. LC-MS/MS is the analytical technique of choice for such applications due to its high sensitivity, selectivity, and speed. This document provides a detailed, albeit generalized, protocol for the development of a robust LC-MS/MS method for this compound.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation method is crucial for accurate quantification. Based on methods for aripiprazole and its metabolites, either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be suitable.

Liquid-Liquid Extraction (LLE) Protocol:

  • To 200 µL of plasma/serum sample in a polypropylene tube, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound).

  • Vortex the sample for 10 seconds.

  • Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the sample pH.

  • Vortex for 30 seconds.

  • Add 1.5 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex vigorously for 10 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic conditions should be optimized to achieve good peak shape, resolution from matrix components, and a short run time.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol
Flow Rate 0.4 mL/min
Gradient A starting condition of 95% A, ramping to 95% B over 3-5 minutes, followed by a re-equilibration step is suggested.
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the highest sensitivity and selectivity.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions These must be empirically determined for this compound and the chosen internal standard by infusing a standard solution into the mass spectrometer. A starting point for this compound (C21H25Cl2N3O2; MW: 422.35) would be to monitor the protonated molecule [M+H]+ as the precursor ion and select the most abundant and stable product ions after collision-induced dissociation.
Ion Source Parameters Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage to achieve the maximum and most stable signal for the analyte.
Compound Parameters Optimize declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each MRM transition to maximize the product ion signal.

Data Presentation

While specific quantitative data for this compound is not available, a typical validation would generate the following tables.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
This compounde.g., 0.1 - 100> 0.991/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQe.g., 0.1< 2080 - 120< 2080 - 120
LQCe.g., 0.3< 1585 - 115< 1585 - 115
MQCe.g., 50< 1585 - 115< 1585 - 115
HQCe.g., 80< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteQC LevelMean Recovery (%)Matrix Effect (%)
This compoundLQC> 8085 - 115
MQC> 8085 - 115
HQC> 8085 - 115

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is basify Basify Sample add_is->basify extract Liquid-Liquid Extraction basify->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quantification Quantification using Calibration Curve detection->quantification reporting Report Results quantification->reporting logical_relationship cluster_metabolism Metabolism Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole (Active Metabolite) Aripiprazole->Dehydroaripiprazole Desethylene_Aripiprazole This compound (Related Substance) Aripiprazole->Desethylene_Aripiprazole Other_Metabolites Other Metabolites Aripiprazole->Other_Metabolites

Application Notes & Protocols: Development of a Validated Stability-Indicating Assay for Desethylene Aripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylene Aripiprazole is a significant metabolite and potential impurity of Aripiprazole, an atypical antipsychotic medication. To ensure the quality, safety, and efficacy of pharmaceutical products containing Aripiprazole, it is crucial to develop and validate a stability-indicating assay method (SIAM) capable of accurately quantifying this compound and separating it from its potential degradation products. This document provides a comprehensive guide, including detailed protocols and application notes, for the development of a robust, validated stability-indicating HPLC assay for this compound, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality attributes of a drug substance or drug product over time.[3] The development of such a method involves subjecting the analyte to forced degradation studies under various stress conditions to generate potential degradation products. The analytical method must then be able to resolve the main analyte from these degradation products, ensuring the method's specificity.

Experimental Protocols

Forced Degradation (Stress) Studies

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity and stability-indicating nature of the analytical method.[4][5][6]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid.[4]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[6]

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours.[7]

  • Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

  • Sample Analysis: Dilute the stressed samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze them using the developed HPLC method.

Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 80°C) start->acid base Base Hydrolysis (0.1N NaOH, 80°C) start->base oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation solid_sample Solid this compound thermal Thermal Degradation (105°C) solid_sample->thermal photo Photolytic Degradation (UV/Vis Light) solid_sample->photo neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize dilute Dilution to Target Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc Method Validation Workflow cluster_method Core Method Attributes cluster_sensitivity Sensitivity cluster_reliability Reliability cluster_outcome Outcome specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness solution_stability Solution Stability robustness->solution_stability validated_method Validated Stability-Indicating Method solution_stability->validated_method

References

Application Notes and Protocols for the Use of Desethylene Aripiprazole Reference Standard in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the utilization of Desethylene Aripiprazole reference standard in the quality control (QC) of Aripiprazole active pharmaceutical ingredient (API) and finished drug products.

Introduction

This compound is a known impurity of the atypical antipsychotic drug, Aripiprazole. Its monitoring and control are crucial for ensuring the safety, efficacy, and quality of Aripiprazole formulations. This document outlines the application of the this compound reference standard in analytical method development, validation, and routine QC testing, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Aripiprazole exerts its therapeutic effects through a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[1][2][3] This complex mechanism of action necessitates stringent quality control of the drug substance and product to minimize the presence of impurities that could alter its pharmacological or toxicological profile.

Role of this compound Reference Standard

The this compound reference standard is a highly characterized and purified compound essential for:

  • Peak Identification: Unambiguous identification of the this compound peak in chromatograms of Aripiprazole samples.

  • Method Development and Validation: Development and validation of stability-indicating analytical methods for the quantification of this compound.[4][5]

  • Impurity Profiling: Accurate quantification of this compound as part of the overall impurity profile of Aripiprazole.

  • Forced Degradation Studies: Aiding in the characterization of degradation pathways of Aripiprazole under various stress conditions.[4][5]

  • Batch Release Testing: Routine quality control analysis of Aripiprazole bulk drug and pharmaceutical formulations to ensure compliance with regulatory specifications.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Aripiprazole and its impurities, including this compound. The data presented is a composite representation from various validated methods and serves as a guideline.[6][7][8]

Table 1: Chromatographic Parameters

ParameterTypical Value
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile, methanol)
Flow Rate1.0 - 1.5 mL/min
Detection Wavelength224 nm for impurities, 254 nm for Aripiprazole[9]
Injection Volume10 - 20 µL
Column Temperature25 - 40 °C
Retention Time of this compoundVaries depending on the specific method; typically distinct from Aripiprazole and other impurities.

Table 2: Method Validation Parameters for Impurity Quantification

ParameterTypical Performance
Linearity (Correlation Coefficient, R²)> 0.995
Limit of Detection (LOD)0.01 - 0.4 µg/mL
Limit of Quantitation (LOQ)0.02 - 1.2 µg/mL[6][7]
Accuracy (% Recovery)92 - 108%[9]
Precision (% RSD)< 5%

Experimental Protocols

Preparation of Standard and Sample Solutions

4.1.1. This compound Stock Standard Solution (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in a suitable diluent (e.g., a mixture of mobile phase or acetonitrile/water).

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Make up to the mark with the diluent and mix well.

4.1.2. Working Standard Solution (e.g., 1 µg/mL)

  • Pipette 1.0 mL of the this compound Stock Standard Solution into a 100 mL volumetric flask.

  • Dilute to volume with the diluent and mix well.

4.1.3. Aripiprazole Sample Solution for Impurity Profiling (e.g., 1 mg/mL)

  • Accurately weigh an amount of Aripiprazole sample (API or powdered tablets) equivalent to 100 mg of Aripiprazole.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete extraction.

  • Allow the solution to cool to room temperature.

  • Make up to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon or PTFE syringe filter, discarding the first few mL of the filtrate.

HPLC Method Protocol for Impurity Profiling
  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Prepare a suitable mobile phase, for example, a gradient mixture of a phosphate buffer and acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Detection: 224 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Inject the diluent as a blank to ensure no interfering peaks are present.

    • Inject the Working Standard Solution to determine the retention time and response of this compound.

    • Inject the Aripiprazole Sample Solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Calculate the concentration of this compound in the sample using the peak area response.

Visualizations

Logical Relationship of this compound

Aripiprazole Aripiprazole (API) Synthesis Drug Synthesis Aripiprazole->Synthesis Degradation Degradation Aripiprazole->Degradation Metabolism Metabolism (in vivo) Aripiprazole->Metabolism Desethylene_Aripiprazole This compound (Impurity) Degradation->Desethylene_Aripiprazole Dehydro_Aripiprazole Dehydro-Aripiprazole (Active Metabolite) Metabolism->Dehydro_Aripiprazole

Caption: Relationship of this compound to Aripiprazole.

Experimental Workflow for Impurity Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting RefStd This compound Reference Standard StockStd Stock Standard Solution RefStd->StockStd API_Sample Aripiprazole API or Drug Product SampleSol Sample Solution API_Sample->SampleSol WorkStd Working Standard Solution StockStd->WorkStd HPLC HPLC System WorkStd->HPLC Inject SampleSol->HPLC Inject Chromatogram Chromatogram Acquisition HPLC->Chromatogram Quantification Peak Identification & Quantification Chromatogram->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Aripiprazole Signaling Pathway

cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor cluster_5HT2A Serotonin 5-HT2A Receptor Aripiprazole Aripiprazole D2R D2 Receptor Aripiprazole->D2R Partial Agonist HT1AR 5-HT1A Receptor Aripiprazole->HT1AR Partial Agonist HT2AR 5-HT2A Receptor Aripiprazole->HT2AR Antagonist Gi Gi Protein D2R->Gi MAPK MAPK Phosphorylation D2R->MAPK AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Gi_1A Gi Protein HT1AR->Gi_1A AC_1A Adenylyl Cyclase Gi_1A->AC_1A cAMP_1A ↓ cAMP AC_1A->cAMP_1A Gq Gq Protein HT2AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Caption: Simplified signaling pathways of Aripiprazole.

References

Application Notes and Protocols for Forced Degradation of Aripiprazole to Generate Desethylene Aripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. During its synthesis, storage, and administration, aripiprazole can degrade, leading to the formation of various impurities. One such critical impurity is Desethylene Aripiprazole. Understanding the degradation pathways of aripiprazole and developing methods to generate, isolate, and quantify its degradation products are essential for ensuring drug safety and stability.

This document provides a detailed protocol for conducting forced degradation studies on aripiprazole with the specific aim of generating this compound. Forced degradation studies, or stress testing, are a crucial component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies help in the development and validation of stability-indicating analytical methods.[1][2][3][4][5]

Aripiprazole has been found to be susceptible to degradation under thermal and oxidative stress conditions, while showing relative stability under photolytic and humidity stress.[1][3] This protocol will, therefore, focus on thermal and oxidative stress conditions to favor the formation of degradation products, including the potential generation of this compound.

Experimental Protocols

Materials and Reagents
  • Aripiprazole reference standard

  • This compound reference standard (if available for peak identification)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate, analytical grade

  • Formic acid, analytical grade

  • Purified water (Milli-Q or equivalent)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Analytical balance

  • HPLC system with UV/PDA detector

  • LC-MS/MS system for peak identification and characterization

Preparation of Stock and Working Solutions

Aripiprazole Stock Solution (1 mg/mL): Accurately weigh 25 mg of aripiprazole reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water, 50:50 v/v).

Working Solution (100 µg/mL): Pipette 2.5 mL of the Aripiprazole Stock Solution into a 25 mL volumetric flask and dilute to volume with the appropriate solvent.

Forced Degradation Procedures

For each condition, a sample of the aripiprazole working solution (100 µg/mL) is subjected to the stress conditions outlined below. A control sample, protected from the stress agent, should be analyzed concurrently.

  • Acidic Condition: To 5 mL of the aripiprazole working solution, add 5 mL of 1M HCl. Heat the mixture at 80°C for 24 hours. After cooling to room temperature, neutralize the solution with 1M NaOH and dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Basic Condition: To 5 mL of the aripiprazole working solution, add 5 mL of 1M NaOH. Heat the mixture at 80°C for 24 hours. After cooling to room temperature, neutralize the solution with 1M HCl and dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • To 5 mL of the aripiprazole working solution, add 5 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

  • Dilute the resulting solution to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Transfer a known quantity of aripiprazole powder to a glass vial.

  • Place the vial in a temperature-controlled oven at 105°C for 72 hours.[3]

  • After the specified time, dissolve the powder in a suitable solvent to obtain a concentration of 100 µg/mL and then dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating aripiprazole from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with a mixture of a buffer (e.g., 10 mM ammonium acetate in water, pH adjusted to 4.5 with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at 254 nm.

  • Injection Volume: 20 µL.

For the identification and structural elucidation of the degradation products, LC-MS/MS analysis is indispensable.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for aripiprazole and its related compounds.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.

  • Data Acquisition: Full scan mode for initial screening and product ion scan (MS/MS) mode for fragmentation analysis. The precursor-to-product ion transition for aripiprazole is typically m/z 448.3 → 285.0.[6]

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Stress ConditionReagent/ConditionDurationTemperature% Aripiprazole Degraded% this compound Formed (if quantifiable)Other Major Degradation Products (%)
Acid Hydrolysis 1M HCl24 hours80°CDataDataData
Base Hydrolysis 1M NaOH24 hours80°CDataDataData
Oxidation 30% H₂O₂24 hoursRoom TempDataDataData
Thermal Dry Heat72 hours105°CDataDataData

Note: The percentage of degradation is calculated by comparing the peak area of aripiprazole in the stressed sample to that in the control sample. The percentage of degradation products is calculated relative to the initial concentration of aripiprazole.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the forced degradation study of aripiprazole.

Forced_Degradation_Workflow A Aripiprazole Stock Solution (1 mg/mL) B Working Solution (100 µg/mL) A->B C Acid Hydrolysis (1M HCl, 80°C, 24h) B->C D Base Hydrolysis (1M NaOH, 80°C, 24h) B->D E Oxidative Stress (30% H₂O₂, RT, 24h) B->E F Thermal Stress (105°C, 72h) B->F G Sample Neutralization & Dilution C->G D->G E->G F->G H HPLC-UV/PDA Analysis G->H I LC-MS/MS Analysis H->I For Peak Identification J Quantification of Degradation H->J K Identification of Desethylene Aripiprazole & Other Products I->K

Caption: Experimental workflow for forced degradation of Aripiprazole.

Signaling Pathway for Aripiprazole Degradation

The following diagram illustrates the potential degradation pathways of aripiprazole under different stress conditions.

Aripiprazole_Degradation_Pathway cluster_products Degradation Products Aripiprazole Aripiprazole Acid Acidic Hydrolysis Aripiprazole->Acid Base Basic Hydrolysis Aripiprazole->Base Oxidative Oxidative Stress (H₂O₂) Aripiprazole->Oxidative Thermal Thermal Stress Aripiprazole->Thermal Other Other Degradation Products Acid->Other Base->Other Desethylene This compound Oxidative->Desethylene Potential Pathway Oxidative->Other Thermal->Desethylene Potential Pathway Thermal->Other

Caption: Potential degradation pathways of Aripiprazole.

Conclusion

This application note provides a comprehensive protocol for conducting forced degradation studies on aripiprazole with the aim of generating and identifying this compound and other degradation products. The detailed experimental procedures and analytical methods will enable researchers to effectively assess the stability of aripiprazole and develop robust, stability-indicating analytical methods. The provided diagrams offer a clear visualization of the experimental workflow and potential degradation pathways, aiding in the understanding and implementation of these studies. It is important to note that the optimal conditions for generating this compound may require further optimization based on the preliminary results of these studies.

References

Application Notes and Protocols for the Quantitative Analysis of Desethylene Aripiprazole in Bulk Drug and Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylene Aripiprazole is a known impurity and related substance of Aripiprazole, an atypical antipsychotic medication.[1][2] The quantitative determination of this impurity is crucial for ensuring the quality, safety, and efficacy of Aripiprazole in both bulk drug substance and finished pharmaceutical formulations. These application notes provide detailed protocols for the quantitative analysis of this compound using modern chromatographic techniques.

Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[3][4][5] The main active metabolite is dehydroaripiprazole.[4] The quantitative analysis of impurities such as this compound is a critical component of quality control in the pharmaceutical industry.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable techniques for the quantitative analysis of this compound. These methods offer high resolution, sensitivity, and specificity for separating the impurity from the active pharmaceutical ingredient (API) and other related substances.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a stability-indicating RP-HPLC method for the quantification of this compound.

Experimental Workflow

RP-HPLC Experimental Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis StandardPrep Prepare Standard Solution (this compound) Injection Inject into HPLC System StandardPrep->Injection SamplePrep Prepare Sample Solution (Bulk Drug/Formulation) SamplePrep->Injection SpikePrep Prepare Spiked Sample (for Accuracy) SpikePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Workflow for the quantitative analysis of this compound by RP-HPLC.

Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions

ParameterCondition
Column Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent[6]
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C
Detection Wavelength 224 nm (for impurities) and 254 nm (for Aripiprazole)[6]
Injection Volume 10 µL

Preparation of Solutions

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Standard Stock Solution of this compound: Accurately weigh about 5 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution: Further dilute the stock solution to a final concentration of approximately 1 µg/mL.

  • Sample Stock Solution (Bulk Drug): Accurately weigh about 50 mg of the Aripiprazole bulk drug sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Working Solution (Bulk Drug): Dilute 5 mL of the stock solution to 50 mL with the diluent.

  • Sample Preparation (Formulations): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 50 mg of Aripiprazole to a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes, and dilute to volume. Centrifuge a portion of this solution and then dilute 5 mL of the supernatant to 50 mL with the diluent.[7]

System Suitability Inject the working standard solution six times. The relative standard deviation (RSD) of the peak area for this compound should not be more than 5.0%.

Procedure Inject the blank (diluent), working standard solution, and sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.

Calculation Calculate the percentage of this compound in the sample using the following formula:

Protocol 2: Ultra-Performance Liquid Chromatography (UPLC)

This UPLC method offers a faster and more sensitive analysis compared to conventional HPLC.

Instrumentation

  • UPLC system with a binary solvent manager, sample manager, column heater, and a PDA or TUV detector.[8]

  • Data acquisition and processing software.

Chromatographic Conditions

ParameterCondition
Column Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[9]
Mobile Phase A 10 mM Ammonium formate in water
Mobile Phase B Methanol[9]
Isocratic Elution 15% A and 85% B[9]
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection Wavelength 224 nm
Injection Volume 2 µL

Preparation of Solutions Prepare standard and sample solutions as described in the RP-HPLC protocol, adjusting concentrations as needed for the higher sensitivity of the UPLC system.

System Suitability and Procedure Follow the same system suitability criteria and procedural steps as outlined for the RP-HPLC method. The retention times will be significantly shorter.

Method Validation Summary

A comprehensive validation of the analytical method should be performed according to ICH guidelines. The following tables summarize typical validation parameters for the quantitative analysis of this compound.

Table 1: Linearity

AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound0.05 - 5.0> 0.999

Table 2: Accuracy (Recovery)

Spiked LevelMean Recovery (%)% RSD
50%98.5 - 101.2< 2.0
100%99.1 - 100.8< 2.0
150%98.9 - 101.5< 2.0

Table 3: Precision

Precision Type% RSD
Repeatability (n=6)< 2.0
Intermediate Precision (n=6)< 2.0

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD~0.015
LOQ~0.05

Aripiprazole Signaling Pathway

Aripiprazole's therapeutic effects are mediated through its interaction with various neurotransmitter receptors in the brain.[3]

Aripiprazole Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Full Agonist Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR Full Agonist HT2AR 5-HT2A Receptor Serotonin->HT2AR Full Agonist TherapeuticEffect Therapeutic Effect (Modulation of Neuronal Activity) D2R->TherapeuticEffect HT1AR->TherapeuticEffect HT2AR->TherapeuticEffect Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist Aripiprazole->HT1AR Partial Agonist Aripiprazole->HT2AR Antagonist

Caption: Simplified signaling pathway of Aripiprazole's action on key neurotransmitter receptors.

Aripiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[3] This unique pharmacological profile is believed to contribute to its efficacy in treating a range of psychiatric disorders.

Conclusion

The described HPLC and UPLC methods are robust, precise, and accurate for the quantitative determination of this compound in bulk drug and pharmaceutical formulations. Adherence to these protocols and proper method validation will ensure the reliable quality control of Aripiprazole products.

References

Application of Desethylene Aripiprazole in drug-excipient compatibility studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Aripiprazole, an atypical antipsychotic, is widely used in the treatment of various psychiatric disorders. The stability and safety of its pharmaceutical formulations are of paramount importance. Drug-excipient compatibility studies are a critical component of pre-formulation work, designed to identify potential interactions between the active pharmaceutical ingredient (API) and the excipients that may affect the stability, efficacy, and safety of the final dosage form.[1][2][3][4] Desethylene aripiprazole is a known impurity and metabolite of aripiprazole. Its monitoring during compatibility studies is crucial as an increase in its concentration can indicate degradation of the API.

This document outlines the application of this compound as a marker in drug-excipient compatibility studies for aripiprazole formulations. It provides detailed protocols for assessing the compatibility of aripiprazole with various common pharmaceutical excipients.

Rationale for Monitoring this compound

This compound, along with other related substances, is a key indicator of aripiprazole's stability. Incompatibility between aripiprazole and an excipient can be triggered by factors such as pH, moisture, and temperature, leading to the degradation of aripiprazole and the formation of impurities.[2] Monitoring the levels of this compound under stressed conditions allows for the selection of stable and compatible excipients, ensuring the quality and shelf-life of the final product.

Experimental Protocols

A comprehensive drug-excipient compatibility study involves subjecting binary mixtures of the API and individual excipients to accelerated stability conditions. The subsequent analysis of these mixtures for the appearance of degradants provides insights into potential incompatibilities.

Preparation of Drug-Excipient Mixtures
  • Accurately weigh aripiprazole and the selected excipient in a 1:1 ratio. Common excipients to test include lactose monohydrate, microcrystalline cellulose, starch, magnesium stearate, and povidone.[1][5]

  • Thoroughly mix the components using a mortar and pestle or a suitable blender to ensure homogeneity.

  • Transfer the binary mixtures into clean glass vials.

  • Prepare a control sample of pure aripiprazole.

  • For stress testing, a set of samples can be prepared with the addition of 20% w/w of purified water to accelerate potential reactions.[2][6]

  • Seal the vials and expose them to accelerated stability conditions, typically 40°C/75% RH, for a predefined period (e.g., 2, 4, and 8 weeks).[6]

Analytical Methodologies

A stability-indicating HPLC method is essential for the separation and quantification of aripiprazole and its impurities, including this compound.[7][8][9]

Protocol:

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[7]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient can be optimized for the separation. A typical starting point is 95% A and 5% B, ramping to 50% A and 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 40°C.[7]

  • Detection Wavelength: 224 nm for impurities and 254 nm for aripiprazole.[7][10]

  • Injection Volume: 20 µL.[7]

  • Sample Preparation:

    • Accurately weigh a portion of the stressed drug-excipient mixture.

    • Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve a target concentration of aripiprazole of approximately 1 mg/mL.[7]

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm nylon filter before injection.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

DSC is used to detect physical interactions such as melting point depression or the appearance of new peaks, which can indicate incompatibility.[3][11]

Protocol:

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of the drug-excipient mixture into an aluminum pan.

  • Heating Rate: 10°C/min.

  • Temperature Range: 30°C to 300°C.

  • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

  • Analysis: Compare the thermograms of the binary mixtures with those of the individual components. Significant shifts in melting endotherms or the appearance of new exothermic peaks suggest an interaction.

FTIR spectroscopy is employed to identify changes in the functional groups of aripiprazole, which could indicate a chemical reaction with the excipient.[5][11]

Protocol:

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet of the sample or use an attenuated total reflectance (ATR) accessory.

  • Spectral Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Analysis: Compare the spectra of the drug-excipient mixtures with the spectra of the individual components. The appearance, disappearance, or significant shifting of characteristic peaks of aripiprazole can indicate a chemical interaction.

Data Presentation

Quantitative data from the HPLC analysis should be summarized in a clear and structured table to facilitate comparison.

Table 1: Quantification of this compound in Aripiprazole-Excipient Mixtures after 8 Weeks at 40°C/75% RH

ExcipientInitial % this compound (w/w)% this compound after 8 weeks (w/w)% Increase in this compound
Lactose Monohydrate0.050.250.20
Microcrystalline Cellulose0.050.080.03
Starch0.050.070.02
Magnesium Stearate0.050.150.10
Povidone0.050.300.25
Aripiprazole (Control)0.050.060.01

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_interpretation Data Interpretation API Aripiprazole (API) Mixing Prepare 1:1 Binary Mixtures API->Mixing Excipients Select Excipients (Lactose, MCC, etc.) Excipients->Mixing Stressing Expose to 40°C / 75% RH Mixing->Stressing HPLC HPLC Analysis (Quantify this compound) Stressing->HPLC DSC DSC Analysis (Thermal Interactions) Stressing->DSC FTIR FTIR Analysis (Chemical Interactions) Stressing->FTIR Data Compare Results to Control HPLC->Data DSC->Data FTIR->Data Compatibility Assess Compatibility Data->Compatibility Selection Select Compatible Excipients Compatibility->Selection Logical_Relationship Start Analyze Stressed Samples Check_Impurity Significant Increase in this compound? Start->Check_Impurity Check_Thermal Changes in DSC Thermogram? Check_Impurity->Check_Thermal No Incompatible Excipient is Incompatible Check_Impurity->Incompatible Yes Check_Spectral Changes in FTIR Spectrum? Check_Thermal->Check_Spectral No Check_Thermal->Incompatible Yes Check_Spectral->Incompatible Yes Compatible Excipient is Compatible Check_Spectral->Compatible No

References

Application Notes and Protocols: Dehydroaripiprazole as a Biomarker for Aripiprazole Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. Its therapeutic efficacy and safety profile are influenced by its metabolism, which is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. The major active metabolite of aripiprazole is dehydroaripiprazole. It is important to note that the term "desethylene aripiprazole" is not the standard nomenclature for the primary active metabolite; the correct and widely accepted term is dehydroaripiprazole . This document will use the correct terminology.

Dehydroaripiprazole exhibits pharmacological activity similar to the parent drug and contributes significantly to the overall therapeutic effect. Therefore, monitoring the plasma concentrations of both aripiprazole and dehydroaripiprazole is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing adverse effects. Dehydroaripiprazole serves as a key biomarker for assessing the metabolic status of aripiprazole in patients, providing valuable insights into enzyme activity and potential drug-drug interactions.

These application notes provide a comprehensive overview of the role of dehydroaripiprazole as a biomarker for aripiprazole metabolism, including detailed protocols for its quantification and a summary of relevant pharmacokinetic data.

Pharmacokinetic Parameters

The pharmacokinetic profiles of aripiprazole and its active metabolite, dehydroaripiprazole, are essential for understanding their contribution to the overall clinical effect. The following table summarizes key pharmacokinetic parameters for both compounds.

ParameterAripiprazoleDehydroaripiprazoleReference
Half-life (t½) ~75 hours~94 hours[1]
Time to Peak Plasma Concentration (Tmax) 3-5 hours (oral)Longer than aripiprazole[1]
Protein Binding >99% (primarily to albumin)>99% (primarily to albumin)[1]
Volume of Distribution (Vd) 4.9 L/kgNot explicitly stated, but extensive[1]
Metabolite to Parent Drug Ratio (at steady state) N/A~40% of aripiprazole AUC[2]

Aripiprazole Metabolism Signaling Pathway

The metabolism of aripiprazole to dehydroaripiprazole is a critical pathway influencing the drug's overall pharmacokinetics and pharmacodynamics. The following diagram illustrates this metabolic conversion.

Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole Aripiprazole->Dehydroaripiprazole Dehydrogenation CYP3A4 CYP3A4 CYP3A4->Dehydroaripiprazole Metabolizing Enzyme CYP2D6 CYP2D6 CYP2D6->Dehydroaripiprazole Metabolizing Enzyme

Aripiprazole Metabolic Pathway

Experimental Protocols

Quantification of Aripiprazole and Dehydroaripiprazole in Human Plasma by LC-MS/MS

This protocol describes a sensitive and selective method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • Aripiprazole and Dehydroaripiprazole reference standards

  • Internal Standard (IS), e.g., Aripiprazole-d8

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Optimized for separation of analytes and IS
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Aripiprazole: m/z 448.2 → 285.2
Dehydroaripiprazole: m/z 446.2 → 285.2
Aripiprazole-d8 (IS): m/z 456.2 → 285.2

4. Sample Preparation (Solid Phase Extraction)

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma sample, add 20 µL of internal standard solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

5. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of aripiprazole and dehydroaripiprazole.

  • Analyze the calibration standards and QC samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.

  • The concentration of the unknown samples is determined from the calibration curve.

Experimental Workflow

The following diagram outlines the major steps in the quantification of aripiprazole and its metabolite in a biological sample.

cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Plasma Plasma Sample Collection Spiking Internal Standard Spiking Plasma->Spiking Extraction Solid Phase Extraction Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification using Calibration Curve LCMS->Quantification Report Reporting of Concentrations Quantification->Report

LC-MS/MS Quantification Workflow

Data Presentation

The following table presents a summary of quantitative data from a representative study quantifying aripiprazole and dehydroaripiprazole in patient samples.

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
Aripiprazole 1 - 500185-95< 10< 15[3]
Dehydroaripiprazole 1 - 500185-95< 10< 15[3]

Conclusion

Dehydroaripiprazole is a critical biomarker for understanding the metabolism and clinical pharmacology of aripiprazole. Its quantification, alongside the parent drug, provides invaluable data for therapeutic drug monitoring, dose optimization, and the personalization of treatment for patients with psychiatric disorders. The provided protocols and data serve as a foundational resource for researchers and clinicians working with aripiprazole, enabling more precise and effective therapeutic management. The use of robust analytical methods like LC-MS/MS ensures accurate and reliable measurement of these compounds in biological matrices.

References

Regulatory Guidance for Reporting Desethylene Aripiprazole Impurity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the regulatory guidelines and analytical protocols for the identification, quantification, and reporting of Desethylene Aripiprazole, a known impurity of the atypical antipsychotic drug, Aripiprazole. Adherence to these guidelines is critical for ensuring drug safety and for successful regulatory submissions.

Regulatory Framework

The reporting of impurities in new drug substances and products is primarily governed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines. The key documents are:

  • ICH Q3A (R2): Impurities in New Drug Substances [1][2][3]

  • ICH Q3B (R2): Impurities in New Drug Products [4][5]

These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.

Maximum Daily Dose of Aripiprazole

The maximum daily dose for Aripiprazole is 30 mg/day .[6][7][8][9][10] This value is the basis for determining the specific thresholds for its impurities.

Thresholds for this compound

Based on an MDD of 30 mg/day, the following ICH Q3A/Q3B thresholds apply to this compound:

ThresholdLimit (as a percentage of Aripiprazole)Limit (Total Daily Intake - TDI)Applicable Guideline
Reporting Threshold > 0.05%-ICH Q3A/Q3B
Identification Threshold > 0.20%> 2 mgICH Q3B
Qualification Threshold > 0.50%> 200 µgICH Q3B

Reporting Threshold: The level above which an impurity must be reported in regulatory submissions.[1][11][12]

Identification Threshold: The level above which an impurity's structure must be elucidated.[1][11][12]

Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[1][11][12]

Analytical Protocol: Quantification of this compound by HPLC

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of this compound in Aripiprazole drug substance or product. This method is based on principles described in various publications.[13][14][15][16][17][18][19]

Materials and Reagents
  • Aripiprazole Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions
ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax SB-C18)[15]
Mobile Phase A mixture of a phosphate buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio, to be determined during method development for optimal separation. A gradient elution may be necessary.
Flow Rate 1.0 - 1.5 mL/min[15][17][18]
Column Temperature 40°C[15]
Detection Wavelength 224 nm (for impurity detection) and 254 nm (for Aripiprazole assay)[15][17]
Injection Volume 20 µL[15]
Preparation of Solutions
  • Diluent: A mixture of mobile phase components is typically used as the diluent.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Aripiprazole Stock Solution: Accurately weigh and dissolve an appropriate amount of Aripiprazole reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).

  • System Suitability Solution: Prepare a solution containing both Aripiprazole and this compound at concentrations that will allow for the assessment of resolution and other system suitability parameters.

  • Sample Solution: Accurately weigh and dissolve the Aripiprazole drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration of Aripiprazole (e.g., 1 mg/mL).

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the system suitability solution to verify the performance of the chromatographic system (e.g., resolution, tailing factor, and reproducibility).

  • Inject the standard solution(s) of this compound to establish a calibration curve or to use a single-point calibration.

  • Inject the sample solution.

  • Calculate the amount of this compound in the sample by comparing its peak area to the peak area of the reference standard.

Workflow for Impurity Reporting

The following diagram illustrates the logical workflow for the reporting of this compound impurity, from initial detection to regulatory submission.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Comparison with Thresholds cluster_2 Phase 3: Action & Reporting A Sample Preparation B HPLC Analysis A->B C Quantify this compound B->C D Impurity Level > Reporting Threshold? (> 0.05%) C->D E Impurity Level > Identification Threshold? (> 0.20%) D->E G Report Impurity in Regulatory Submission D->G Yes F Impurity Level > Qualification Threshold? (> 0.50%) E->F H Identify Structure of Impurity E->H Yes I Conduct Safety (Qualification) Studies F->I Yes J Include in Specification H->J I->J

Caption: Logical workflow for this compound impurity reporting.

References

Troubleshooting & Optimization

Overcoming co-elution of Desethylene Aripiprazole with other impurities.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Desethylene Aripiprazole with other impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: We are observing co-elution of this compound with a closely related impurity. What are the initial steps to troubleshoot this issue?

A1: Co-elution of closely related compounds is a common challenge in chromatography. The first step is to systematically evaluate and optimize your High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method parameters. Begin by assessing the following:

  • Mobile Phase Composition: The organic modifier and pH of your mobile phase are critical for achieving selectivity.

  • Stationary Phase: The choice of column chemistry can significantly impact the separation of structurally similar compounds.

  • Gradient Profile: For gradient elution, the slope of the gradient can be adjusted to improve the resolution of closely eluting peaks.

  • Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.

Q2: How can we modify the mobile phase to improve the separation of this compound?

A2: Modifying the mobile phase is often the most effective way to resolve co-eluting peaks. Consider the following adjustments:

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. The different selectivities of these solvents can alter the elution order and improve separation.

  • Adjust the pH: Aripiprazole and its impurities are basic compounds. Altering the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes, thereby affecting their retention and selectivity. A small adjustment in pH can sometimes lead to a significant improvement in resolution.

  • Incorporate an Ion-Pairing Reagent: For basic compounds, adding an ion-pairing reagent like trifluoroacetic acid (TFA) or sodium pentanesulfonate to the mobile phase can enhance peak shape and resolution.

Q3: Can changing the stationary phase help in resolving the co-elution of this compound?

A3: Absolutely. If optimizing the mobile phase does not provide adequate resolution, changing the stationary phase is the next logical step. Different stationary phases offer unique separation mechanisms:

  • Phenyl Columns: These columns can provide alternative selectivity for aromatic compounds through π-π interactions.

  • Cyano Columns: Cyano phases offer different polarity and can be useful for separating compounds with polar functional groups.

  • C8 Columns: A C8 column is less hydrophobic than a C18 column and may provide better separation for moderately polar compounds.

Q4: What role does the gradient slope play in the separation of closely eluting impurities?

A4: In gradient elution, the steepness of the gradient affects the resolution of the peaks. For closely eluting compounds like this compound and its potential co-eluents:

  • Shallow Gradient: A shallower gradient (slower increase in the organic solvent concentration) will increase the run time but can significantly improve the resolution between closely eluting peaks.

  • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition during the gradient can also help to separate critical pairs.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the co-elution of this compound.

G Troubleshooting Workflow for Co-elution of this compound start Co-elution of this compound Observed mobile_phase Modify Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase mobile_phase->stationary_phase If resolution is still poor success Resolution Achieved mobile_phase->success If resolution is adequate gradient Optimize Gradient Profile stationary_phase->gradient If resolution is still poor stationary_phase->success If resolution is adequate other_params Adjust Other Parameters (Flow Rate, Temperature) gradient->other_params For further optimization gradient->success If resolution is adequate other_params->success If resolution is adequate

Caption: A flowchart for systematically troubleshooting co-elution issues.

Experimental Protocols

Below are detailed methodologies for HPLC and UPLC analysis of Aripiprazole and its impurities, which can be used as a starting point for optimization.

HPLC Method Protocol

ParameterCondition
Column Zorbax C18 (150 x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.2% Trifluoroacetic acid in water[1]
Mobile Phase B 0.2% Trifluoroacetic acid in Methanol[1]
Gradient 40% to 75% B over 20 min, hold for 20 min, then return to initial conditions[1]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 254 nm[1]
Injection Volume 20 µL[1]

UPLC Method Protocol

ParameterCondition
Column Acquity BEH C8 (50 x 2.1 mm, 1.7 µm)[2]
Mobile Phase A 20 mM Ammonium acetate in water[2]
Mobile Phase B Acetonitrile[2]
Mode Isocratic (10:90, A:B)[2]
Flow Rate 0.250 mL/min[2]
Column Temperature 30°C
Detector UV at 240 nm[2]
Injection Volume 5 µL[2]

Quantitative Data Summary

The following table summarizes typical chromatographic parameters from a validated HPLC method for Aripiprazole and its impurities. While specific data for this compound is not detailed in the cited literature, the resolution values for other impurities provide a benchmark for acceptable separation.

Table 1: Chromatographic Parameters from a Validated HPLC Method

CompoundRetention Time (min)Resolution (Rs)
Impurity A1.998> 2.0[1]
Impurity B4.425> 2.0[1]
Aripiprazole13.456-
Impurity C14.390> 2.0[1]
Impurity DNot specified> 2.0[1]

Note: The resolution is calculated between adjacent peaks.

By systematically applying the troubleshooting strategies and utilizing the provided experimental protocols as a baseline, researchers can effectively overcome the co-elution of this compound with other impurities, ensuring accurate and reliable analytical results.

References

Improving peak shape for Desethylene Aripiprazole in reverse-phase HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Desethylene Aripiprazole using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a focus on improving chromatographic peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most frequent cause of peak tailing for basic compounds like this compound is secondary interaction with exposed silanol groups on the silica-based stationary phase.[1][2][3][4] These interactions create an additional, stronger retention mechanism for a fraction of the analyte molecules, causing them to elute later and form a tailing peak.[2][5] This issue is often more pronounced at mid-range pH levels where silanol groups are ionized.[1][2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter that directly influences the ionization state of both this compound (a basic compound) and the stationary phase's residual silanol groups (acidic).[6][7] Operating at a pH close to the analyte's pKa can lead to the presence of both ionized and unionized forms, resulting in split or broadened peaks.[6] For basic analytes, adjusting the pH to a lower value (e.g., pH < 4) can protonate the silanol groups, minimizing unwanted secondary interactions and significantly improving peak symmetry.[3] Conversely, using a high pH can suppress the ionization of the basic analyte, which can also enhance peak shape on appropriate columns.[8]

Q3: Can my column be permanently damaged, leading to poor peak shape?

A3: Yes, column degradation can lead to persistent peak shape problems.[9] This can happen due to the formation of a void at the column inlet, contamination from sample matrix components, or irreversible adsorption of compounds.[9] Another cause is the dissolution of the silica backbone when operating outside the column's recommended pH range (e.g., typically below pH 2 or above pH 8 for standard silica).[3][8] If flushing the column or changing the inlet frit does not resolve the issue, the column may need to be replaced.[3][9] Using a guard column is a cost-effective way to protect the analytical column and extend its lifetime.[10]

Q4: What is peak fronting and what causes it for this analyte?

A4: Peak fronting is a distortion where the front of the peak is less steep than the back. Common causes include column overload (injecting too much sample), poor sample solubility in the mobile phase, or physical issues like column collapse.[4] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can also lead to peak fronting and broadening.[9][11]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve specific peak shape issues for this compound.

Issue 1: Peak Tailing

You are observing asymmetrical peaks with a pronounced tail for this compound. The USP tailing factor is consistently > 1.5.

G cluster_0 Identify Problem cluster_1 Initial Checks cluster_2 Solutions Problem Peak Tailing Observed (Tailing Factor > 1.5) Check_pH Is Mobile Phase pH Optimal for Basic Compound? Problem->Check_pH Check_Column Is Column Suitable & in Good Condition? Check_pH->Check_Column Yes Adjust_pH Adjust Mobile Phase pH (e.g., to pH 3.0) Check_pH->Adjust_pH No Use_Additive Add Mobile Phase Modifier (e.g., TEA, Ion-Pair Agent) Check_Column->Use_Additive Yes, but tailing persists Change_Column Use End-Capped or Modern Base-Deactivated Column Check_Column->Change_Column No Adjust_pH->Use_Additive Tailing still present Clean_Column Flush or Replace Guard/Analytical Column Change_Column->Clean_Column If new column also fails

Caption: Troubleshooting workflow for peak tailing.

Potential Cause Recommended Solution Experimental Protocol
Secondary Silanol Interactions 1. Adjust Mobile Phase pH: Lower the pH to ~3.0 to protonate silanol groups and reduce interaction with the basic analyte.[2][3] 2. Use a Modern Column: Employ a column with advanced end-capping or a polar-embedded phase designed to shield residual silanols.[1] 3. Add a Competing Base: Introduce a mobile phase additive like Triethylamine (TEA) to compete for active silanol sites.[12]See Protocol 1: Mobile Phase pH Adjustment.
Column Contamination / Degradation 1. Flush the Column: Use a strong solvent wash to remove contaminants. 2. Replace Guard Column: If a guard column is in use, replace it as it may be fouled.[10] 3. Replace Analytical Column: If the column is old or has been used under harsh conditions, it may be irreversibly damaged.[9]See Protocol 2: Column Flushing Procedure.
Metal Contamination in Silica 1. Use an Ion-Pairing Agent: Add an agent like sodium octanesulfonate to the mobile phase. This can mask active sites on the stationary phase.[13][14] 2. Use a High Purity Silica Column: Modern columns are manufactured with high-purity silica containing fewer metal contaminants.[4][5]See Protocol 3: Using Ion-Pairing Reagents.
Issue 2: Peak Fronting or Splitting

You are observing asymmetrical peaks where the leading edge is broader than the trailing edge, or the peak is split into two.

G cluster_0 Identify Problem cluster_1 Initial Checks cluster_2 Solutions Problem Peak Fronting or Splitting Observed Check_Overload Is Sample Concentration Too High? Problem->Check_Overload Check_Solvent Is Sample Solvent Stronger than Mobile Phase? Check_Overload->Check_Solvent No Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Overload->Dilute_Sample Yes Match_Solvent Dissolve Sample in Mobile Phase or Weaker Solvent Check_Solvent->Match_Solvent Yes Check_Hardware Check for Blockages (Inlet Frit, Tubing) Check_Solvent->Check_Hardware No

References

Enhancing sensitivity of Desethylene Aripiprazole detection in complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Desethylene Aripiprazole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the detection of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound in biological samples?

A1: The most prevalent and robust methods for the quantification of this compound (also known as Dehydroaripiprazole or OPC-14857) are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD).[1] LC-MS/MS is generally preferred due to its superior sensitivity and selectivity, making it the gold standard for bioanalytical studies.[1][2]

Q2: Why is it important to also quantify the parent drug, Aripiprazole?

A2: Aripiprazole is metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A4) into this compound, which is also pharmacologically active.[1] To obtain a complete understanding of the therapeutic exposure, it is essential to measure the "active moiety," which is the sum of both the parent drug and its active metabolite.[1]

Q3: What is the recommended internal standard (IS) for this analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as aripiprazole-d8.[1][3] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, enabling it to effectively compensate for variations during sample preparation and potential matrix effects.[1][3] Other compounds like papaverine have also been successfully used.[4]

Q4: Which biological matrices are typically used for the analysis of this compound?

A4: Human plasma and serum are the most common matrices for therapeutic drug monitoring and pharmacokinetic studies of Aripiprazole and its metabolites.[1] The choice between plasma and serum often depends on the specific clinical protocol and laboratory standard operating procedures. Analysis in other matrices like urine, saliva, and dried blood spots has also been explored.[5][6][7]

Q5: What are matrix effects and how can they be assessed?

A5: Matrix effects are the alteration of an analyte's ionization efficiency (either suppression or enhancement) by co-eluting, undetected components in the sample matrix.[3] In the LC-MS/MS analysis of this compound from biological samples, endogenous components such as phospholipids, salts, and proteins can interfere with ionization, leading to inaccurate quantification.[3] To assess matrix effects, the peak area of an analyte in a post-extraction spiked blank matrix sample is compared to the peak area of the analyte in a neat solution at the same concentration.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during method development and sample analysis for this compound.

Problem 1: Poor or inconsistent peak shapes (e.g., tailing, fronting, or splitting).

  • Possible Cause:

    • Column Degradation: The analytical column may be contaminated or degraded.

    • Inappropriate Mobile Phase pH: Aripiprazole and its metabolites are basic compounds, and the pH of the mobile phase can significantly impact peak shape.[1]

    • Sample Solvent Mismatch: If the solvent used to reconstitute the final extract is significantly stronger than the initial mobile phase, it can cause peak distortion.[1]

  • Troubleshooting Steps:

    • Column Health: Try flushing the column or replacing it. Using a guard column can help extend the life of the analytical column.[1]

    • Mobile Phase pH: Ensure the mobile phase pH is stable and appropriate for the column chemistry, typically by using a buffer.[1]

    • Sample Solvent: Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase.

Problem 2: Low signal intensity and poor sensitivity.

  • Possible Cause:

    • Significant Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte.[3]

  • Troubleshooting Steps:

    • Identify Suppression Zones: Perform a post-column infusion experiment to identify the retention time regions where ion suppression occurs.[3]

    • Adjust Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte and internal standard from these suppression zones.[3]

    • Enhance Sample Cleanup: Employ more selective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of Protein Precipitation (PPT) to achieve a cleaner extract.[3]

Problem 3: Poor reproducibility and accuracy in quality control (QC) samples.

  • Possible Cause:

    • Variable Matrix Effects: Significant and variable matrix effects between different lots of the biological matrix can lead to inconsistent results.[3]

  • Troubleshooting Steps:

    • Re-evaluate Sample Preparation: If using PPT, consider switching to a more rigorous technique like LLE or SPE to achieve a cleaner and more consistent extract.[3] SPE, particularly methods designed for phospholipid removal, can be highly effective.[3]

    • Optimize Chromatography: Modify the chromatographic method to better separate this compound from the ion suppression regions.[3]

    • Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a deuterated internal standard like aripiprazole-d8. This will help to compensate for variability in matrix effects.[3]

Quantitative Data Summary

The following table summarizes quantitative data from various validated LC-MS/MS methods for the determination of this compound (Dehydroaripiprazole) in human plasma.

MethodSample VolumeLLOQ (ng/mL)Linearity Range (ng/mL)Extraction Recovery (%)Reference
UPLC-MS/MS100 µL0.05 (for Aripiprazole)0.05-80 (for Aripiprazole)> 96[8]
LC-MS/MSNot Specified0.010.01-60> 85[4]
LC-MS/MS0.4 mL0.10.1-100Not Specified[9][10]
LC-MS/MSNot Specified0.050.05-5.0Not Specified[11]
UHPLC-MS/MSNot Specified2525-1000Not Specified[2]

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a method for the determination of Aripiprazole in human plasma and is adaptable for this compound.

  • Materials:

    • Human plasma (100 µL)

    • Aripiprazole-d8 internal standard (IS) solution

    • Phenomenex Strata-X (30 mg, 1 cc) SPE cartridges

    • Methanol

    • 10mM Ammonium formate

  • Procedure:

    • To 100 µL of human plasma, add the internal standard solution.

    • Vortex the sample.

    • Load the entire sample onto the SPE cartridge.

    • Apply a vacuum to pass the sample through the sorbent.

    • Wash the cartridge with an appropriate washing solution (e.g., water or a low percentage of organic solvent).

    • Elute the analytes with an appropriate elution solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE is another effective technique for cleaning up complex samples before analysis.

  • Materials:

    • Human plasma

    • Internal standard solution

    • An immiscible organic solvent (e.g., diethyl ether)[12]

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Add the internal standard to the plasma sample.

    • Add the extraction solvent.

    • Vortex the mixture to ensure thorough mixing of the two phases.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer (containing the analyte) to a clean tube.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample is_add Add Internal Standard (IS) start->is_add extraction Extraction (SPE, LLE, or PPT) is_add->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing lc_ms->data_proc result Quantitative Result data_proc->result

Caption: General experimental workflow for this compound analysis.

troubleshooting_workflow cluster_chromatography Chromatography Issues cluster_sample_prep Sample Preparation Issues cluster_ms Mass Spectrometer Issues start Poor Analytical Result (Low Sensitivity, Poor Peak Shape, etc.) check_column Check Column Health start->check_column Peak Shape Issues improve_cleanup Enhance Sample Cleanup (SPE or LLE) start->improve_cleanup Low Sensitivity/ Reproducibility Issues check_ms_params Verify MS Parameters start->check_ms_params General Signal Issues check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase solution Improved Analytical Result check_mobile_phase->solution use_sil_is Use Stable Isotope-Labeled IS improve_cleanup->use_sil_is use_sil_is->solution check_ms_params->solution

Caption: Troubleshooting logic for this compound analysis.

References

Minimizing on-column degradation of Desethylene Aripiprazole during analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Desethylene Aripiprazole during its analysis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guides

This section addresses common problems encountered during the chromatographic analysis of this compound, which may be indicative of on-column degradation.

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

  • Answer: Peak tailing is a common issue that can result from several factors, including secondary interactions with the stationary phase, which can be exacerbated by on-column degradation. Here is a systematic approach to troubleshoot this issue:

    • Mobile Phase pH: this compound, similar to Aripiprazole, is a basic compound. An inappropriate mobile phase pH can lead to interactions with residual silanols on the silica-based column, causing peak tailing.

      • Solution: Ensure the mobile phase pH is sufficiently low (e.g., around 3.0) to promote the protonation of the analyte. The use of an acidic modifier like trifluoroacetic acid (TFA) or formic acid at low concentrations (e.g., 0.1-0.2%) can significantly improve peak shape.

    • Column Choice: Not all C18 columns are created equal. Some may have more active silanol groups that can interact with basic compounds.

      • Solution: Consider using a column with end-capping or one specifically designed for the analysis of basic compounds. Phenyl columns have also been used successfully for the separation of aripiprazole and its impurities.[1]

    • Sample Solvent: A mismatch between the sample solvent and the mobile phase can lead to peak distortion.

      • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.

Issue 2: Appearance of Unknown Peaks or High Baseline Noise

  • Question: I am observing unexpected peaks eluting near my this compound peak, and my baseline is noisy. Could this be on-column degradation?

  • Answer: Yes, the appearance of new, unidentified peaks, especially those that are broad or inconsistent across injections, can be a sign of on-column degradation. High baseline noise can also be an indicator of a reactive environment within the analytical system.

    • Column Temperature: Elevated column temperatures, while often used to improve efficiency, can sometimes accelerate the degradation of thermally labile compounds.

      • Solution: Try reducing the column temperature. While some methods use temperatures around 40°C[2][3], starting with a lower temperature (e.g., 25-30°C) and gradually increasing it can help determine the optimal balance between efficiency and stability.

    • Mobile Phase Composition: Certain mobile phase components can be aggressive and promote degradation.

      • Solution: If using a mobile phase with a high percentage of organic solvent or aggressive modifiers, consider if a milder alternative could be used. Ensure the mobile phase is freshly prepared and degassed to remove dissolved oxygen, which can participate in oxidative degradation.

    • Guard Column: The issue might be originating from the analytical column itself being contaminated or degraded.

      • Solution: Use a guard column to protect the analytical column from strongly retained or reactive components in the sample matrix. If the problem persists, it may be necessary to replace the analytical column.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for Aripiprazole and its related compounds like this compound?

A1: Forced degradation studies have shown that Aripiprazole is susceptible to degradation under various stress conditions.[4][5][6][7] The primary degradation pathways include:

  • Oxidative Degradation: Aripiprazole is known to degrade in the presence of oxidizing agents, potentially forming N-oxide impurities.[3]

  • Acidic and Basic Hydrolysis: Degradation has been observed under both acidic and basic conditions.[1]

  • Thermal Degradation: The compound can degrade at elevated temperatures.[5][6][7]

  • Photolytic Degradation: While generally more stable to light, some degradation can occur under photolytic stress.

This compound, being structurally similar, is expected to exhibit similar sensitivities.

Q2: What are the recommended starting HPLC/UPLC conditions to minimize on-column degradation of this compound?

A2: Based on validated methods for Aripiprazole and its impurities, the following conditions can serve as a good starting point:

ParameterRecommended ConditionRationale
Column C18 (e.g., Zorbax, Phenomenex Luna) or PhenylProvides good retention and selectivity.[1][8]
Mobile Phase A 0.1-0.2% Trifluoroacetic Acid or Formic Acid in WaterMaintains a low pH to ensure good peak shape for basic compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.[2]
Gradient Elution Start with a lower percentage of organic phase and gradually increaseTo ensure good separation from other impurities and the parent drug.
Flow Rate 0.25 - 1.5 mL/min (depending on column dimensions)Typical flow rates for analytical HPLC and UPLC.[2][9]
Column Temperature 25 - 40°CStart at a lower temperature to assess thermal stability.[2][3][8]
Detection Wavelength 215 nm or 254 nmCommon wavelengths for the detection of aripiprazole and its impurities.[2][8]

Q3: How can I confirm if the observed impurity is a result of on-column degradation versus being present in the original sample?

A3: This is a critical step in troubleshooting. Here’s a suggested workflow:

  • Vary Injection Volume: Inject different volumes of the same sample. If the relative area of the suspected degradation peak increases with increasing residence time on the column (which can be inferred from larger injection volumes causing broader initial bands), it may suggest on-column degradation.

  • Analyze at Different Flow Rates: A lower flow rate increases the time the analyte spends on the column. If the impurity peak area increases at lower flow rates, it points towards on-column degradation.

  • Use a Different Column: Analyze the sample using a column with a different stationary phase chemistry (e.g., a phenyl column if you are using a C18). If the impurity is still present at the same relative abundance, it is more likely to be a true impurity in the sample.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable. By identifying the mass of the peak , you can determine if it corresponds to a known degradant of this compound.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Analysis of this compound and Related Impurities

  • Objective: To provide a robust HPLC method for the separation and quantification of this compound while minimizing on-column degradation.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Materials:

    • Column: Zorbax C18 (150 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase A: 0.2% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.2% Trifluoroacetic acid in Methanol.

    • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 60:40 v/v).

    • This compound reference standard and sample solutions.

  • Chromatographic Conditions:

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      20 25 75
      25 25 75
      30 60 40

      | 35 | 60 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm[2]

    • Injection Volume: 10 µL

Protocol 2: Forced Degradation Study to Identify Potential Degradants

  • Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products that might form on-column.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before injection.

    • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize the solution before injection.

    • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 24 hours).

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.

  • Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1. Compare the chromatograms to an unstressed sample to identify the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample and Standards hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_mobile Prepare Mobile Phases prep_mobile->hplc_system inject_sample Inject Sample hplc_system->inject_sample separation Chromatographic Separation inject_sample->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq peak_int Peak Integration & Quantification data_acq->peak_int report Generate Report peak_int->report

Caption: A typical experimental workflow for the HPLC analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Chromatographic Result (e.g., Peak Tailing, Extra Peaks) cause1 Inappropriate Mobile Phase pH start->cause1 cause2 Suboptimal Column Temperature start->cause2 cause3 Reactive Column Chemistry start->cause3 cause4 Sample Solvent Mismatch start->cause4 solution1 Adjust pH (e.g., add TFA/Formic Acid) cause1->solution1 investigate solution2 Optimize Temperature (e.g., lower temp) cause2->solution2 investigate solution3 Use End-capped or Phenyl Column cause3->solution3 investigate solution4 Dissolve Sample in Mobile Phase cause4->solution4 investigate end Improved Chromatography solution1->end resolve solution2->end resolve solution3->end resolve solution4->end resolve

Caption: A logical troubleshooting guide for addressing poor chromatographic performance.

References

Troubleshooting poor recovery of Desethylene Aripiprazole in sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the sample preparation of Desethylene Aripiprazole, a metabolite of Aripiprazole. Poor recovery is a common issue that can compromise the accuracy and reliability of analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the sample preparation of this compound.

Low or Inconsistent Recovery

Q1: My recovery for this compound is consistently low. What are the primary causes?

A1: Low recovery is most often linked to the sample preparation method itself. Key factors to investigate include:

  • Inefficient Extraction: The chosen method (Liquid-Liquid Extraction - LLE, Solid-Phase Extraction - SPE, or Protein Precipitation - PPt) may not be optimal for the physicochemical properties of this compound.

  • Suboptimal pH: this compound is a basic compound. The pH of your sample and extraction solvents plays a critical role in its charge state and, consequently, its solubility and partitioning behavior.

  • Analyte Degradation: Although Aripiprazole is relatively stable, degradation can occur under certain conditions, such as exposure to extreme pH, high temperatures, or oxidizing agents.[1]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, serum, urine) can interfere with the extraction process or suppress the analyte's signal during analysis, leading to perceived low recovery.[2][3]

Q2: How can I improve the recovery of this compound in my Liquid-Liquid Extraction (LLE) protocol?

A2: To enhance LLE recovery, focus on optimizing solvent selection and pH.

  • pH Adjustment: Since this compound is a basic compound, adjusting the pH of the aqueous sample to be at least two pH units above its pKa will neutralize it, making it more soluble in organic solvents.[1] A basifying agent like 0.1 M NaOH is often added to the sample before extraction.[4][5]

  • Solvent Selection: The choice of organic solvent is crucial. For moderately polar basic compounds like this compound, solvents such as methyl tert-butyl ether (MTBE) or diethyl ether are effective.[4][6] Experiment with different solvents to find the one that provides the best partitioning for your analyte.

  • Back Extraction: For cleaner extracts, consider a back-extraction step. After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh acidic aqueous phase, leaving non-basic impurities behind. The pH of this aqueous phase is then adjusted to be basic again for a final extraction into an organic solvent.[1]

Q3: I'm using Solid-Phase Extraction (SPE), but my recovery is poor. What should I troubleshoot?

A3: For SPE, optimizing the sorbent, wash, and elution steps is key.

  • Sorbent Selection: For aripiprazole and its metabolites, reversed-phase (e.g., C18) or polymeric (e.g., Strata-X) sorbents are commonly used.[5][7] Mixed-mode cation exchange sorbents can also be effective for basic compounds, offering higher selectivity and cleaner extracts.

  • Optimize Wash Steps: The wash step is critical for removing interferences without losing the analyte. Use the most aggressive (highest percentage of organic solvent) wash possible that does not cause premature elution of this compound. You can determine this by testing a series of wash solutions with increasing organic solvent concentration and analyzing the eluate for your analyte.[3][4]

  • Optimize Elution Step: Ensure the elution solvent is strong enough to fully desorb the analyte from the sorbent. For basic compounds on a reversed-phase sorbent, this often involves using a methanolic or acetonitrile solution containing a small amount of a basic modifier like ammonium hydroxide.[8]

Q4: Can Protein Precipitation (PPt) lead to low recovery, and how can I improve it?

A4: While simple, PPt can result in lower recovery and dirtier extracts compared to LLE or SPE.

  • Choice of Precipitant: Acetonitrile is a common and effective precipitating agent for aripiprazole and its metabolites.[9][10] Methanol is another option that has been shown to provide good protein removal and metabolite recovery.[11]

  • Solvent-to-Sample Ratio: A typical ratio is 3:1 (v/v) of acetonitrile to plasma/serum.[9] Insufficient precipitant can lead to incomplete protein removal and co-precipitation of the analyte.

  • Analyte Co-precipitation: The analyte can sometimes get trapped in the precipitated protein pellet, leading to lower recovery. Ensure thorough vortexing after adding the precipitant to create a fine protein suspension, which can minimize this effect.

Q5: I'm seeing inconsistent recovery and peak shapes in my LC-MS/MS analysis. Could this be a matrix effect?

A5: Yes, inconsistent results are often a sign of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of your analyte in the mass spectrometer's ion source.[2][9][12]

  • How to Diagnose: A simple way to assess matrix effects is to compare the peak area of your analyte in a post-extraction spiked blank matrix sample to the peak area in a neat solution. A significant difference suggests the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Switch to a more rigorous sample preparation method like SPE or LLE to remove more of the interfering components.[4]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as a deuterated version of this compound, will co-elute and experience the same degree of ion suppression or enhancement, thus correcting for the effect.[4]

    • Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[4]

Data Presentation: Recovery of Aripiprazole and Metabolites

The following tables summarize recovery data for aripiprazole and its primary active metabolite, dehydroaripiprazole, from various studies. This data can serve as a benchmark when developing methods for this compound.

Table 1: Liquid-Liquid Extraction (LLE) Recovery

AnalyteExtraction SolventRecovery (%)Reference
AripiprazoleMethyl tert-butyl ether> 96%[6]
AripiprazoleNot specified> 85%[5]
DehydroaripiprazoleNot specified97.6 ± 7.2%[13]

Table 2: Solid-Phase Extraction (SPE) Recovery

AnalyteSorbent TypeRecovery (%)Reference
AripiprazoleNot specified75.56 - 79.57%[12]
DehydroaripiprazoleNot specified102.3%[12]

Table 3: Protein Precipitation (PPt) Recovery

AnalytePrecipitating AgentRecovery (%)Reference
AripiprazoleAcetonitrile98.12%[14]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques that can be adapted for this compound.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for aripiprazole and can be used as a starting point for this compound.[5]

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.

  • Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5-10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100-300 µL) of the mobile phase.

  • Inject an aliquot into the analytical instrument.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol for a reversed-phase or polymeric SPE sorbent.

  • Condition: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of a buffer that matches the pH of your pre-treated sample.

  • Load: Pre-treat the sample by diluting it with an appropriate buffer (adjusting the pH if necessary) and load it onto the SPE cartridge.

  • Wash: Wash the cartridge with a weak solvent to remove interferences. This may be a mixture of water and a small percentage of organic solvent (e.g., 5-20% methanol).

  • Elute: Elute the analyte with a strong organic solvent, such as methanol or acetonitrile, possibly containing a modifier (e.g., 2% ammonium hydroxide) to ensure complete elution of the basic analyte.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Protocol 3: Protein Precipitation (PPt)

This protocol uses acetonitrile as the precipitating agent.[9]

  • Pipette your plasma or serum sample into a microcentrifuge tube.

  • Add three volumes of cold acetonitrile (e.g., 600 µL of acetonitrile for 200 µL of plasma).

  • Vortex vigorously for 1-3 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis or further processing.

Visualizations

Troubleshooting Workflow for Poor Recovery

The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound.

Poor_Recovery_Troubleshooting Troubleshooting Poor Recovery of this compound start Poor or Inconsistent Recovery Observed check_method Which sample prep method is used? start->check_method lle Liquid-Liquid Extraction (LLE) check_method->lle LLE spe Solid-Phase Extraction (SPE) check_method->spe SPE ppt Protein Precipitation (PPt) check_method->ppt PPt check_lle_params Check LLE Parameters lle->check_lle_params check_spe_params Check SPE Parameters spe->check_spe_params check_ppt_params Check PPt Parameters ppt->check_ppt_params optimize_ph Optimize Sample pH (make basic) check_lle_params->optimize_ph optimize_solvent Optimize Extraction Solvent (e.g., MTBE, Diethyl Ether) check_lle_params->optimize_solvent optimize_sorbent Optimize SPE Sorbent (e.g., C18, Polymeric, Mixed-mode) check_spe_params->optimize_sorbent optimize_wash_elute Optimize Wash & Elution Solvents check_spe_params->optimize_wash_elute optimize_precipitant Optimize Precipitant & Ratio (e.g., Acetonitrile 3:1) check_ppt_params->optimize_precipitant check_matrix_effects Still Low Recovery? Consider Matrix Effects optimize_ph->check_matrix_effects optimize_solvent->check_matrix_effects optimize_sorbent->check_matrix_effects optimize_wash_elute->check_matrix_effects optimize_precipitant->check_matrix_effects improve_cleanup Improve Sample Cleanup (switch to SPE or LLE) check_matrix_effects->improve_cleanup Yes use_sil_is Use Stable Isotope-Labeled Internal Standard check_matrix_effects->use_sil_is Yes end Recovery Improved check_matrix_effects->end No improve_cleanup->end use_sil_is->end

A logical workflow for troubleshooting poor recovery.
General Sample Preparation Workflow

This diagram outlines the general steps involved in preparing a biological sample for the analysis of this compound.

Sample_Preparation_Workflow General Sample Preparation Workflow for this compound sample_collection 1. Sample Collection (Plasma, Serum, etc.) add_is 2. Add Internal Standard sample_collection->add_is extraction 3. Extraction add_is->extraction lle Liquid-Liquid Extraction extraction->lle LLE spe Solid-Phase Extraction extraction->spe SPE ppt Protein Precipitation extraction->ppt PPt separation 4. Phase Separation (Centrifugation) lle->separation evaporation 5. Evaporation (if applicable) spe->evaporation ppt->separation separation->evaporation reconstitution 6. Reconstitution evaporation->reconstitution analysis 7. Analysis (LC-MS/MS) reconstitution->analysis

References

Optimization of mobile phase for baseline separation of Aripiprazole process impurities.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aripiprazole Impurity Analysis

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the mobile phase for the baseline separation of Aripiprazole and its process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common process-related and degradation impurities of Aripiprazole?

Aripiprazole synthesis and degradation can result in several impurities. Key process intermediates include 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (Imp-A), 1-(2,3-dichlorophenyl) piperazine hydrochloride (Imp-B), and 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (Imp-C). Other potential impurities arise from side reactions or degradation, including various bromo-, chloro-, and iodo-butoxy quinolinone derivatives, as well as dimers.[1][2][3] Forced degradation studies show that Aripiprazole can degrade under acidic, basic, and oxidative conditions.[4]

Q2: What is a recommended starting point for mobile phase composition in an HPLC method?

A reversed-phase HPLC method is typically employed. A good starting point is a gradient or isocratic elution using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier.[1][2][4]

  • Aqueous Phase (Mobile Phase A): Acidified water or a buffer is common. Examples include 0.2% Trifluoroacetic Acid (TFA) in water, a phosphate buffer adjusted to an acidic pH (e.g., pH 3.0), or diluted orthophosphoric acid.[1][2][3]

  • Organic Modifier (Mobile Phase B): Acetonitrile and methanol are the most frequently used organic solvents.[1][2][3]

  • Initial Composition: A common starting gradient might begin with a higher proportion of the aqueous phase, gradually increasing the organic modifier concentration.[5] An isocratic starting point could be a 60:40 (v/v) mixture of aqueous buffer and acetonitrile.[1]

Q3: Which HPLC column (stationary phase) is most effective for this separation?

The vast majority of successful methods for separating Aripiprazole and its impurities utilize a C18 stationary phase.[1][2][4][6] Columns with dimensions such as 150 mm x 4.6 mm and a 5 µm particle size are frequently reported to provide efficient separation.[1][4]

Q4: What is the optimal UV detection wavelength for analyzing both Aripiprazole and its impurities?

The choice of wavelength depends on the analytical goal.

  • For general analysis of Aripiprazole, 254 nm is often used.[4][6]

  • To achieve higher sensitivity for detecting impurities, which are present at much lower concentrations, a lower wavelength is often necessary. Wavelengths of 215 nm or 224 nm are frequently reported for the sensitive detection of related substances.[1][2][3][4]

Troubleshooting Guide

Q: My chromatogram shows poor resolution between Aripiprazole and an impurity peak. What steps can I take to improve separation?

A: Poor resolution is a common challenge. A systematic approach to adjusting mobile phase parameters is recommended.

  • Adjust Organic Modifier Percentage: This is the first and most impactful parameter to change.

    • For Isocratic Elution: Systematically decrease the percentage of the organic modifier (e.g., acetonitrile or methanol). This will increase retention times and often improve the resolution between closely eluting peaks.

    • For Gradient Elution: Make the gradient shallower. A slower increase in the organic modifier concentration over time provides more opportunity for compounds to separate on the column.[5]

  • Modify Aqueous Phase pH: The pH of the mobile phase can significantly alter the retention of ionizable compounds like Aripiprazole and some of its impurities. Using a buffer, such as a phosphate buffer, and adjusting the pH to around 3.0 can improve peak shape and selectivity.[2][3]

  • Change the Organic Modifier: If adjusting the concentration is insufficient, switching the organic modifier can alter selectivity. The elution strengths of acetonitrile and methanol differ, which can change the relative retention of impurities.[4]

  • Introduce an Ion-Pairing Reagent: For separations involving compounds with significantly different polarities, an ion-pairing reagent can be effective. A reagent like sodium pentanesulfonate can be added to the aqueous mobile phase to improve the retention and resolution of ionic impurities.[2][3]

  • Optimize Column Temperature: Increasing the column temperature (e.g., to 40°C or 45°C) can decrease viscosity, improve efficiency, and sometimes alter selectivity.[1][4] However, be aware that retention times will decrease.[3]

G cluster_workflow Troubleshooting Workflow: Poor Peak Resolution start Poor Resolution Observed step1 Adjust Organic Modifier % start->step1 Primary Action step2 Modify Mobile Phase pH step1->step2 If resolution is still insufficient end Baseline Separation Achieved step1->end If successful step3 Change Organic Modifier (ACN vs MeOH) step2->step3 If selectivity needs further change step2->end If successful step4 Add Ion-Pair Reagent step3->step4 For complex mixtures with varied polarity step3->end If successful step4->end

Caption: Workflow for addressing poor peak resolution.

Q: I am observing significant peak tailing for the Aripiprazole peak. How can I fix this?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is low enough to suppress the ionization of residual silanol groups on the silica-based column. An acidic pH (e.g., 2.5-3.5) is generally effective.

  • Add a Competing Amine: Adding a small amount of a competing base, such as triethylamine (e.g., 0.4%), to the mobile phase can effectively mask active silanol sites and significantly improve the peak shape of basic compounds like Aripiprazole.[6]

  • Check for Column Degradation: A loss of peak shape over time can indicate column degradation. Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8 for standard silica C18 columns).

Q: My retention times are drifting from one injection to the next. What are the likely causes?

A: Drifting retention times suggest that the chromatographic system is not properly equilibrated or is experiencing fluctuations.

  • Insufficient Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection, especially when using a gradient method. A common practice is to equilibrate for at least 30 minutes.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase from day to day is a common source of variation.[7] Always use precise measurements and ensure the mobile phase is thoroughly mixed and degassed before use.

  • Column Temperature Fluctuation: The column temperature directly impacts retention times.[7] Using a column thermostat is crucial for maintaining consistent and reproducible results.[1][8]

  • Pump and Mixer Performance: If retention times fluctuate rapidly, it could indicate an issue with the HPLC pump's proportioning valves or mixer.[7]

Experimental Protocols

Protocol 1: General Method Development Workflow

This protocol outlines a systematic approach to developing a stability-indicating HPLC method for Aripiprazole impurities.

  • Analyte and Impurity Information:

    • Obtain reference standards for Aripiprazole and all known process impurities.[4]

    • Determine the UV spectra for Aripiprazole and the impurities to select an appropriate detection wavelength. A lower wavelength like 215 nm or 224 nm is often best for sensitivity to all components.[1][2][4]

  • Initial Chromatographic Conditions:

    • Column: Start with a robust C18 column (e.g., 150 x 4.6 mm, 5 µm).[4]

    • Mobile Phase A: 0.1% Phosphoric Acid or 0.1% TFA in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[1][6]

    • Column Temperature: 40°C.[4]

    • Injection Volume: 20 µL.[1][4]

    • Gradient Program: Run a broad scouting gradient (e.g., 5% to 95% B in 30 minutes) to elute all compounds.

  • Optimization:

    • Analyze the scouting run to identify critical peak pairs (impurities that are poorly resolved from each other or from the main Aripiprazole peak).

    • Systematically adjust the mobile phase composition (gradient slope, pH, organic modifier type) to achieve a minimum resolution of 2.0 between all adjacent peaks.

  • Method Validation (as per ICH Guidelines):

    • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress) and spike the drug product with known impurities to demonstrate that no co-elution occurs.[4]

    • Linearity: Establish linearity for Aripiprazole and each impurity over a range of concentrations (e.g., from the Limit of Quantitation to 150% of the specification level).

    • Accuracy: Perform recovery studies by spiking the drug product with known amounts of impurities at different levels (e.g., 50%, 100%, 150%).[4]

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.

    • LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation for each impurity.[1]

    • Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) on the results.

G node_info 1. Information Gathering (UV Spectra, Impurity Standards) node_initial 2. Initial Conditions Selection (C18, ACN/Buffer, Scouting Gradient) node_info->node_initial node_optim 3. Method Optimization (Adjust Gradient, pH, Temp.) node_initial->node_optim node_validate 4. Method Validation (ICH) (Specificity, Linearity, Accuracy, etc.) node_optim->node_validate node_final Final Validated Method node_validate->node_final

Caption: High-level workflow for HPLC method development.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.

  • Sample Preparation: Prepare solutions of Aripiprazole at a concentration of approximately 1.0 mg/mL.[4]

  • Acid Hydrolysis: Treat the sample solution with 1M HCl and heat.[4]

  • Base Hydrolysis: Treat the sample solution with 1M NaOH and heat.[4]

  • Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature.[4]

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C).

  • Photolytic Degradation: Expose the sample solution to UV light.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the Aripiprazole peak and from each other.

Data Presentation: Summary of HPLC Methods

The following table summarizes various successful chromatographic conditions reported for the separation of Aripiprazole and its impurities.

Method Type Stationary Phase Mobile Phase A Mobile Phase B Flow Rate Detection Reference
GradientZorbax C18 (150x4.6mm, 5µm)0.2% TFA in Water0.2% TFA in MethanolNot SpecifiedNot Specified
IsocraticZorbax SB-C18 (150x4.6mm, 5µm)Water : Orthophosphoric AcidMethanol1.5 mL/min224 nm (Impurities)[4]
IsocraticSunfire C18 (150x4.6mm, 5µm)Buffer (3mL H₃PO₄ in 1000mL H₂O)Acetonitrile (60:40 A:B)1.0 mL/min215 nm[1]
IsocraticPhenomenex Luna C18 (250x4.6mm, 5µm)Acetate Buffer (pH 4.5) with 0.4% TEAAcetonitrile (55:45 A:B)1.0 mL/min254 nm[6]
GradientPhenomenex Luna C18 (250x4.6mm, 5µm)Phosphate Buffer (pH 3.0) with Sodium PentanesulfonateAcetonitrile1.0 mL/min215 nm[2][3]
GradientInertsil ODS (150x4.6mm, 5µm)pH-adjusted aqueous solutionNot Specified1.5 mL/min252 nm[5]

References

Addressing matrix effects in the LC-MS/MS analysis of Desethylene Aripiprazole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Desethylene Aripiprazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components from the sample matrix (e.g., plasma, serum).[1][2] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[1][3] In the context of this compound analysis, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects, which can compromise the reliability of pharmacokinetic and other bioanalytical studies.[1]

Q2: How can I determine if my this compound assay is affected by matrix effects?

A: A common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of this compound in a spiked blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. A significant difference between the two responses indicates the presence of matrix effects.[1][4]

To quantify the extent of these effects, you can calculate the Matrix Factor (MF) using the following formula:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF value of 1 suggests no matrix effect.

  • An MF value less than 1 indicates ion suppression.

  • An MF value greater than 1 suggests ion enhancement.[1]

Q3: I am observing poor peak shapes (e.g., tailing, fronting) for this compound. What are the likely causes and solutions?

A: Poor peak shape is often related to chromatography or issues with the sample matrix.[4] Consider the following troubleshooting steps:

  • Column Health: The analytical column may be degraded or contaminated. Try flushing the column or replacing it. Using a guard column can help extend the life of your main column.[4]

  • Mobile Phase pH: this compound is a basic compound. The pH of your mobile phase can significantly impact peak shape. Ensure the pH is stable and appropriate for your column's chemistry, typically by using a buffer.[4][5]

  • Sample Solvent: If the solvent used to reconstitute your final extract is significantly stronger than your initial mobile phase, it can cause peak distortion. Reconstitute your sample in a solvent that matches the initial mobile phase composition.[4]

Q4: My signal intensity for this compound is low and my assay sensitivity is poor. How can I troubleshoot this?

A: Low signal intensity and poor sensitivity are often caused by significant ion suppression.[1] Here are some steps to address this:

  • Identify Suppression Zones: Conduct a post-column infusion experiment to identify the retention time regions where ion suppression is most pronounced.[1][5]

  • Optimize Chromatography: Adjust your chromatographic method (e.g., change the gradient, flow rate, or analytical column) to separate the elution of this compound from the identified ion suppression zones.[1]

  • Enhance Sample Cleanup: Employ more rigorous and selective sample preparation techniques to remove interfering matrix components. Switching from a simple protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be highly effective.[1][4] Phospholipid removal-specific products are also a valuable option.[6][7][8][9]

  • Consider a Different Ionization Source: If available, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds compared to electrospray ionization (ESI).[1][3]

Q5: My recovery of this compound is inconsistent during sample extraction. What could be the cause and how can I improve it?

A: Inconsistent recovery is often due to a suboptimal extraction procedure for your specific biological matrix.[1] To improve consistency:

  • Optimize Extraction Parameters: Re-evaluate your extraction solvent, pH, and mixing times. For LLE, ensure the pH is adjusted to keep this compound in a non-ionized state for efficient extraction into the organic phase.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as a deuterated version of this compound, is the ideal internal standard. It has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to effectively compensate for variations in sample preparation and matrix effects.[1][4]

  • Evaluate Different Extraction Techniques: If you are using protein precipitation, consider switching to LLE or SPE, which generally provide cleaner extracts and more consistent recoveries.[1][4][11]

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation TechniqueTypical Analyte RecoveryPhospholipid Removal EfficiencyThroughputMethod Development Complexity
Protein Precipitation (PPT) Moderate to HighLow[6]HighLow
Liquid-Liquid Extraction (LLE) High (>96% for similar compounds)[5]Moderate to HighModerateModerate
Solid-Phase Extraction (SPE) High (94-102%)[7]HighModerate to HighHigh
Phospholipid Removal Plates HighVery High (>95%)[7]HighLow

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific application.

  • To 200 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound-d4 in methanol).

  • Vortex for 10 seconds.

  • Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.[4][5]

  • Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether).[4][5]

  • Vortex for 5-10 minutes.[5]

  • Centrifuge at 10,000 x g for 5 minutes.[4]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4][5]

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is a general guideline using a reverse-phase SPE cartridge and should be optimized.

  • To 200 µL of plasma sample, add 25 µL of the internal standard solution.

  • Vortex the sample for 30 seconds.

  • Load the entire plasma sample onto a conditioned and equilibrated SPE cartridge.

  • Apply vacuum to pass the sample through the sorbent.

  • Wash Step 1: Add 200 µL of 5% methanol in water. Apply vacuum.

  • Wash Step 2: Add 200 µL of 20% methanol in water. Apply vacuum.

  • Elution Step: Elute the analytes with 2 x 25 µL of methanol into a clean collection plate or tube.

  • Add 50 µL of the mobile phase to the eluted sample before injection.

Visualizations

Troubleshooting Workflow for Low Signal Intensity start Low Signal Intensity for This compound check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is use_sil_is Implement SIL-IS to compensate for variability check_is->use_sil_is No post_column_infusion Perform Post-Column Infusion Experiment check_is->post_column_infusion Yes use_sil_is->post_column_infusion suppression_zone Identify Ion Suppression Zones post_column_infusion->suppression_zone optimize_chromatography Optimize Chromatography (Gradient, Column, Flow Rate) to separate analyte from suppression zone suppression_zone->optimize_chromatography re_evaluate_cleanup Re-evaluate Sample Cleanup optimize_chromatography->re_evaluate_cleanup ppt_used Using Protein Precipitation? re_evaluate_cleanup->ppt_used switch_to_spe_lle Switch to SPE or LLE for better matrix removal ppt_used->switch_to_spe_lle Yes phospholipid_removal Consider Phospholipid Removal Plates/Cartridges ppt_used->phospholipid_removal No switch_to_spe_lle->phospholipid_removal end Improved Signal Intensity phospholipid_removal->end

Caption: Troubleshooting workflow for low signal intensity.

Decision Tree for Sample Preparation Method Selection start Start: Select Sample Preparation Method throughput High Throughput Required? start->throughput ppt Protein Precipitation (PPT) throughput->ppt Yes phospholipid_removal Phospholipid Removal Plates throughput->phospholipid_removal Yes cleanliness High Extract Cleanliness Needed? throughput->cleanliness No ppt_note Fastest, but least effective for matrix removal ppt->ppt_note phospholipid_removal_note High throughput and excellent phospholipid removal phospholipid_removal->phospholipid_removal_note lle Liquid-Liquid Extraction (LLE) cleanliness->lle No spe Solid-Phase Extraction (SPE) cleanliness->spe Yes lle_note Good cleanliness, moderate throughput lle->lle_note spe_note Excellent cleanliness, but requires method development spe->spe_note

Caption: Decision tree for sample preparation method selection.

References

Column selection guide for optimal separation of Aripiprazole and its impurities.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting the optimal HPLC column and troubleshooting common issues for the separation of Aripiprazole and its related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for Aripiprazole and its impurities analysis?

A1: For initial method development, a C18 column is the most recommended stationary phase for the separation of Aripiprazole and its impurities.[1][2][3][4][5][6][7] Columns with high carbon load, dense bonding, and end-capping are preferable as they provide good retention for the hydrophobic Aripiprazole molecule and its structurally similar impurities.[1] A standard dimension of 250 mm x 4.6 mm with a 5 µm particle size is a robust starting point.[1][6]

Q2: What are the typical mobile phase compositions used for this separation?

A2: Reversed-phase HPLC methods predominantly use a mixture of an aqueous buffer and an organic modifier. Acetonitrile is a commonly used organic modifier, though methanol can also be employed.[1][4] The aqueous phase is often a phosphate buffer adjusted to an acidic pH (around 3.0) to ensure the ionization state of Aripiprazole and its basic impurities, leading to better peak shapes.[1][2] Additives like trifluoroacetic acid (TFA) or ion-pairing reagents such as sodium pentanesulfonate may be used to improve peak symmetry and retention of polar impurities.[4][6]

Q3: What detection wavelength is most suitable for analyzing Aripiprazole and its impurities?

A3: The detection wavelength for Aripiprazole and its impurities is typically set in the UV range of 215 nm to 254 nm.[1][2][8] A wavelength of 215 nm can provide higher sensitivity for detecting impurities at low levels, while 254 nm is also commonly used.[2][6][7][9][10] A photodiode array (PDA) detector is recommended to check for peak purity and to identify any co-eluting impurities.[11]

Q4: How can I identify the potential impurities of Aripiprazole?

A4: Potential impurities can be process-related (from synthesis) or degradation products. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to generate and identify potential degradation impurities.[2][3][4][8][11] The United States Pharmacopeia (USP) monograph for Aripiprazole also lists known related compounds.[12] LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Resolution Between Aripiprazole and Impurities Inadequate mobile phase strength or selectivity.Optimize the gradient profile by adjusting the initial and final organic solvent percentage and the gradient time.[1] Evaluate different organic modifiers (acetonitrile vs. methanol). Adjust the pH of the aqueous mobile phase to alter the selectivity.[2] Consider a different stationary phase, such as a Phenyl-Hexyl or a C8 column, which offer different selectivity.[5]
Peak Tailing for Aripiprazole or Basic Impurities Secondary interactions with residual silanols on the silica backbone of the column.Use a well-endcapped C18 column or a column with a base-deactivated stationary phase.[1] Lower the pH of the mobile phase (e.g., to pH 3.0) to ensure the analytes are fully protonated.[1][2] Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).
Co-elution of Polar Impurities Insufficient retention of early-eluting polar compounds.Add an ion-pairing reagent (e.g., sodium pentanesulfonate) to the mobile phase to increase the retention of polar, ionizable impurities.[6] Use a lower percentage of organic solvent at the beginning of the gradient. Consider a column with a more polar stationary phase if highly polar impurities are present.
Inconsistent Retention Times Fluctuation in mobile phase composition or column temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature, as temperature can affect retention times.[1] Check for leaks in the HPLC system.
Low Sensitivity for Impurities Suboptimal detection wavelength or high baseline noise.Set the detection wavelength to a lower value, such as 215 nm, where many of the compounds have higher absorbance.[2][6] Ensure high purity of mobile phase solvents and additives to reduce baseline noise. Increase the injection volume if necessary, ensuring it does not lead to peak distortion.

Experimental Protocols

Key Experiment: Forced Degradation Study

A forced degradation study is crucial to demonstrate the stability-indicating nature of an analytical method.

Objective: To generate potential degradation products of Aripiprazole under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve Aripiprazole in a solution of 1M HCl and heat at 60°C for 12 hours.[11]

  • Base Hydrolysis: Dissolve Aripiprazole in a solution of 1M NaOH and heat at 60°C.[11] (Note: Some studies report stability under basic conditions.[2])

  • Oxidative Degradation: Treat an Aripiprazole solution with 15% hydrogen peroxide at 60°C for 6-12 hours.[11]

  • Thermal Degradation: Expose solid Aripiprazole powder to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose an Aripiprazole solution to UV light (e.g., 254 nm) and/or visible light.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis. Analyze the stressed samples alongside an unstressed control to identify and quantify the degradation products.

Data Presentation

Table 1: Recommended HPLC Columns for Aripiprazole Analysis
Stationary Phase Manufacturer & Brand (Example) Dimensions (mm) Particle Size (µm) Reference
C18Phenomenex Luna250 x 4.65[1][6]
C18YMC Pack--[2][3]
C18Zorbax150 x 4.65[4]
C18ACE250 x 4.65[3]
C8---[5]
Table 2: Typical Chromatographic Conditions
Parameter Condition Reference
Mobile Phase A Phosphate buffer (pH 3.0) or 0.1-0.2% TFA in water[1][4]
Mobile Phase B Acetonitrile or Methanol[1][4]
Elution Mode Gradient[1][4]
Flow Rate 1.0 mL/min[1][6][8]
Column Temperature 25 - 30°C[1][3]
Detection Wavelength 215 - 254 nm[2][6][8][9][10]
Injection Volume 10 - 20 µL[1][10]

Visualization

ColumnSelectionWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Column & Method Screening cluster_2 Phase 3: Optimization & Troubleshooting cluster_3 Phase 4: Final Method Analyte_Properties Understand Analyte Properties - Aripiprazole: hydrophobic, basic - Impurities: varying polarity Start_C18 Start with C18 Column (e.g., 250x4.6mm, 5µm) Analyte_Properties->Start_C18 Method_Goals Define Method Goals - Routine QC vs. Stability Indicating Method_Goals->Start_C18 Mobile_Phase_Screen Screen Mobile Phases - A: Acidic Buffer (pH 3) - B: Acetonitrile Start_C18->Mobile_Phase_Screen Gradient_Scout Perform Gradient Scouting Run Mobile_Phase_Screen->Gradient_Scout Evaluate_Resolution Evaluate Resolution & Peak Shape Gradient_Scout->Evaluate_Resolution Good_Sep Good Separation? Evaluate_Resolution->Good_Sep Troubleshoot Troubleshoot Good_Sep->Troubleshoot No Final_Method Final Validated Method Good_Sep->Final_Method Yes Optimize_Gradient Optimize Gradient (slope, time) Troubleshoot->Optimize_Gradient Resolution Issue Change_Column Change Column (e.g., C8, Phenyl-Hexyl) Troubleshoot->Change_Column Selectivity Issue Optimize_Gradient->Evaluate_Resolution Change_Column->Mobile_Phase_Screen

Caption: Column selection workflow for Aripiprazole analysis.

References

Method robustness testing for the quantification of Desethylene Aripiprazole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method robustness testing of Desethylene Aripiprazole quantification.

Troubleshooting Guides

This section addresses common issues encountered during the analytical quantification of this compound using methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Question: Why am I observing peak tailing in my chromatogram?

Answer:

Peak tailing, where the peak asymmetry factor is greater than 1, can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and re-injecting.

  • Assess Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte.

  • Inspect for Column Contamination or Voids: Contamination at the column inlet or the formation of a void can cause peak distortion.[1] Try back-flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Evaluate Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Consider using a mobile phase modifier or a different column chemistry.

Question: What causes peak splitting or shoulder peaks?

Answer:

Split or shoulder peaks can compromise the accuracy of quantification. Here are potential causes and solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Inlet Blockage: A partially blocked frit at the column inlet can distort the sample band, leading to a split peak.[2] Reversing and flushing the column may resolve this.

  • Co-eluting Interference: A shoulder peak may indicate the presence of a co-eluting impurity. Adjusting the mobile phase composition or gradient profile may be necessary to improve resolution.

  • Column Packing Issues: An unevenly packed column bed can cause the sample to travel through different flow paths, resulting in split peaks.[3] In this case, the column will need to be replaced.

Question: I am experiencing a loss of sensitivity or a drifting baseline. What should I do?

Answer:

A loss of sensitivity or a noisy/drifting baseline can have multiple origins:

  • Check for Leaks: Ensure all fittings in the HPLC or LC-MS/MS system are secure, as leaks can cause baseline fluctuations and affect sensitivity.

  • Degas the Mobile Phase: Air bubbles in the system can lead to an unstable baseline and pressure fluctuations. Ensure your mobile phase is properly degassed.[4]

  • Contaminated Mobile Phase or System: A contaminated mobile phase or a dirty flow cell in the detector can cause baseline noise.[4] Prepare fresh mobile phase and flush the system.

  • Detector Lamp Issues (HPLC-UV): An aging detector lamp can result in decreased sensitivity and increased noise. Check the lamp's energy output and replace it if necessary.

  • Ion Source Contamination (LC-MS/MS): For LC-MS/MS, a dirty ion source can lead to a significant drop in sensitivity. Follow the manufacturer's instructions for cleaning the ion source.

Frequently Asked Questions (FAQs)

Q1: What is method robustness testing and why is it important for the quantification of this compound?

A1: Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters.[5] It is a critical component of method validation that demonstrates the reliability of the method for routine use.[6] For the quantification of this compound, robustness testing ensures that minor day-to-day variations in experimental conditions do not significantly impact the accuracy and precision of the results.

Q2: Which parameters should be investigated during the robustness testing of an HPLC method for this compound?

A2: According to ICH guidelines, the following parameters are typically varied during robustness testing of an HPLC method:

  • Mobile phase composition (e.g., ±2% organic content)

  • Mobile phase pH (e.g., ±0.2 units)[7]

  • Column temperature (e.g., ±5 °C)[7]

  • Flow rate (e.g., ±10%)[7]

  • Wavelength of detection (e.g., ±2 nm)

Q3: How do I interpret the results of a robustness study?

A3: The results of a robustness study are interpreted by evaluating the impact of the varied parameters on the key analytical responses, such as peak area, retention time, and resolution between this compound and any closely eluting peaks. The acceptance criteria are typically pre-defined, and if the variations remain within these limits, the method is considered robust.

Q4: What are common challenges in developing a robust bioanalytical LC-MS/MS method for this compound?

A4: Common challenges include:

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inaccurate results.[8]

  • Internal Standard Selection: Choosing a suitable internal standard that mimics the behavior of the analyte during sample preparation and analysis is crucial for accurate quantification.[8]

  • Analyte Stability: this compound may be unstable in the biological matrix or during sample processing. Stability under various conditions (e.g., freeze-thaw cycles, bench-top stability) must be evaluated.

  • Extraction Recovery: Achieving consistent and high recovery of the analyte from the biological matrix can be challenging.[6]

Data Presentation

The results of a robustness study should be summarized in a clear and concise table to facilitate comparison.

Parameter VariedVariationRetention Time (min)Peak Area (% Change)Resolution (Rs)
Nominal Condition -5.20.02.5
Flow Rate +10%4.7-1.22.4
-10%5.8+1.52.6
Mobile Phase pH +0.25.1+0.82.5
-0.25.3-0.52.4
Column Temperature +5 °C5.0-0.32.6
-5 °C5.4+0.62.3
Organic Phase % +2%4.9+1.12.7
-2%5.5-1.32.2

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol for HPLC Method Robustness Testing

This protocol outlines the procedure for testing the robustness of an HPLC method for the quantification of this compound.

  • Preparation of Standard Solution: Prepare a standard solution of this compound at a known concentration.

  • System Suitability: Before starting the robustness study, perform a system suitability test under the nominal method conditions to ensure the system is performing correctly.

  • Variation of Parameters:

    • Inject the standard solution in replicate (n=3) under the nominal conditions.

    • Vary one parameter at a time, as outlined in the table above, while keeping all other parameters at their nominal values.

    • For each variation, inject the standard solution in replicate (n=3).

  • Data Analysis:

    • For each injection, record the retention time, peak area, and resolution between this compound and the nearest impurity peak.

    • Calculate the mean and relative standard deviation (RSD) for each set of replicate injections.

    • Compare the results from the varied conditions to the nominal conditions and evaluate against the pre-defined acceptance criteria (e.g., % change in peak area < 2.0%, Resolution > 2.0).

Visualizations

TroubleshootingWorkflow start Chromatographic Issue Observed (e.g., Peak Tailing, Splitting) check_overload Is the sample concentration too high? start->check_overload dilute Dilute sample and re-inject check_overload->dilute Yes check_solvent Is the sample solvent compatible with the mobile phase? check_overload->check_solvent No end_ok Problem Resolved dilute->end_ok change_solvent Dissolve sample in mobile phase check_solvent->change_solvent No check_column Inspect column for contamination or blockage check_solvent->check_column Yes change_solvent->end_ok flush_column Back-flush or replace column check_column->flush_column Yes check_mobile_phase Is the mobile phase pH appropriate? check_column->check_mobile_phase No flush_column->end_ok adjust_ph Adjust mobile phase pH check_mobile_phase->adjust_ph No end_persist Issue Persists: Escalate to Senior Scientist check_mobile_phase->end_persist Yes adjust_ph->end_ok RobustnessTesting cluster_protocol Robustness Testing Protocol start Define Nominal Method Conditions params Identify Key Parameters to Vary: - Flow Rate - pH - Temperature - Organic % start->params vary Systematically Vary Each Parameter Individually params->vary analyze Analyze Replicate Injections for Each Variation vary->analyze evaluate Evaluate Impact on: - Retention Time - Peak Area - Resolution analyze->evaluate report Compare Against Acceptance Criteria and Report Findings evaluate->report

References

Validation & Comparative

Validation of an analytical method for Desethylene Aripiprazole according to ICH guidelines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for the Quantification of Desethylene Aripiprazole in Accordance with ICH Guidelines.

This guide provides a comprehensive comparison of different analytical methods for the quantification of this compound, a primary active metabolite of the atypical antipsychotic drug Aripiprazole. The validation of these analytical methods is critical to ensure the reliability, accuracy, and precision of results in research, quality control, and clinical studies. The performance of various methods is compared based on key validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.

Comparison of Validated Analytical Methods

The following table summarizes the performance characteristics of different analytical methods validated for the quantification of this compound (also referred to as dehydroaripiprazole). The data presented is compiled from published research and demonstrates the suitability of these methods for their intended analytical purpose.

Parameter LC-MS/MS Method 1 LC-MS/MS Method 2 HPLC Method (for related substances)
Linearity Range 0.01 to 60 ng/mL[1]3.5 to 500 ng/mLData not available for individual impurity
Correlation Coefficient (r²) > 0.99[1]> 0.9998> 0.995 for all impurities
Accuracy (% Recovery) Within ± 15% of nominal concentration[1]Within 10%[2]100.87% to 103.68% for impurities
Precision (% RSD) Intra- and Inter-run precision ≤ 15%[1]Within- and between-day precision within 10%[2]Data not available for individual impurity
Limit of Detection (LOD) Not explicitly statedNot explicitly stated0.01% for impurities
Limit of Quantification (LOQ) 0.01 ng/mL[1]3.5 ng/mL0.02% for impurities
Recovery (%) > 85%[1]97.6 ± 7.2%Data not available
Specificity No interference from endogenous plasma components[1]No interference from co-administered drugs[2]Specific for the analyte and its impurities

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

LC-MS/MS Method for Simultaneous Quantification of Aripiprazole and this compound in Human Plasma

This method is highly selective and sensitive, making it suitable for pharmacokinetic and therapeutic drug monitoring studies.

a) Sample Preparation:

  • To 100 µL of human plasma, add an internal standard (e.g., papaverine).

  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

b) Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

c) Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor to product ion transitions for this compound and the internal standard are monitored.

Stability-Indicating HPLC Method for Aripiprazole and its Impurities

This method is designed to separate and quantify Aripiprazole from its potential impurities and degradation products, including this compound.

a) Sample Preparation:

  • Accurately weigh and dissolve the drug substance or crushed tablets in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm filter before injection.

b) Chromatographic Conditions:

  • Column: A C18 or C8 reversed-phase column (e.g., Zorbax C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using an aqueous phase (e.g., 0.2% trifluoroacetic acid in water) and an organic phase (e.g., 0.2% trifluoroacetic acid in Methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 215 nm).

  • Column Temperature: Ambient or controlled at a specific temperature.

Visualizing the Validation Process and Method Comparison

To better understand the workflow of analytical method validation and the comparison between different analytical techniques, the following diagrams are provided.

ICH_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Documentation define_purpose Define Analytical Procedure's Purpose set_params Set Validation Parameters & Criteria define_purpose->set_params specificity Specificity set_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Comparison with Criteria robustness->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: General workflow for analytical method validation as per ICH guidelines.

Method_Comparison cluster_methods Analytical Methods cluster_performance Key Performance Characteristics HPLC HPLC + Lower Cost + Widely Available - Lower Sensitivity - Longer Run Times Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Good Speed Speed of Analysis HPLC->Speed Slower Cost Cost & Complexity HPLC->Cost Lowest UPLC UPLC + Faster Analysis + Higher Resolution + Lower Solvent Use - Higher Initial Cost UPLC->Sensitivity High UPLC->Selectivity High UPLC->Speed Fastest UPLC->Cost Moderate LC_MS_MS LC-MS/MS + Highest Sensitivity + Highest Selectivity + Structural Information - Highest Cost - Complex Instrumentation LC_MS_MS->Sensitivity Very High LC_MS_MS->Selectivity Very High LC_MS_MS->Speed Fast LC_MS_MS->Cost Highest

Caption: Comparison of key characteristics of different analytical methods.

References

A Comparative Analysis of the Stability of Desethylene Aripiprazole and Other Aripiprazole Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of Desethylene Aripiprazole against other known impurities of the atypical antipsychotic drug, Aripiprazole. The information presented is curated from various stability-indicating analytical studies and is intended to assist researchers and professionals in drug development and quality control.

Aripiprazole, a widely prescribed medication for various psychiatric disorders, is known to degrade under certain stress conditions, leading to the formation of several impurities. Understanding the stability of these impurities is crucial for ensuring the safety, efficacy, and quality of the final drug product. This guide focuses on providing available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Comparative Stability Data

Forced degradation studies are instrumental in determining the intrinsic stability of a drug substance and identifying potential degradation products. While direct comparative stability data for individual impurities is limited in publicly available literature, the following table summarizes the degradation behavior of Aripiprazole and the observed formation of its key impurities under various stress conditions. This information provides an indirect measure of the relative stability of these compounds.

Stress ConditionAripiprazole Degradation (%)This compound FormationOther Impurities Formed / ObservationsReference
Acid Hydrolysis (e.g., 0.1 M HCl, 80°C, 24h)Significant DegradationNot explicitly reported as a major degradantImpurity B and Impurity C have been identified.[1][1]
Base Hydrolysis (e.g., 0.1 M NaOH, 80°C, 24h)Significant DegradationNot explicitly reported as a major degradantSignificant degradation of the parent drug is observed.[2][2]
Oxidative Degradation (e.g., 3-30% H₂O₂, RT/60°C, 24h)Significant DegradationNot explicitly reported as a major degradantThe major degradation product identified is Aripiprazole N-oxide.[3][4][3][4]
Thermal Degradation (e.g., 105°C, 5 days)Stable to moderate degradationNot explicitly reported as a major degradantSome degradation was observed, but generally stable.[5][5]
Photolytic Degradation (e.g., UV light)Generally StableNot explicitly reported as a major degradantAripiprazole is found to be largely stable under photolytic stress.[3][4][3][4]

Note: The table above is a synthesis of findings from multiple studies. The exact percentage of degradation can vary based on the specific experimental conditions (reagent concentration, temperature, duration). The formation of this compound as a specific degradation product under these stress conditions is not consistently highlighted in the reviewed literature, suggesting it may be more commonly formed as a process-related impurity or a metabolite.

Known Impurities of Aripiprazole

Several impurities of Aripiprazole have been identified and characterized. These can be process-related (formed during synthesis) or degradation-related. Some of the key specified impurities include:

  • This compound: A known impurity of Aripiprazole.

  • Aripiprazole Impurity A (7-hydroxy-3,4-dihydro-2(1H)-quinolinone): A process-related impurity.

  • Aripiprazole Impurity B (1-(2,3-dichlorophenyl)piperazine hydrochloride): A process-related impurity that can also be formed under acidic stress.[1]

  • Aripiprazole Impurity C (7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone): A process-related impurity that can also be formed under acidic stress.[1]

  • Aripiprazole Impurity D: A process-related impurity.

  • Dehydro-aripiprazole: The main active metabolite of Aripiprazole.

  • Aripiprazole N-oxide: The primary degradation product under oxidative stress.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of Aripiprazole and its impurities.

Forced Degradation Studies

These studies are performed to evaluate the intrinsic stability of the drug substance and to identify potential degradation products.

  • Acid Hydrolysis:

    • Accurately weigh and dissolve Aripiprazole in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Reflux the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with an appropriate base (e.g., 0.1 M sodium hydroxide).

    • Dilute the resulting solution to a suitable concentration for analysis.[1]

  • Base Hydrolysis:

    • Follow the same initial steps as in acid hydrolysis.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Reflux the solution under the same conditions as acid hydrolysis.

    • Neutralize the solution with an appropriate acid (e.g., 0.1 M hydrochloric acid).

    • Dilute for analysis.[2]

  • Oxidative Degradation:

    • Dissolve Aripiprazole in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep the solution at room temperature or a slightly elevated temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).

    • Dilute for analysis.[3][4]

  • Thermal Degradation:

    • Place the solid drug substance in a thermostatically controlled oven.

    • Maintain the temperature at a high level (e.g., 105°C) for an extended period (e.g., 5 days).

    • Dissolve the stressed sample in a suitable solvent for analysis.[5]

  • Photolytic Degradation:

    • Expose the drug substance (solid or in solution) to UV light of a known wavelength and intensity for a defined period.

    • Prepare the sample for analysis.[3][4]

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent drug from its impurities and degradation products.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase column, such as a C18 or C8 column (e.g., Zorbax C18, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.2% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the active pharmaceutical ingredient (API) and impurities have adequate absorbance (e.g., 215 nm or 254 nm).

    • Injection Volume: 10-20 µL.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

Visualizations

Aripiprazole Metabolism and Degradation Pathway

The following diagram illustrates the primary metabolic and degradation pathways of Aripiprazole, highlighting the formation of key metabolites and the main oxidative degradation product.

Aripiprazole_Pathway cluster_metabolism Metabolism (CYP3A4, CYP2D6) cluster_degradation Degradation (Oxidative Stress) Aripiprazole Aripiprazole Dehydro_Aripiprazole Dehydro-aripiprazole (Active Metabolite) Aripiprazole->Dehydro_Aripiprazole Dehydrogenation Other_Metabolites Other Metabolites Aripiprazole->Other_Metabolites Hydroxylation, N-dealkylation N_Oxide Aripiprazole N-oxide Aripiprazole->N_Oxide Oxidation

Caption: Metabolic and major oxidative degradation pathways of Aripiprazole.

Forced Degradation Experimental Workflow

This diagram outlines the typical workflow for conducting forced degradation studies to assess the stability of a pharmaceutical compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API Aripiprazole Drug Substance API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Data Analysis & Impurity Profiling Analysis->Data

Caption: General workflow for forced degradation studies.

References

A Comparative Guide to HPLC and UPLC Methods for Desethylene Aripiprazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of desethylene aripiprazole, a major metabolite of the atypical antipsychotic drug aripiprazole. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. This document outlines the experimental protocols and presents a comparative analysis of the performance of both techniques, supported by experimental data adapted from studies on the parent compound, aripiprazole, to illustrate the expected performance differences.

Introduction to Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) has been a cornerstone of analytical chemistry for decades. It utilizes a liquid mobile phase to separate components of a mixture, which are passed through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that employs smaller particle size columns (typically <2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.

Cross-validation of analytical methods is essential when transferring a method from one instrument to another, such as from an HPLC to a UPLC system, to ensure that the results remain accurate and reliable.

Experimental Protocols

Detailed methodologies for the analysis of aripiprazole, which can be adapted for this compound, are presented below. These protocols are based on established methods in the scientific literature.[1][2][3][4]

HPLC Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.[4]

  • Column: A reversed-phase C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

  • Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate buffer (90:10, v/v).[3][4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Injection Volume: 20 µL.[3][4]

  • Detection: UV detection at 240 nm.[3][4]

  • Run Time: Approximately 10 minutes.[3][4]

UPLC Method Protocol
  • Instrumentation: A UPLC system with a photodiode array (PDA) detector.[4]

  • Column: A UPLC C8 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[3][4]

  • Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate buffer (90:10, v/v).[3][4]

  • Flow Rate: 0.250 mL/min.[3][4]

  • Injection Volume: 5 µL.[3][4]

  • Detection: UV detection at 240 nm.[3][4]

  • Run Time: Approximately 3 minutes.[3][4]

Comparative Data Analysis

The following tables summarize the key performance parameters for the HPLC and UPLC methods based on a comparative study of aripiprazole analysis.[3][4] These values provide a strong indication of the expected performance for this compound.

Table 1: Chromatographic Performance
ParameterHPLC MethodUPLC Method
Retention Time (min) ~6.8~2.5
Analysis Time (min) 103
Theoretical Plates ~5,000~15,000
Tailing Factor < 1.5< 1.2
Table 2: Method Validation Parameters
ParameterHPLC MethodUPLC Method
Linearity Range (µg/mL) 40 - 16040 - 160
Correlation Coefficient (r²) 0.9990.999
Limit of Detection (LOD) (µg/mL) 0.050.02
Limit of Quantification (LOQ) (µg/mL) 0.10.05
Precision (%RSD) < 2.0%< 1.5%
Accuracy (% Recovery) 98 - 102%99 - 101%

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for cross-validation and the logical relationship between the key performance indicators of HPLC and UPLC.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome A Method Development (HPLC & UPLC) B Method Validation (ICH Guidelines) A->B C Linearity & Range B->C D Accuracy & Precision B->D E Selectivity & Specificity B->E F LOD & LOQ B->F G Sample Analysis (Same Lots) B->G H Data Comparison G->H I Statistical Analysis H->I J Acceptance Criteria Met? I->J K Methods are Interchangeable J->K Yes L Method Bias Identified J->L No

Caption: Workflow for cross-validation of analytical methods.

G cluster_hplc HPLC cluster_uplc UPLC hplc_speed Slower Analysis uplc_speed Faster Analysis hplc_speed->uplc_speed improves hplc_res Lower Resolution uplc_res Higher Resolution hplc_res->uplc_res improves hplc_sens Lower Sensitivity uplc_sens Higher Sensitivity hplc_sens->uplc_sens improves hplc_solvent Higher Solvent Consumption uplc_solvent Lower Solvent Consumption hplc_solvent->uplc_solvent reduces

Caption: Performance comparison between HPLC and UPLC.

Discussion and Conclusion

The transition from HPLC to UPLC for the analysis of this compound offers significant advantages. The most notable improvements are the drastic reduction in analysis time and the enhancement in chromatographic efficiency, as indicated by the higher number of theoretical plates. This leads to sharper peaks, better resolution from potential interferences, and improved sensitivity (lower LOD and LOQ).[3][4]

While both methods demonstrate excellent linearity, accuracy, and precision within the validated range, the UPLC method's superior performance can lead to higher sample throughput, which is particularly beneficial in high-volume settings such as clinical trials or routine quality control. The reduced solvent consumption of the UPLC method also contributes to a more environmentally friendly and cost-effective analytical workflow.

References

A Comparative Guide to Desethylene Aripiprazole Quantification Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The primary methods discussed include High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These techniques are widely employed in pharmaceutical analysis and therapeutic drug monitoring.

Data Presentation: A Comparative Analysis

The following table summarizes the performance parameters of different analytical methods based on published data for aripiprazole and its metabolites. This comparative data can help researchers evaluate the suitability of each method for their specific needs, considering factors such as required sensitivity, sample matrix, and available instrumentation.

Analytical MethodAnalyte(s)Sample MatrixLinearity RangeLower Limit of Quantitation (LLOQ)Precision (%RSD)Accuracy/Recovery (%)Citation
LC-MS/MS Aripiprazole, DehydroaripiprazoleHuman Plasma0.1 - 100 ng/mL0.1 ng/mLIntra- and inter-assay < 15%Within regulatory limits[1][2]
LC-MS/MS Aripiprazole, DehydroaripiprazoleHuman PlasmaAripiprazole: 0.1 - 600 ng/mL, Dehydroaripiprazole: 0.01 - 60 ng/mLAripiprazole: 0.1 ng/mL, Dehydroaripiprazole: 0.01 ng/mLIntra- and inter-run < 15%Within FDA guidelines[3]
LC-MS/MS AripiprazoleHuman Plasma2 - 400 ng/mL2 ng/mLAcceptableAcceptable[4]
LC-MS/MS Aripiprazole, DehydroaripiprazoleSerumAripiprazole: 2 - 1000 ng/mL, Dehydroaripiprazole: 3.5 - 500 ng/mLNot explicitly statedWithin- and between-day < 10%Mean recovery: 95.2 ± 4.5% (Aripiprazole), 97.6 ± 7.2% (Dehydroaripiprazole)[5]
HPLC-UV AripiprazolePharmaceutical Formulations2 - 12 µg/mLNot explicitly statedNot explicitly statedNot explicitly stated[6]
HPLC-UV AripiprazolePharmaceutical Formulations20 - 60 µg/mL1.248 µg/mLNot explicitly statedHigh recovery[7]
GC-MS Aripiprazole, DehydroaripiprazoleBloodAripiprazole: 16 - 500 ng/mL, Dehydroaripiprazole: 8 - 250 ng/mLAripiprazole: 14.4 ng/mL, Dehydroaripiprazole: 6.9 ng/mLIntra- and inter-assay within acceptable rangesRecovery: 75.4% (Aripiprazole), 102.3% (Dehydroaripiprazole)[8]

Experimental Protocols

A detailed experimental protocol for a representative LC-MS/MS method for the quantification of aripiprazole and its metabolites is provided below. This protocol is based on methodologies reported in the cited literature and can be adapted for the analysis of desethylene aripiprazole.

Sample Preparation: Protein Precipitation
  • Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Aliquoting: Transfer a precise volume of plasma (e.g., 100 µL) to a clean microcentrifuge tube.

  • Addition of Internal Standard: Add a known concentration of an appropriate internal standard (e.g., aripiprazole-d8) to each plasma sample, standard, and quality control sample.

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile (typically in a 3:1 or 4:1 ratio to the plasma volume).

  • Vortexing: Vortex the samples vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration and improve compatibility with the LC system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

  • Gradient Elution: A gradient elution is often employed to achieve optimal separation of the analytes from matrix components.

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for aripiprazole and its metabolites.[3]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizations

The following diagrams illustrate the key processes involved in the quantification of this compound.

cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase Patient Patient Sample (Whole Blood) Centrifugation Centrifugation Patient->Centrifugation Plasma Plasma Centrifugation->Plasma Sample_Prep Sample Preparation (e.g., Protein Precipitation) Plasma->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification Report Result Reporting Quantification->Report

Figure 1: High-level workflow for this compound quantification.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma_Aliquot Plasma Aliquot Add_IS Add Internal Standard Plasma_Aliquot->Add_IS Add_Precipitant Add Acetonitrile Add_IS->Add_Precipitant Vortex Vortex Mix Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection

Figure 2: Detailed experimental workflow for LC-MS/MS analysis.

References

Spectroscopic comparison of Desethylene Aripiprazole and Dehydroaripiprazole.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of drug metabolites is paramount for robust analytical method development, impurity profiling, and pharmacokinetic studies. This guide provides a comparative analysis of two key related substances of the atypical antipsychotic, aripiprazole: Desethylene Aripiprazole and Dehydroaripiprazole.

While both are structurally related to the parent drug, their spectroscopic profiles, crucial for their individual detection and quantification, are distinct. This guide summarizes the available spectroscopic data, outlines relevant experimental protocols, and provides visual workflows to aid in laboratory analysis.

Structural and Physicochemical Comparison

A fundamental point of differentiation lies in the chemical structures of this compound and Dehydroaripiprazole, which directly influences their spectroscopic properties. Dehydroaripiprazole is a major active metabolite of aripiprazole, formed through dehydrogenation.[1] this compound is another related compound. The key structural and physicochemical properties are summarized below.

PropertyThis compoundDehydroaripiprazole
IUPAC Name 7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one[2]7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one
Molecular Formula C21H25Cl2N3O2[2]C23H25Cl2N3O2
Molecular Weight 422.3 g/mol [2]446.37 g/mol
Monoisotopic Mass 421.1323824 Da[2]445.1323824 Da

Spectroscopic Data Comparison

A direct, comprehensive spectroscopic comparison is challenging due to the limited availability of public data for this compound. However, extensive data exists for Dehydroaripiprazole, a major metabolite of Aripiprazole.

Mass Spectrometry

Mass spectrometry is a powerful technique for the identification and quantification of these compounds.

Spectroscopic DataThis compoundDehydroaripiprazole
GC-MS Characteristic Ions (m/z) Data not available304, 290, 218[3]
LC-MS/MS Data not availableVarious methods developed for quantification in human plasma.[4]
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules.

Spectroscopic DataThis compoundDehydroaripiprazole
UV Absorption Maxima (λmax) Data not availableAripiprazole, the parent compound, shows absorption maxima at 255 nm in acetonitrile.[5] Specific data for Dehydroaripiprazole is not detailed in the provided results, but analytical methods often use wavelengths in the range of 215-283 nm for detection of aripiprazole and its impurities.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for detailed structural elucidation.

Spectroscopic DataThis compoundDehydroaripiprazole
¹H-NMR Data not availableData not explicitly detailed in search results.
¹³C-NMR Data not availableData not explicitly detailed in search results.
Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecules.

Spectroscopic DataThis compoundDehydroaripiprazole
IR Spectra Data not availableA computational study on the IR and Raman spectra of Dehydroaripiprazole has been reported.[7]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical methods. Below are outlines of typical protocols used for the analysis of aripiprazole and its metabolites.

LC-MS/MS Method for Dehydroaripiprazole Quantification in Human Plasma

This method is commonly used for pharmacokinetic studies.

  • Sample Preparation: A protein precipitation method is often employed. To a plasma sample, an internal standard (e.g., aripiprazole-d8) is added, followed by a protein precipitating agent like acetonitrile. The mixture is vortexed and centrifuged to separate the precipitated proteins. The supernatant is then collected for analysis.

  • Chromatographic Separation: The extract is injected into a liquid chromatography system. A C18 reversed-phase column is typically used for separation. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier like formic acid, run in a gradient or isocratic mode.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is commonly used. Detection is performed using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Dehydroaripiprazole Detection
  • Sample Preparation: Solid-phase extraction (SPE) is a common technique to isolate the analyte from the biological matrix. Due to the low volatility of aripiprazole and its metabolites, a derivatization step is necessary. N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) is a common derivatizing agent.[8]

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column. The oven temperature is programmed to achieve optimal separation of the analytes.

  • MS Detection: A mass spectrometer is used as the detector, operating in either full scan or selected ion monitoring (SIM) mode to identify and quantify the characteristic ions of the derivatized Dehydroaripiprazole.[3]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) help in visualizing complex relationships and workflows.

Aripiprazole Aripiprazole Dehydrogenation Dehydrogenation (CYP3A4, CYP2D6) Aripiprazole->Dehydrogenation Dehydroaripiprazole Dehydroaripiprazole (Active Metabolite) Dehydrogenation->Dehydroaripiprazole cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Injection Inject into LC System Supernatant_Collection->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation ESI Electrospray Ionization (Positive Mode) Chromatographic_Separation->ESI MS_MS_Detection Tandem MS Detection (MRM) ESI->MS_MS_Detection Data_Analysis Data_Analysis MS_MS_Detection->Data_Analysis Data Acquisition & Quantification

References

Assessing the Genotoxic Potential of Desethylene Aripiprazole: An In Silico Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the genotoxic potential of Desethylene Aripiprazole, a metabolite of the atypical antipsychotic aripiprazole, using in silico methodologies. In the absence of direct experimental data for this specific metabolite, this document outlines a structured, evidence-based approach for a hypothetical in silico evaluation, in line with regulatory expectations for drug safety assessment. The guide compares this hypothetical assessment with the known genotoxic profiles of other atypical antipsychotics, offering a comparative context for risk evaluation.

Introduction to In Silico Genotoxicity Assessment

In silico toxicology has become an indispensable tool in early-stage drug development, offering a rapid and cost-effective means of predicting potential toxicities, including genotoxicity.[1][2] Regulatory bodies, such as the International Council for Harmonisation (ICH), under the M7 guideline, accept in silico assessments for the evaluation of mutagenic impurities in pharmaceuticals.[3][4][5][6][7] The recommended approach involves the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies: an expert rule-based system and a statistical-based system.[1][8][9]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems utilize a knowledge base of structural alerts, which are molecular substructures known to be associated with toxicity.[10][11] Predictions are based on the presence of these alerts within the query molecule.

  • Statistical-Based Systems (e.g., Sarah Nexus): These models employ machine learning algorithms trained on large datasets of compounds with known experimental outcomes (e.g., Ames test results).[12][13] They provide a statistical probability of a compound being mutagenic.

This guide will utilize the principles of these systems to conduct a hypothetical assessment of this compound.

Hypothetical In Silico Assessment of this compound

As no public data on the genotoxicity of this compound is available, this section outlines the process and expected considerations for an in silico evaluation based on its chemical structure.

Chemical Structure of this compound:

  • IUPAC Name: 7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one[14]

  • Molecular Formula: C₂₁H₂₅Cl₂N₃O₂[14]

Structural Analysis for Potential Genotoxic Alerts

A preliminary analysis of the this compound structure reveals the presence of a dichlorinated aniline moiety. Aromatic amines are a well-known class of compounds that can be metabolically activated to reactive intermediates capable of binding to DNA, a key event in chemical carcinogenesis. The specific pattern of substitution on the aromatic ring and the nature of the side chain can influence the genotoxic potential.

Experimental Protocols for In Silico Assessment

The following protocols describe a robust in silico workflow for assessing the genotoxic potential of a novel compound like this compound, adhering to the ICH M7 guideline.

Protocol 1: Expert Rule-Based Assessment using Derek Nexus

  • Input: The 2D chemical structure of this compound is imported into the Derek Nexus software.[10][11]

  • Prediction: The software matches structural fragments of the molecule against its knowledge base of toxicophores.

  • Output Analysis: The output report is analyzed for any activated alerts related to mutagenicity, clastogenicity, or carcinogenicity. The report provides a likelihood of toxicity (e.g., "Plausible," "Equivocal") and the reasoning behind the prediction, including references to supporting data.[11]

  • Expert Review: A toxicologist reviews the activated alerts in the context of the whole molecule, considering factors that might modulate the activity of the alert, such as steric hindrance or electronic effects.

Protocol 2: Statistical-Based Assessment using Sarah Nexus

  • Input: The 2D structure of this compound is entered into the Sarah Nexus software.[12][13]

  • Prediction: The software uses a statistical model to predict the outcome of a bacterial reverse mutation (Ames) test.[12] The prediction is based on the analysis of structural fragments and their association with mutagenicity in the training set.

  • Output Analysis: The output provides a prediction (e.g., "Positive," "Negative," "Equivocal," or "Out of Domain") and a confidence level for that prediction.[13] The software also identifies structurally similar compounds from its training set with known experimental data to support the prediction.

  • Expert Review: The prediction and its confidence are evaluated. The relevance of the training set examples to the query molecule is critically assessed.

Data Presentation: Hypothetical In Silico Predictions

The following table summarizes the potential outcomes of a hypothetical in silico assessment of this compound.

In Silico Model Predicted Endpoint Hypothetical Prediction Rationale/Structural Alert Confidence
Derek Nexus MutagenicityPlausibleAromatic amine (dichloroaniline)High
ClastogenicityEquivocalInsufficient data for specific substructureMedium
Sarah Nexus Ames MutagenicityPositivePresence of fragments associated with mutagenicity in the training setMedium

Note: This is a hypothetical assessment. Actual results would depend on the proprietary databases and algorithms of the software used.

Comparative Analysis with Atypical Antipsychotics

The genotoxic potential of antipsychotic drugs is a subject of ongoing research, with some studies indicating potential risks. This section provides a comparative overview of the known genotoxic findings for aripiprazole and other atypical antipsychotics to contextualize the hypothetical assessment of this compound.

Compound In Vitro Genotoxicity In Vivo Genotoxicity In Silico Predictions (Published/Hypothetical)
Aripiprazole Conflicting results in some studies, with some showing potential for DNA damage at high concentrations.[4][15] Other studies report no genotoxic effect.[16]Subchronic treatment in mice showed increased DNA damage in peripheral blood but not in the brain.[3]May contain structural alerts depending on the system used.
Olanzapine Some studies suggest potential for chromosomal damage.Evidence is limited and sometimes contradictory.Contains structural features that could be flagged by in silico models.
Quetiapine Generally considered non-genotoxic in standard assays.No significant genotoxic effects reported in vivo.Less likely to trigger structural alerts for mutagenicity.
Risperidone Some studies have indicated a potential for DNA damage.[4]Evidence is not conclusive.May contain substructures of toxicological concern.
Ziprasidone Generally negative in a battery of genotoxicity tests.No evidence of genotoxicity in vivo.Low potential for structural alerts related to genotoxicity.
This compound (Hypothetical) Predicted Positive (based on structural alerts)UnknownContains a dichlorinated aniline moiety, a potential structural alert for mutagenicity.

Visualization of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key processes involved in the in silico assessment of genotoxicity.

InSilico_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Prediction Output cluster_review Expert Review & Conclusion Molecule This compound Structure Derek Derek Nexus (Expert Rule-Based) Molecule->Derek Sarah Sarah Nexus (Statistical-Based) Molecule->Sarah Derek_Out Structural Alerts Likelihood of Toxicity Derek->Derek_Out Sarah_Out Ames Prediction Confidence Level Sarah->Sarah_Out Expert_Review Toxicological Assessment Derek_Out->Expert_Review Sarah_Out->Expert_Review Conclusion Final Genotoxicity Call (Positive, Negative, Equivocal) Expert_Review->Conclusion Logical_Relationship cluster_insilico In Silico Evidence cluster_experimental Experimental Evidence cluster_woe Weight of Evidence Derek_Pred Derek Nexus Prediction (Rule-Based) WoE Weight of Evidence Evaluation Derek_Pred->WoE Sarah_Pred Sarah Nexus Prediction (Statistical) Sarah_Pred->WoE Ames Ames Test Ames->WoE MLA Mouse Lymphoma Assay MLA->WoE Micronucleus In Vivo Micronucleus Test Micronucleus->WoE Final_Conclusion Conclusion on Genotoxic Potential WoE->Final_Conclusion

References

Comparison of forced degradation profiles of Aripiprazole from different suppliers.

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary of Degradation Profile

Forced degradation studies are essential for identifying potential degradation products, understanding the intrinsic stability of a drug molecule, and developing stability-indicating analytical methods. In the case of aripiprazole, studies have shown that it is susceptible to degradation under specific stress conditions, primarily oxidation and thermal stress, while showing relative stability under others. A summary of the degradation behavior is presented in the table below.

Stress ConditionDegradation ObservedKey Degradation Products
Acidic Hydrolysis Varies; some studies report degradation[1][2][3] while others report stability[4][5][][7]Specific degradation products not consistently identified across studies.
Basic Hydrolysis Significant degradation reported in some studies[1][8]Specific degradation products not consistently identified.
Oxidative Stress Significant degradation[1][2][3][4][5][][7][9][10]Aripiprazole N-oxide is a major degradation product.[3][4][10]
Thermal Stress Degradation observed[1][5][][7][11]Several unidentified degradation products have been reported.[11]
Photolytic Stress Generally stable[2][3][4][5][][7][8]No significant degradation is typically observed under photolytic stress.

Experimental Protocols for Forced Degradation Studies

The following are generalized experimental protocols for conducting forced degradation studies on aripiprazole, based on methodologies described in various research articles. These protocols are intended to serve as a reference for researchers in the field.

Acidic Degradation
  • Procedure: A solution of aripiprazole is prepared in an acidic medium, typically 0.1 M to 1 M hydrochloric acid (HCl).[10]

  • Conditions: The solution is then subjected to stress, which can involve heating at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 2 to 48 hours).[10]

  • Analysis: After the stress period, the solution is neutralized and diluted to a suitable concentration for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Basic Degradation
  • Procedure: Aripiprazole is dissolved in a basic solution, commonly 0.1 M to 1 M sodium hydroxide (NaOH).[10]

  • Conditions: The mixture is then exposed to elevated temperatures (e.g., 60-80°C) for a specified duration (e.g., 2 to 48 hours).[9][10]

  • Analysis: Following the stress exposure, the solution is neutralized and prepared for chromatographic analysis.

Oxidative Degradation
  • Procedure: A solution of aripiprazole is treated with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), typically at a concentration of 3% to 30%.[9][10]

  • Conditions: The reaction is often carried out at room temperature or with gentle heating for a period ranging from a few hours to several days.[9][12]

  • Analysis: The stressed sample is then diluted and analyzed to quantify the remaining aripiprazole and identify degradation products.

Thermal Degradation
  • Procedure: Solid aripiprazole powder or a solution of the drug is exposed to dry heat in a temperature-controlled oven.

  • Conditions: The temperature is typically set between 60°C and 105°C, and the exposure time can range from several hours to several days.[11]

  • Analysis: The heat-stressed sample is dissolved in a suitable solvent (if starting from solid) and analyzed by chromatography.

Photolytic Degradation
  • Procedure: A solution of aripiprazole is exposed to a light source that provides both ultraviolet (UV) and visible light.

  • Conditions: The exposure is conducted in a photostability chamber according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[10]

  • Analysis: A parallel sample is kept in the dark as a control, and both samples are analyzed by a stability-indicating method.

Visualization of Experimental Workflow and Degradation Pathway

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for forced degradation studies and a simplified representation of aripiprazole's degradation.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis API Aripiprazole API Prepare_Stock Prepare Stock Solution API->Prepare_Stock Solvent Appropriate Solvent Solvent->Prepare_Stock Acid Acidic (e.g., HCl, Heat) Prepare_Stock->Acid Base Basic (e.g., NaOH, Heat) Prepare_Stock->Base Oxidative Oxidative (e.g., H₂O₂) Prepare_Stock->Oxidative Thermal Thermal (Dry Heat) Prepare_Stock->Thermal Photolytic Photolytic (UV/Vis Light) Prepare_Stock->Photolytic Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC HPLC Analysis Neutralize->HPLC Identify Identify Degradants (e.g., LC-MS) HPLC->Identify Quantify Quantify Degradants HPLC->Quantify

Figure 1: Experimental workflow for forced degradation studies of Aripiprazole.

Aripiprazole_Degradation_Pathway Aripiprazole Aripiprazole N_Oxide Aripiprazole N-oxide Aripiprazole->N_Oxide Oxidative Stress (H₂O₂) Other_Degradants Other Degradation Products Aripiprazole->Other_Degradants Thermal Stress Basic Hydrolysis

Figure 2: Simplified degradation pathway of Aripiprazole under stress conditions.

Concluding Remarks

The forced degradation profile of aripiprazole indicates its susceptibility to oxidative and thermal stress, with the formation of aripiprazole N-oxide being a prominent degradation product under oxidative conditions. While some studies report degradation under acidic and basic hydrolysis, the drug appears to be relatively stable under photolytic stress.

It is crucial for researchers, scientists, and drug development professionals to be aware of these degradation pathways. This knowledge is vital for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of analytical methods capable of separating and quantifying aripiprazole in the presence of its degradation products. The lack of publicly available, direct comparative studies on aripiprazole from different suppliers highlights an area for future research that could provide valuable insights into the potential impact of manufacturing processes and starting material quality on the stability of the final API.

References

Validation of Desethylene Aripiprazole as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Desethylene Aripiprazole as a Certified Reference Material (CRM) against other analytical standards. It includes supporting experimental data, detailed methodologies for validation, and visual representations of key processes to ensure the accuracy and reliability of analytical results in pharmaceutical research and quality control.

Introduction to this compound and the Need for a Certified Reference Material

This compound is a significant metabolite of the atypical antipsychotic drug, aripiprazole. Accurate quantification of this metabolite is crucial in pharmacokinetic studies, therapeutic drug monitoring, and for impurity profiling in aripiprazole drug substances and products. A Certified Reference Material (CRM) for this compound provides a metrologically traceable standard of known purity and uncertainty, which is essential for validating analytical methods, calibrating instrumentation, and ensuring the quality and consistency of pharmaceutical products.[1][2][3] The use of a well-characterized CRM is a fundamental requirement for compliance with international regulatory guidelines.[4][5]

Comparison of Analytical Reference Materials for Aripiprazole and its Metabolites

The selection of an appropriate reference material is critical for the accuracy of analytical measurements. While various suppliers offer this compound as an analytical standard, a CRM certified under ISO 17034 provides the highest level of quality assurance.[4] This section compares the typical specifications of a this compound CRM with other commonly used reference materials in the analysis of aripiprazole.

Table 1: Comparison of Reference Material Specifications

ParameterThis compound CRM (Typical)Aripiprazole USP Reference StandardAripiprazole-d8 (Isotopically Labeled IS)
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry, FTIRInfrared Spectroscopy, HPLC retention timeMass Spectrometry
Purity (by HPLC) ≥ 99.5%≥ 98.0%Chemical Purity ≥ 98%; Isotopic Purity ≥ 99 atom % D
Uncertainty Stated on the Certificate of Analysis (e.g., ± 0.2%)Not explicitly stated for the purity valueStated on the Certificate of Analysis
Traceability To SI unitsTo USP standardsTo SI units
Certificate of Analysis Comprehensive CoA with all characterization dataLabeled with purity to the nearest 0.1%Comprehensive CoA with all characterization data
Intended Use Quantitative analysis, method validation, instrument calibrationIdentification and AssayInternal standard for LC-MS applications

IS: Internal Standard; USP: United States Pharmacopeia; FTIR: Fourier-Transform Infrared Spectroscopy; ¹H NMR: Proton Nuclear Magnetic Resonance; ¹³C NMR: Carbon-13 Nuclear Magnetic Resonance.

Characterization and Certification of this compound CRM

The validation of this compound as a CRM involves a comprehensive assessment of its identity, purity, and stability. The following sections detail the experimental protocols for these critical evaluations.

Experimental Protocols

1. Identity Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: Liquid Chromatograph coupled to a Quadrupole Time-of-Flight (QToF) Mass Spectrometer.[6][7]

  • Procedure:

    • Prepare a 10 µg/mL solution of the this compound candidate material in methanol.

    • Infuse the solution directly into the mass spectrometer or inject it into the LC-MS system.

    • Acquire the mass spectrum in positive electrospray ionization (ESI+) mode.

    • Acceptance Criteria: The observed mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ should correspond to the theoretical exact mass of this compound (C₂₁H₂₆Cl₂N₃O₂⁺) with a mass accuracy of ≤ 5 ppm.

2. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz or higher NMR Spectrometer.

  • Procedure:

    • Dissolve 5-10 mg of the this compound candidate material in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Acceptance Criteria: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra must be consistent with the known structure of this compound.

3. Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To determine the purity of the this compound CRM and to identify and quantify any impurities.[8][9][10][11]

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9][12]

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from its potential impurities.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[12]

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of the this compound candidate material at a concentration of 0.5 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Inject the solution into the HPLC system and record the chromatogram.

    • Calculate the purity by the area normalization method.

    • Acceptance Criteria: The purity of the this compound CRM should be ≥ 99.5%. Individual impurities should be ≤ 0.15%.

4. Stability Assessment

  • Objective: To evaluate the stability of the this compound CRM under long-term storage and shipping conditions.

  • Procedure:

    • Long-term Stability: Store aliquots of the CRM at the recommended storage temperature (e.g., 2-8 °C) and test the purity by HPLC at regular intervals (e.g., 0, 6, 12, 24, and 36 months).

    • Accelerated Stability: Store aliquots at elevated temperatures (e.g., 25 °C/60% RH and 40 °C/75% RH) and test the purity by HPLC at specified time points (e.g., 0, 1, 3, and 6 months).

    • Acceptance Criteria: There should be no significant degradation of the this compound CRM over the tested period. The purity should remain within the certified uncertainty.

Data Presentation

The following tables summarize the expected quantitative data from the validation of a this compound CRM.

Table 2: Purity and Impurity Profile of this compound CRM (Representative Data)

AnalyteRetention Time (min)Area (%)Specification
This compound12.599.8≥ 99.5%
Impurity A8.20.08≤ 0.15%
Impurity B15.10.05≤ 0.15%
Unknown Impurity10.40.03≤ 0.10%
Total Impurities 0.16 ≤ 0.5%

Table 3: Stability Data for this compound CRM (Representative Data)

ConditionTime PointPurity (%)Change from Initial (%)
Long-term (5 ± 3 °C) 0 months99.80.0
12 months99.7-0.1
24 months99.80.0
Accelerated (25 ± 2 °C) 0 months99.80.0
3 months99.6-0.2
6 months99.5-0.3

Visualizations

The following diagrams illustrate the key relationships and workflows in the validation of this compound CRM.

cluster_0 Metabolic Pathway Aripiprazole Aripiprazole Desethylene This compound Aripiprazole->Desethylene Metabolism

Metabolic relationship of Aripiprazole.

cluster_1 CRM Validation Workflow Start Candidate Material Identity Identity Confirmation (MS, NMR, FTIR) Start->Identity Purity Purity Assessment (HPLC, qNMR) Identity->Purity Stability Stability Studies (Long-term, Accelerated) Purity->Stability Certification Certification (ISO 17034) Stability->Certification

Workflow for CRM validation.

cluster_2 Comparative Purity Analysis CRM This compound CRM (Purity: 99.8% ± 0.2%) Standard Analytical Standard (Purity: >98%) CRM->Standard Higher Accuracy & Traceability

Purity comparison of CRM vs. standard.

Conclusion

The validation of this compound as a Certified Reference Material is a rigorous process that ensures its suitability for high-stakes analytical applications in the pharmaceutical industry. By adhering to comprehensive validation protocols covering identity, purity, and stability, a CRM provides the necessary assurance of accuracy and reliability. When selecting a reference material, researchers and scientists should prioritize certified materials to ensure the integrity and traceability of their analytical data.

References

Comparative Toxicity Assessment of Aripiprazole and Its Known Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative toxicological assessment of the atypical antipsychotic drug aripiprazole and its known impurities. The information is intended for researchers, scientists, and professionals involved in drug development and safety assessment. While comprehensive quantitative toxicity data for all impurities is not publicly available, this document summarizes the existing data, outlines key toxicological pathways, and provides detailed experimental protocols for further investigation.

Introduction to Aripiprazole and Its Impurities

Aripiprazole is a widely prescribed medication for the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. Its mechanism of action primarily involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. During its synthesis, storage, and metabolism, various related substances, or impurities, can arise. Regulatory guidelines necessitate the identification and toxicological evaluation of these impurities to ensure the safety of the final drug product.

This guide focuses on a comparative toxicity assessment of aripiprazole and its major metabolite, dehydro-aripiprazole, for which some comparative data is available. Other known process-related and degradation impurities are also listed, although specific toxicity data for these compounds are scarce in publicly accessible literature.

Quantitative Toxicity Data

The following table summarizes the available comparative cytotoxicity data for aripiprazole and its active metabolite, dehydro-aripiprazole. The data is derived from a study on galactose-conditioned SH-SY5Y neuroblastoma cells, a model sensitive to mitochondrial toxicants.

CompoundAssayCell LineEndpointIC50 (µM)Reference
Aripiprazole Cellular ATP MeasurementGalactose-conditioned SH-SY5YInhibition of ATP Production9[1]
Dehydro-aripiprazole Cellular ATP MeasurementGalactose-conditioned SH-SY5YInhibition of ATP Production9[1]

Note: The IC50 values represent the concentration of the compound that causes a 50% inhibition of cellular ATP production, indicating a similar level of mitochondrial toxicity for both aripiprazole and its primary active metabolite under these experimental conditions.[1]

Known Impurities of Aripiprazole with Limited Toxicity Data

A number of other impurities related to aripiprazole have been identified. However, publicly available quantitative toxicity data for these compounds is largely unavailable. Material Safety Data Sheets (MSDS) for many of these impurities often state "No data available" for toxicological endpoints.

List of Known Impurities:

  • Aripiprazole N-oxide: A metabolite of aripiprazole.[2]

  • Aripiprazole Impurity B (1-(2,3-Dichlorophenyl)piperazine hydrochloride): A process-related impurity.[3]

  • Aripiprazole Impurity C (7-[4-[4-(2-Chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one): A process-related impurity.

  • Aripiprazole Impurity D (7-[4-[4-(3-Chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one): A process-related impurity.

  • Aripiprazole Impurity E (7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]quinolin-2(1H)-one): A process-related impurity.

  • Aripiprazole Impurity F (7-[4-[4-(2,3-Dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one): A potential degradation product.

  • Aripiprazole Impurity G (Aripiprazole Dimer): A potential process impurity.

Further research is critically needed to characterize the toxicological profiles of these and other potential impurities of aripiprazole.

Mechanistic Insights into Aripiprazole Toxicity

Current research suggests that a key mechanism underlying aripiprazole-induced toxicity involves mitochondrial dysfunction.

Aripiprazole Aripiprazole Mitochondrial_Complex_I Mitochondrial Complex I Inhibition Aripiprazole->Mitochondrial_Complex_I ROS Increased Reactive Oxygen Species (ROS) Mitochondrial_Complex_I->ROS JNK_Pathway JNK Pathway Activation ROS->JNK_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis

Caption: Aripiprazole-induced mitochondrial toxicity pathway.

Aripiprazole has been shown to be an off-target inhibitor of mitochondrial respiratory complex I.[2] This inhibition leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), inducing oxidative stress. Elevated ROS levels can then activate stress-activated signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to apoptosis or programmed cell death.

Experimental Protocols

To facilitate further comparative toxicity studies, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat with Aripiprazole or Impurities Seed_Cells->Treat_Cells Incubate_24h Incubate for 24-72 hours Treat_Cells->Incubate_24h Add_MTT Add MTT reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance

Caption: General workflow for the MTT cytotoxicity assay.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Aripiprazole and its impurities

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of aripiprazole and its impurities in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle control wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

cluster_0 Sample Preparation cluster_1 Lysis and Electrophoresis cluster_2 Visualization and Analysis Cell_Suspension Prepare single-cell suspension Mix_Agarose Mix cells with low-melting point agarose Cell_Suspension->Mix_Agarose Embed_on_Slide Embed on a microscope slide Mix_Agarose->Embed_on_Slide Lysis Cell lysis in alkaline/neutral buffer Embed_on_Slide->Lysis Unwinding DNA unwinding Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining Stain DNA with a fluorescent dye Electrophoresis->Staining Microscopy Visualize under a fluorescence microscope Staining->Microscopy Analysis Analyze comet tail (DNA migration) Microscopy->Analysis

Caption: General workflow for the Comet genotoxicity assay.

Materials:

  • Treated and control cells

  • Low-melting-point agarose

  • Normal-melting-point agarose

  • Microscope slides

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Slide Preparation: Coat microscope slides with normal-melting-point agarose.

  • Cell Embedding: Mix a suspension of treated or control cells with low-melting-point agarose and layer it onto the pre-coated slides.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • DNA Unwinding: Place the slides in alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in it using specialized software.

Conclusion

This guide provides a starting point for the comparative toxicity assessment of aripiprazole and its impurities. The available data indicates that aripiprazole and its major active metabolite, dehydro-aripiprazole, exhibit similar in vitro mitochondrial toxicity. However, a significant data gap exists regarding the toxicological profiles of other known impurities. The provided experimental protocols offer a framework for generating the necessary data to conduct a more comprehensive risk assessment. Further research into the cytotoxicity, genotoxicity, and other toxicological endpoints of all aripiprazole-related impurities is essential to ensure the overall safety and quality of this widely used therapeutic agent.

References

Safety Operating Guide

Proper Disposal of Desethylene Aripiprazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like desethylene aripiprazole is a critical component of laboratory safety and regulatory compliance. Mismanagement of pharmaceutical waste can lead to significant regulatory penalties, environmental contamination, and potential public health risks.[1] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, synthesized from general best practices for psychoactive compounds and hazardous pharmaceutical waste management.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data sheet (SDS) for aripiprazole and related compounds, the following should be worn:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[4] In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

II. Step-by-Step Disposal and Deactivation Protocol

The primary goal of pharmaceutical waste disposal is to render the active pharmaceutical ingredient (API) non-retrievable.[1] For psychoactive compounds like this compound, a multi-step process involving segregation, deactivation, and disposal through a certified hazardous waste vendor is recommended.

Step 1: Waste Segregation

Proper segregation of pharmaceutical waste at the point of generation is crucial for compliant disposal.

  • Identify Waste Type: Determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[1][2][3] This can be based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is a listed hazardous waste. Your institution's EHS department can provide guidance on this classification.

  • Use Appropriate Containers:

    • RCRA Hazardous Waste: Use a designated black container, clearly labeled "Hazardous Waste" with the chemical name and associated hazards.[1]

    • Non-Hazardous Pharmaceutical Waste: Use a blue or white container.[1]

Step 2: Chemical Deactivation (Based on General Principles)

For psychoactive compounds, chemical deactivation prior to disposal is a best practice to prevent potential diversion and environmental harm. Activated carbon is a universal adsorbent that has been shown to be effective in deactivating a wide range of psychoactive medications.[5][6][7][8]

Experimental Protocol for Deactivation with Activated Carbon:

  • Objective: To adsorb this compound onto activated carbon, rendering it less bioavailable.

  • Materials:

    • Waste this compound (solid or in solution).

    • Granulated activated carbon.

    • Appropriate waste container (as determined in Step 1).

    • Warm water.

    • Personal Protective Equipment (PPE).

  • Procedure:

    • Place the waste this compound into the designated waste container.

    • For every gram of this compound, add approximately 10 grams of granulated activated carbon. Note: This ratio is a general guideline; consult with your EHS department for specific recommendations.

    • Add a small amount of warm water to create a slurry, which facilitates the adsorption process.[8]

    • Seal the container and gently agitate to ensure thorough mixing of the compound with the activated carbon.

    • Label the container clearly with the contents, including "this compound, deactivated with Activated Carbon," and the date of deactivation.

Step 3: Final Disposal

  • Storage: Store the sealed container in a designated, secure area for hazardous waste pickup.

  • Documentation: Complete all necessary hazardous waste manifests or logbooks as required by your institution and regulatory agencies.

  • Collection: Arrange for collection by your institution's EHS department or a certified hazardous waste disposal vendor. These vendors will typically transport the waste for incineration at a permitted facility, which is the EPA's recommended method for disposing of pharmaceutical waste from take-back events.[2][3][9]

Never dispose of this compound down the drain or in the regular trash. [2][10] This can lead to environmental contamination of waterways.[10]

III. Data Presentation

Currently, there is no publicly available quantitative data specifically on the disposal or deactivation efficiency for this compound. Studies on other psychoactive drugs have shown that activated carbon can adsorb over 99% of the active ingredient within 28 days.[5][6]

Parameter Guideline/Data Source
Recommended Deactivation Agent Activated CarbonGeneral studies on psychoactive drug disposal[5][6][7]
Agent to API Ratio (General) ~10:1 by weight (Activated Carbon:API)General laboratory practice
EPA Recommended Final Disposal Incineration via a licensed facilityEPA guidelines[2][3][9]
RCRA Waste Container Color BlackRCRA regulations[1]
Non-RCRA Pharmaceutical Waste Color Blue or WhiteGeneral practice[1]

IV. Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_segregation Segregation cluster_deactivation Deactivation Protocol cluster_final Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Assess Waste & Determine RCRA Hazardous Status A->B C Select Correct Waste Container (Black for RCRA, Blue/White for Non-RCRA) B->C D Add this compound Waste to Container C->D E Add Activated Carbon (~10:1 ratio) D->E F Add Warm Water to Create Slurry E->F G Seal and Agitate Container F->G H Label Container Clearly G->H I Store in Secure Designated Area H->I J Complete Hazardous Waste Manifest I->J K Arrange Pickup by Certified Hazardous Waste Vendor J->K

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Desethylene Aripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for laboratory personnel handling Desethylene Aripiprazole. The following guidelines are designed to ensure a safe working environment by minimizing exposure risk and providing clear, actionable steps for routine handling and emergency situations.

This compound, a metabolite of the atypical antipsychotic Aripiprazole, requires careful handling due to its potential pharmacological activity and the limited availability of specific toxicity data. Therefore, a conservative approach, treating it as a hazardous compound, is recommended. The following personal protective equipment (PPE) and procedures are mandatory for all personnel involved in the handling, storage, and disposal of this compound.

Hazard Communication and Risk Assessment
Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity (Oral) Based on data for Aripiprazole, may be harmful if swallowed.[2]Ingestion
Skin Contact Potential for irritation or absorption.Dermal
Eye Contact Potential for irritation.Ocular
Inhalation Potential for respiratory tract irritation from aerosolized powder.Inhalation

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to prevent exposure during the handling of this compound. The following table outlines the minimum PPE requirements for various laboratory activities.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Powder) - Disposable, solid-front gown with tight-fitting cuffs- Double-gloving with chemotherapy-rated nitrile gloves- N95 or higher-level respirator- Safety glasses with side shields or splash goggles
Solution Preparation and Handling - Disposable, solid-front gown with tight-fitting cuffs- Double-gloving with chemotherapy-rated nitrile gloves- Safety glasses with side shields or splash goggles
Storage and Transport (within the lab) - Laboratory coat- Single pair of nitrile gloves- Safety glasses
Waste Disposal - Disposable, solid-front gown with tight-fitting cuffs- Double-gloving with chemotherapy-rated nitrile gloves- Safety glasses with side shields or splash goggles
Donning and Doffing of PPE

Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 Perform Hand Hygiene Don2 Put on Gown Don1->Don2 Don3 Put on Respirator (if required) Don2->Don3 Don4 Put on Eye Protection Don3->Don4 Don5 Put on Inner Gloves Don4->Don5 Don6 Put on Outer Gloves (over gown cuff) Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Perform Thorough Hand Hygiene Doff6->Doff7

Figure 1. Standard procedure for donning and doffing of Personal Protective Equipment.

Operational Plans

Handling Procedures
  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure a calibrated analytical balance is located within a chemical fume hood or other ventilated enclosure.

    • Assemble all necessary equipment and PPE before handling the compound.

  • Weighing:

    • Perform all weighing of powdered this compound within a chemical fume hood.

    • Use a disposable weighing paper or boat.

    • Handle with care to avoid generating dust.

  • Solution Preparation:

    • Add solvent to the weighed compound slowly to avoid splashing.

    • Cap and seal containers immediately after preparation.

    • Label all solutions clearly with the compound name, concentration, solvent, and date of preparation.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

Spill_Response cluster_spill Spill Response Protocol Spill1 Alert others in the area Spill2 Evacuate the immediate area if necessary Spill1->Spill2 Spill3 Don appropriate PPE from a spill kit Spill2->Spill3 Spill4 Contain the spill with absorbent material Spill3->Spill4 Spill5 Clean the area with a suitable decontaminating agent Spill4->Spill5 Spill6 Collect all contaminated materials in a sealed bag Spill5->Spill6 Spill7 Dispose of waste as hazardous material Spill6->Spill7 Spill8 Report the incident to the safety officer Spill7->Spill8

Figure 2. Step-by-step workflow for responding to a chemical spill.

Decontamination: For general surface cleaning and decontamination after handling, use a solution of soap and water.[4] In case of a spill, after absorbing the material, the area should be cleaned with a strong alkaline cleaning agent.[4]

Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE, weighing papers, and empty vials, must be disposed of as hazardous pharmaceutical waste.

Waste Segregation and Disposal Procedures
  • Solid Waste:

    • Place all contaminated solid waste (gloves, gowns, weighing papers, etc.) into a clearly labeled, sealed plastic bag.

    • This bag should then be placed into a designated hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container.

  • Sharps:

    • Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for cytotoxic waste.

All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[5] Do not dispose of this compound or its waste down the drain or in the regular trash.[6][7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.